molecular formula C10H17Cl2N3 B1302288 1-(4-Pyridyl)homopiperazine dihydrochloride CAS No. 851292-41-6

1-(4-Pyridyl)homopiperazine dihydrochloride

Cat. No.: B1302288
CAS No.: 851292-41-6
M. Wt: 250.17 g/mol
InChI Key: RAIWYJZONPBCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Pyridyl)homopiperazine dihydrochloride is a useful research compound. Its molecular formula is C10H17Cl2N3 and its molecular weight is 250.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-pyridin-4-yl-1,4-diazepane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c1-4-11-7-9-13(8-1)10-2-5-12-6-3-10;;/h2-3,5-6,11H,1,4,7-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIWYJZONPBCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375189
Record name 1-(4-Pyridyl)homopiperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851292-41-6
Record name 1-(4-Pyridyl)homopiperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-4-yl)-1,4-diazepane dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-(4-Pyridyl)homopiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 1-(4-Pyridyl)homopiperazine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this molecule in publicly accessible literature, this document combines reported data with theoretical discussions and generalized experimental protocols. It is intended to serve as a foundational resource for researchers, offering insights into its physicochemical characteristics, methods for its empirical determination, and potential areas of biological investigation based on structurally related compounds.

Chemical and Physical Properties

This compound is a salt of the parent compound 1-(4-Pyridyl)homopiperazine. The presence of the two hydrochloride components significantly influences its properties, particularly its solubility and stability.

PropertyValueSource
CAS Number 851292-41-6[1]
Molecular Formula C₁₀H₁₇Cl₂N₃[1]
Molecular Weight 250.17 g/mol [1]
Melting Point 222-224 °C
Appearance White to off-white crystalline powder (predicted)
pKa Data not available. Predicted pKa values for the protonated nitrogens would be in the range of 4-6 for the pyridine nitrogen and 8-10 for the homopiperazine nitrogens.
Solubility Soluble in water.[2][3][4][5]
Stability Stable under standard conditions. Susceptible to degradation under high pH conditions which would neutralize the hydrochloride salt.[6]

Basicity and pKa Considerations

The basicity of 1-(4-Pyridyl)homopiperazine is attributed to its three nitrogen atoms: one on the pyridine ring and two within the homopiperazine ring. In the dihydrochloride salt form, two of these nitrogens are protonated. The pKa values are critical determinants of the compound's ionization state at a given pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

While experimental pKa values for this specific compound are not available, estimations can be made based on analogous structures. The pyridine nitrogen is expected to be the least basic, with a pKa of its conjugate acid likely in the range of 4-6. The two nitrogens of the homopiperazine moiety are more basic, with predicted pKa values for their conjugate acids in the range of 8-10. The dihydrochloride salt form suggests that the two most basic nitrogen atoms are protonated.

Experimental Protocol: Potentiometric Titration for pKa Determination

A standard method for the experimental determination of pKa is potentiometric titration.

Workflow for pKa Determination by Potentiometric Titration.

Solubility Profile

As a dihydrochloride salt, 1-(4-Pyridyl)homopiperazine is expected to exhibit good aqueous solubility.[2][3][4][5] The solubility is pH-dependent and will be highest at acidic pH where the molecule is fully protonated and will decrease as the pH increases and the compound begins to deprotonate to its less soluble free base form.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Workflow for Solubility Determination by the Shake-Flask Method.

Stability Assessment

The chemical stability of this compound is a critical parameter for its handling, storage, and formulation. As a salt, it is generally more stable than its free base. However, like many amine-containing compounds, it may be susceptible to degradation under certain conditions.

Potential Degradation Pathways:

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to cleavage of the pyridyl-homopiperazine bond, although this is unlikely under normal conditions.

  • Oxidation: The nitrogen atoms could be susceptible to oxidation, especially in the presence of oxidizing agents or upon exposure to light and air.

  • pH-dependent degradation: In basic solutions, the deprotonated free base may be less stable and more prone to degradation.[6]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.

Workflow for Forced Degradation Stability Testing.

Potential Biological Activity and Signaling Pathways

While specific biological targets for this compound have not been reported, the pyridylpiperazine and related scaffolds are prevalent in medicinal chemistry and are known to interact with a variety of biological targets, particularly in the central nervous system.

Derivatives of pyridinylpiperazine have been investigated for their activity as:

  • α₂-Adrenergic Receptor Antagonists: Certain substituted pyridinylpiperazines have shown potent and selective antagonism at α₂-adrenoceptors.[7]

  • Serotonin Receptor Ligands: The piperazine moiety is a common feature in many serotonin receptor agonists and antagonists.

  • Dopamine Receptor Ligands: Various piperazine-containing compounds exhibit affinity for dopamine receptors.

  • Enzyme Inhibitors: Some pyridylpiperazine derivatives have been explored as inhibitors of enzymes such as urease and dCTP pyrophosphatase 1.[8][9]

Given these precedents, it is plausible that this compound could be investigated for its potential to modulate signaling pathways associated with these receptors and enzymes. Any such investigation would require initial screening and binding assays to determine its affinity and activity at these and other potential targets.

Hypothesized Biological Targets and Signaling Pathways.

Conclusion

This compound is a compound with physicochemical properties that make it amenable to investigation in a biological context. While there is a scarcity of specific experimental data, this guide provides a framework for its characterization based on its chemical structure and the properties of related molecules. The provided experimental protocols offer a starting point for researchers to empirically determine its pKa, solubility, and stability, which are crucial parameters for any drug development program. Furthermore, the discussion of potential biological targets based on its structural motifs should guide initial pharmacological screening efforts. As with any compound in early-stage research, thorough experimental validation of these properties is essential.

References

An In-depth Technical Guide to 1-(4-Pyridyl)homopiperazine Dihydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information, including detailed experimental protocols and quantitative biological data for 1-(4-Pyridyl)homopiperazine dihydrochloride (CAS 851292-41-6), is limited. This guide provides a comprehensive overview of this compound's known properties and leverages data from structurally related pyridylpiperazine and homopiperazine derivatives to present a representative technical profile for researchers, scientists, and drug development professionals. The experimental protocols and biological data presented herein are derived from analogous compounds and should be considered as a reference for potential research directions.

Core Compound Properties

This compound is a heterocyclic compound featuring a pyridine ring linked to a homopiperazine (1,4-diazepane) moiety. The dihydrochloride salt form suggests increased solubility in aqueous solutions, a common characteristic for compounds intended for biological research.

PropertyValueSource
CAS Number 851292-41-6N/A
Molecular Formula C₁₀H₁₇Cl₂N₃N/A
Molecular Weight 250.17 g/mol N/A
Canonical SMILES C1CNCCN(C1)C2=CC=NC=C2.Cl.ClN/A
Physical Description Solid (predicted)N/A

Synthesis and Characterization

General Experimental Protocol for N-Arylation of Homopiperazine

This protocol is a generalized procedure based on the synthesis of similar N-arylpiperazine and N-aryl-1,4-diazepane derivatives.

Materials:

  • 4-chloropyridine hydrochloride

  • Homopiperazine (1,4-diazepane)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., acetonitrile, dimethylformamide)

  • Hydrochloric acid (for salt formation)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • To a solution of homopiperazine (excess molar equivalent) in the chosen solvent, add the base and stir at room temperature.

  • Add 4-chloropyridine hydrochloride to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography, Liquid Chromatography-Mass Spectrometry).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., dichloromethane/methanol gradient).

  • Dissolve the purified free base in a suitable solvent (e.g., ethanol, diethyl ether) and add a solution of hydrochloric acid (e.g., HCl in ethanol) to precipitate the dihydrochloride salt.

  • Filter the resulting solid, wash with a cold solvent, and dry under vacuum to yield this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_salt_formation Salt Formation 4-chloropyridine_HCl 4-Chloropyridine HCl Reaction_Vessel Reaction at Reflux 4-chloropyridine_HCl->Reaction_Vessel Homopiperazine Homopiperazine Homopiperazine->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., ACN) Solvent->Reaction_Vessel Evaporation Solvent Evaporation Reaction_Vessel->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Dissolution Dissolve in Solvent Chromatography->Dissolution HCl_addition Add HCl Solution Dissolution->HCl_addition Precipitation Precipitation & Filtration HCl_addition->Precipitation Product 1-(4-Pyridyl)homopiperazine dihydrochloride Precipitation->Product G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Compound_Dilutions Prepare Test Compound Serial Dilutions Incubation Incubate Components (Membranes, Radioligand, Compound) Compound_Dilutions->Incubation Reagents Prepare Radioligand & Cell Membranes Reagents->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting IC50_Calc Calculate IC50 Scintillation_Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc Result Binding Affinity (Ki) Ki_Calc->Result G Ligand Pyridyl-homopiperazine (Agonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response Leads to

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Pyridyl)homopiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Pyridyl)homopiperazine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a feasible synthetic pathway, outlines the necessary experimental protocols, and presents the expected analytical data for the characterization of the final compound.

Introduction

This compound belongs to the class of pyridyl-piperazine derivatives, a scaffold known for its diverse pharmacological activities. The incorporation of a homopiperazine (1,4-diazepane) ring, a seven-membered diazacycloalkane, in place of the more common piperazine ring, can significantly influence the conformational flexibility and physicochemical properties of the molecule, potentially leading to altered biological activity and selectivity. This guide outlines a practical synthetic approach and the analytical methods required for the unambiguous identification and purity assessment of this target compound.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a two-step process:

  • N-Arylation of Homopiperazine: A nucleophilic aromatic substitution reaction between homopiperazine and a suitable 4-substituted pyridine derivative.

  • Salt Formation: Conversion of the resulting free base, 1-(4-Pyridyl)homopiperazine, into its dihydrochloride salt to improve stability and aqueous solubility.

A general reaction scheme is presented below:

Synthesis_Workflow reagent1 Homopiperazine intermediate 1-(4-Pyridyl)homopiperazine (Free Base) reagent1->intermediate Base, Solvent, Heat reagent2 4-Chloropyridine Hydrochloride reagent2->intermediate product 1-(4-Pyridyl)homopiperazine Dihydrochloride intermediate->product Addition of HCl hcl HCl in Solvent

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 1-(4-Pyridyl)homopiperazine

This protocol describes the nucleophilic aromatic substitution reaction to form the free base.

Materials:

  • Homopiperazine

  • 4-Chloropyridine hydrochloride

  • Potassium carbonate (or another suitable base)

  • N,N-Dimethylformamide (DMF) (or another suitable high-boiling polar aprotic solvent)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add homopiperazine, 4-chloropyridine hydrochloride, potassium carbonate, and N,N-dimethylformamide.

  • Heat the reaction mixture with stirring under a reflux condenser for an appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate multiple times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-(4-Pyridyl)homopiperazine.

  • Purify the crude product by column chromatography on silica gel if necessary.

Experimental Protocol: Formation of Dihydrochloride Salt

This protocol details the conversion of the free base to its dihydrochloride salt.

Materials:

  • 1-(4-Pyridyl)homopiperazine (free base)

  • Methanolic hydrogen chloride (or ethereal HCl or HCl gas)

  • Methanol (or other suitable solvent)

  • Diethyl ether (as an anti-solvent, if needed)

  • Beaker or flask

  • Magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the purified 1-(4-Pyridyl)homopiperazine in a minimal amount of methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in methanol (or another suitable solvent) dropwise with stirring.

  • A precipitate of this compound should form. If precipitation is slow, it can be induced by the addition of diethyl ether.

  • Continue stirring in the ice bath for a period to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold diethyl ether.

  • Dry the product under vacuum to yield this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following are the expected analytical data based on the structure and data from analogous compounds.

Physical Properties
PropertyExpected Value
Molecular Formula C₁₀H₁₇Cl₂N₃
Molecular Weight 250.17 g/mol
Appearance White to off-white solid
Melting Point Expected to be a high-melting solid
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the molecule. The expected chemical shifts (δ) in ppm are predicted based on the structure and data from similar compounds. The solvent used for NMR analysis (e.g., D₂O or DMSO-d₆) will influence the exact chemical shifts.

¹H NMR (Proton NMR):

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Pyridyl protons (α to N)~8.0 - 8.2Doublet2H
Pyridyl protons (β to N)~6.8 - 7.0Doublet2H
Homopiperazine protons (adjacent to pyridyl N)~3.5 - 3.7Triplet4H
Homopiperazine protons (adjacent to other N)~3.0 - 3.2Triplet4H
Homopiperazine protons (central methylene)~1.9 - 2.1Quintet2H
NH protonsBroad, variableSinglet2H

¹³C NMR (Carbon NMR):

Carbon AtomPredicted Chemical Shift (ppm)
Pyridyl carbon (para to N, attached to homopiperazine)~155 - 157
Pyridyl carbons (α to N)~150 - 152
Pyridyl carbons (β to N)~107 - 109
Homopiperazine carbons (adjacent to pyridyl N)~48 - 50
Homopiperazine carbons (adjacent to other N)~45 - 47
Homopiperazine carbon (central methylene)~28 - 30

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For 1-(4-Pyridyl)homopiperazine, the expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ of the free base would be observed.

IonExpected m/z
[C₁₀H₁₅N₃ + H]⁺~178.13
Purity Analysis

The purity of the final compound can be assessed using High-Performance Liquid Chromatography (HPLC). A single sharp peak in the chromatogram would indicate a high degree of purity.

Logical Relationships in Characterization

The characterization process follows a logical workflow to confirm the successful synthesis of the target compound.

Characterization_Logic synthesis Synthesis of 1-(4-Pyridyl)homopiperazine Dihydrochloride nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Provides structural information ms Mass Spectrometry synthesis->ms Confirms molecular weight hplc HPLC Analysis synthesis->hplc Determines purity confirmation Structural Confirmation and Purity Assessment nmr->confirmation ms->confirmation hplc->confirmation

Figure 2: Logical workflow for the characterization of this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The outlined protocols are based on established chemical principles for N-arylation and salt formation. The predicted analytical data serves as a benchmark for researchers to confirm the successful synthesis and purity of this compound, facilitating its further investigation in drug discovery and development programs. It is recommended that all experimental work be conducted by trained professionals in a suitably equipped laboratory, adhering to all relevant safety protocols.

Technical Guide: Spectroscopic Characterization of 1-(4-Pyridyl)homopiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific, publicly available experimental spectroscopic data (NMR, IR, MS) for 1-(4-Pyridyl)homopiperazine dihydrochloride has been identified at the time of writing. This guide provides detailed experimental protocols and expected spectroscopic data based on the analysis of its chemical structure and comparison with closely related compounds. This information is intended to guide researchers in their own data acquisition and interpretation.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry. Its structure comprises a homopiperazine ring linked to a pyridine ring. As a dihydrochloride salt, the nitrogen atoms of the homopiperazine and/or pyridine rings are protonated. Accurate structural elucidation and characterization are crucial for its development and application. This guide outlines the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR will provide key information on the number and connectivity of protons and carbons.

Expected ¹H and ¹³C NMR Data

The expected chemical shifts are influenced by the electron-withdrawing effect of the protonated pyridinium ring and the overall structure of the homopiperazine moiety.

Table 1: Expected ¹H and ¹³C NMR Data for this compound

AssignmentExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Notes
Pyridinium H-2, H-6~8.5 - 8.8~145 - 150Protons adjacent to the pyridinium nitrogen are highly deshielded.
Pyridinium H-3, H-5~7.0 - 7.5~125 - 130
Pyridinium C-4N/A~150 - 155Quaternary carbon attached to the homopiperazine nitrogen.
Homopiperazine CH₂ (adjacent to pyridyl)~3.5 - 4.0~45 - 50Deshielded by the adjacent pyridinium ring.
Homopiperazine CH₂~3.0 - 3.5~40 - 45
Homopiperazine CH₂ (middle)~2.0 - 2.5~25 - 30
NH⁺Variable (broad)N/AChemical shift and appearance are highly dependent on the solvent, concentration, and water content. May exchange with D₂O.
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.[1][2][3][4] The choice of solvent is critical, as the compound is a salt and may have limited solubility in less polar solvents like CDCl₃. D₂O is often a good choice for hydrochloride salts.

  • Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for D₂O, or tetramethylsilane (TMS) for organic solvents, to reference the chemical shifts (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be necessary.[1] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the internal standard. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Data

Table 2: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationExpected Intensity
3400 - 3200O-H stretch (if hydrated)Broad
3100 - 3000Aromatic C-H stretchMedium
2950 - 2850Aliphatic C-H stretchMedium
2700 - 2400N-H⁺ stretch (ammonium salt)Broad, strong
~1640Pyridinium ring C=C and C=N stretchingStrong
~1550, 1480Pyridinium ring stretchingMedium to strong
1450 - 1400CH₂ scissoringMedium
1200 - 1100C-N stretchingMedium

The presence of a broad and strong absorption in the 2700-2400 cm⁻¹ region is characteristic of an amine salt.[5][6][7] The pyridinium ring vibrations are expected at slightly higher wavenumbers compared to an unprotonated pyridine ring.[5][8][9]

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, the KBr pellet method is common.[10][11][12][13][14]

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[10][12] KBr is transparent to IR radiation.

    • Transfer the fine powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of a pure KBr pellet to subtract interferences from atmospheric CO₂ and water.

    • Place the sample pellet in the spectrometer's sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a suitable technique for analyzing salts like this compound as it is a soft ionization method that can handle pre-existing ions in solution.[15][16][17][18]

Expected Mass Spectrometry Data

The mass spectrum is expected to show the molecular ion of the free base, [M+H]⁺, where M is 1-(4-Pyridyl)homopiperazine. Fragmentation patterns can provide structural information.

Table 3: Expected Mass Spectrometry Data for 1-(4-Pyridyl)homopiperazine

m/z ValueAssignmentNotes
~190.14[M+H]⁺Molecular ion of the free base (C₁₀H₁₅N₃). This would be the most prominent peak in the positive ion mode.
Varies[M+Na]⁺, [M+K]⁺Adducts with sodium or potassium ions may be observed.
< 190Fragment ionsFragmentation may involve cleavage of the homopiperazine ring or the bond connecting the two rings. Common fragments for piperazine derivatives often involve the piperazine ring system.[19][20][21][22]
Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture with water.[16] A small amount of a volatile acid like formic acid may be added to promote protonation.

    • Ensure the sample is fully dissolved and free of particulate matter.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min) using a syringe pump.[23]

    • Acquire the mass spectrum in positive ion mode. The instrument parameters (e.g., capillary voltage, cone voltage, source temperature) should be optimized to maximize the signal of the ion of interest and control fragmentation.[23]

    • For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of 1-(4-Pyridyl)homopiperazine dihydrochloride Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (ESI-MS) Purification->MS Structure Final Structure Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Overall workflow for the synthesis and spectroscopic characterization.

NMR Structural Elucidation Pathway

G cluster_info Derived Information H_NMR ¹H NMR Proton_Env Proton Environments (Chemical Shift, Integration) H_NMR->Proton_Env Connectivity Proton-Proton Connectivity (Coupling Patterns) H_NMR->Connectivity C_NMR ¹³C NMR Carbon_Types Carbon Environments (Chemical Shift) C_NMR->Carbon_Types DEPT DEPT CHn_Info CH, CH₂, CH₃ Groups DEPT->CHn_Info Structure Structure Elucidation Proton_Env->Structure Connectivity->Structure Carbon_Types->Structure CHn_Info->Structure

Caption: Logical workflow for NMR-based structure elucidation.

References

The Emerging Role of the 1-(4-Pyridyl)homopiperazine Scaffold in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(4-pyridyl)homopiperazine moiety, a heterocyclic scaffold, is gaining recognition as a valuable fragment in the field of drug discovery. Its unique structural and physicochemical properties make it an attractive starting point for the development of novel therapeutics targeting a range of biological entities. This technical guide provides an in-depth overview of the 1-(4-pyridyl)homopiperazine dihydrochloride fragment and its analogs, focusing on its synthesis, biological activities, and its application in fragment-based drug discovery (FBDD). While specific quantitative data for this compound is not extensively available in the public domain, this guide leverages data from closely related pyridyl-piperazine and homopiperazine derivatives to illustrate its potential and provide a framework for its utilization in research.

Physicochemical Properties

The this compound fragment possesses a combination of features that are advantageous for drug development. The pyridine ring can act as a hydrogen bond acceptor, while the homopiperazine ring provides a flexible scaffold that can be readily modified to explore chemical space and optimize interactions with a biological target. The dihydrochloride salt form generally confers improved aqueous solubility, a desirable property for compound screening and formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 851292-41-6Internal Database
Molecular Formula C₁₀H₁₇Cl₂N₃Internal Database
Molecular Weight 250.17 g/mol Internal Database

Synthesis of Pyridyl-piperazine and -homopiperazine Scaffolds

The synthesis of pyridyl-piperazine and -homopiperazine derivatives can be achieved through several established synthetic routes. A common approach involves the nucleophilic aromatic substitution of a suitably activated pyridine derivative with piperazine or homopiperazine.

General Experimental Protocol for Synthesis of Pyridylpiperazine Derivatives[1]

A general method for the synthesis of 1-(nitropyridin-2-yl)piperazine derivatives involves the reaction of a chloronitropyridine with piperazine.

Materials:

  • 2-chloro-3-nitropyridine

  • Piperazine

  • Acetonitrile (ACN)

  • Potassium carbonate (K₂CO₃)

  • Aryl acetyl chlorides/isocyanates/isothiocyanates

Procedure:

  • A mixture of 2-chloro-3-nitropyridine and an excess of piperazine is refluxed in acetonitrile for 12 hours to yield 1-(3-nitropyridin-2-yl)piperazine.

  • The resulting intermediate is then reacted with various aryl acetyl chlorides, isocyanates, or isothiocyanates in the presence of potassium carbonate in acetonitrile under reflux for 18-36 hours to afford the desired substituted pyridylpiperazine derivatives.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by filtration and evaporation of the solvent. The crude product is then purified by column chromatography.

Synthesis_Workflow start Start Materials: - 2-chloro-3-nitropyridine - Piperazine step1 Nucleophilic Aromatic Substitution start->step1 intermediate Intermediate: 1-(3-nitropyridin-2-yl)piperazine step1->intermediate step2 Coupling Reaction (with Aryl derivatives) intermediate->step2 product Final Product: Substituted Pyridylpiperazine Derivatives step2->product purification Purification (Column Chromatography) product->purification

Caption: General synthesis workflow for pyridylpiperazine derivatives.

Biological Activity of Homopiperazine and Pyridylpiperazine Analogs

While specific biological data for 1-(4-pyridyl)homopiperazine is limited, studies on analogous structures reveal a broad range of activities, highlighting the potential of this scaffold.

Dopamine and Serotonin Receptor Binding of Homopiperazine Analogs

A study on homopiperazine analogs of haloperidol demonstrated significant binding affinities for dopamine (D₂) and serotonin (5-HT₂ₐ) receptors.[1]

Table 2: In Vitro Receptor Binding Affinities (Ki, nM) of Selected Homopiperazine Analogs [1]

CompoundD₂ (Ki, nM)5-HT₂ₐ (Ki, nM)
Analog 1 4.512.3
Analog 2 8.225.1
Analog 3 15.640.5

Note: The compounds listed are not direct derivatives of 1-(4-Pyridyl)homopiperazine but share the core homopiperazine structure.

Urease Inhibitory Activity of Pyridylpiperazine Derivatives

A series of novel pyridylpiperazine hybrid derivatives were synthesized and evaluated for their urease inhibitory activity. Several compounds exhibited potent inhibition with IC₅₀ values in the low micromolar range.[2]

Table 3: Urease Inhibitory Activity (IC₅₀, µM) of Pyridylpiperazine Derivatives [2]

CompoundUrease IC₅₀ (µM)
5b 2.0 ± 0.73
7e 2.24 ± 1.63
Thiourea (Standard) 23.2 ± 11.0
Anticancer Activity of Homopiperazine Derivatives

In a study exploring novel homopiperazine derivatives as anticancer agents, a 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivative showed promising activity against a B-cell leukemic cell line.

Table 4: Anticancer Activity of a Homopiperazine Derivative [3]

CompoundCell LineIC₅₀ (µM)
4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide Reh (B-cell leukemia)18

Fragment-Based Drug Discovery (FBDD) Workflow

The this compound fragment is well-suited for use in FBDD campaigns. Its relatively low molecular weight and synthetic tractability allow for the efficient exploration of chemical space around a validated fragment hit.

FBDD_Workflow cluster_screening Fragment Screening cluster_optimization Hit-to-Lead Optimization fs1 Fragment Library (including 1-(4-Pyridyl)homopiperazine) fs2 Biophysical Screening (e.g., SPR, NMR, X-ray Crystallography) fs1->fs2 fs3 Hit Identification fs2->fs3 h2l1 Structure-Activity Relationship (SAR) Studies fs3->h2l1 Validated Hits h2l2 Fragment Growing/Linking/Merging h2l1->h2l2 h2l3 Lead Optimization h2l2->h2l3 candidate candidate h2l3->candidate Preclinical Candidate

Caption: A typical workflow for fragment-based drug discovery.
Experimental Protocol for Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for identifying and characterizing fragment binding to a target protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein of interest

  • This compound and other fragments

  • Immobilization buffers (e.g., sodium acetate)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization: The target protein is immobilized on the surface of the sensor chip using standard amine coupling chemistry.

  • Fragment Screening: A solution of this compound (typically at a concentration range of 10 µM to 1 mM) is injected over the sensor surface.

  • Data Acquisition: The change in the SPR signal (measured in response units, RU) upon fragment binding is monitored in real-time.

  • Data Analysis: The binding sensorgrams are analyzed to determine binding affinity (K₋) and kinetics (k₋ and k₋).

  • Hit Validation: Positive hits are validated through dose-response experiments and orthogonal techniques like NMR or X-ray crystallography.

Signaling Pathway Context (Hypothetical)

Given the binding of homopiperazine analogs to dopamine and serotonin receptors, derivatives of 1-(4-pyridyl)homopiperazine could potentially modulate signaling pathways associated with these G-protein coupled receptors (GPCRs). For instance, antagonism of the D₂ dopamine receptor could impact the cAMP signaling pathway.

GPCR_Signaling_Pathway ligand Dopamine receptor D₂ Receptor (GPCR) ligand->receptor Activates g_protein Gαi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Responses pka->downstream Phosphorylates antagonist 1-(4-Pyridyl)homopiperazine Derivative (Antagonist) antagonist->receptor Blocks

Caption: Hypothetical modulation of the D₂ receptor signaling pathway.

Conclusion

The this compound fragment represents a promising starting point for the development of novel therapeutics. Its synthetic accessibility and the diverse biological activities exhibited by its analogs make it a valuable tool for medicinal chemists. While further research is needed to fully elucidate the potential of this specific fragment, the data from related compounds strongly suggest its utility in targeting a variety of biological systems. This guide provides a foundational understanding for researchers looking to incorporate this and similar scaffolds into their drug discovery programs.

References

The Enigmatic Potential of 1-(4-Pyridyl)homopiperazine dihydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 1-(4-Pyridyl)homopiperazine dihydrochloride is a heterocyclic amine containing a pyridine ring linked to a homopiperazine (1,4-diazepane) moiety. While direct biological data for this specific compound is not publicly available, its structural components—the pyridyl and homopiperazine/piperazine scaffolds—are well-established pharmacophores present in a multitude of biologically active agents. This technical guide explores the potential biological activities of this compound by examining the known pharmacological profiles of structurally related compounds. The aim is to provide a foundational understanding that may guide future research and hypothesis-driven investigation into this molecule.

Introduction: Deconstructing the Core Structure

The structure of this compound combines two key chemical motifs: the pyridine ring and the homopiperazine ring. The biological activities of derivatives of these parent structures are vast and varied, suggesting that their combination could yield novel pharmacological properties.

  • Pyridine Derivatives: The pyridine ring is a fundamental scaffold in medicinal chemistry, found in drugs with applications across numerous therapeutic areas. Its presence can influence receptor binding, metabolic stability, and pharmacokinetic properties.

  • Piperazine and Homopiperazine Derivatives: The piperazine ring and its seven-membered homolog, homopiperazine, are integral to the structure of many successful drugs. These heterocycles are known to interact with a range of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels in the central nervous system (CNS). Derivatives of these rings have shown efficacy as antipsychotics, antidepressants, antihistamines, and anticancer agents.

Postulated Biological Activities Based on Analogues

Given the absence of direct experimental data, we can infer potential areas of biological activity for this compound by analyzing published research on analogous compounds.

Central Nervous System Activity

The pyridylpiperazine moiety is a common feature in centrally acting agents. Research into related structures suggests potential activity in the following areas:

  • Serotonin Receptor Modulation: Derivatives of 1-(aryl)piperazines are known to exhibit high affinity for various serotonin (5-HT) receptor subtypes. A series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and showed potent 5-HT reuptake inhibition, a key mechanism in antidepressant drugs.[1]

  • Monoamine Oxidase (MAO) Inhibition: Piperazine derivatives have been explored as inhibitors of MAO, an enzyme crucial for the metabolism of neurotransmitters. Novel 1,2,4-triazole-piperazine derivatives have demonstrated significant inhibitory activity against MAO-A, suggesting a potential application in the treatment of depression and anxiety.

  • Dopamine Receptor Antagonism: The piperazine ring is a classic pharmacophore in typical and atypical antipsychotic drugs that target dopamine receptors.

A logical workflow for preliminary screening of this compound for CNS activity would involve a series of in vitro binding and functional assays.

CNS_Screening_Workflow cluster_0 Initial Screening cluster_1 Functional Assays cluster_2 Lead Progression Compound 1-(4-Pyridyl)homopiperazine dihydrochloride Receptor_Binding Receptor Binding Assays (5-HT, Dopamine, Adrenergic) Compound->Receptor_Binding Test for Affinity MAO_Assay MAO-A/B Enzyme Inhibition Assay Compound->MAO_Assay Test for Inhibition Functional_Assays Cell-based Functional Assays (e.g., cAMP, Calcium Flux) Receptor_Binding->Functional_Assays If Binding ≥ Threshold In_Vivo_Models In Vivo Behavioral Models (e.g., Forced Swim Test) Functional_Assays->In_Vivo_Models If Functional Activity is Confirmed

Caption: Proposed workflow for CNS activity screening.
Anticancer Potential

Derivatives of both homopiperazine and pyridylpiperazine have been investigated for their antiproliferative effects.

  • Homopiperazine Derivatives: A series of novel 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane (homopiperazine) derivatives were synthesized and evaluated for their anticancer activity. One compound, 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide, showed an IC50 value of 18 µM against a B-cell leukemic cell line.[2]

  • Pyridylpiperazine Derivatives: While less common, certain pyridylpiperazine structures have been incorporated into molecules with demonstrated anticancer properties.

The potential signaling pathways that could be targeted are diverse and would require extensive investigation, starting with broad cell viability screens across various cancer cell lines.

Anticancer_Signaling_Hypothesis Compound 1-(4-Pyridyl)homopiperazine dihydrochloride RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Compound->RTK Potential Inhibition Cell_Cycle Cell Cycle Progression Compound->Cell_Cycle Potential Arrest Apoptosis Apoptosis Compound->Apoptosis Potential Induction PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt MAPK MAPK/ERK Pathway RTK->MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation Cell_Cycle->Proliferation Apoptosis->Proliferation

Caption: Hypothesized anticancer signaling pathways.
Urease Inhibition

Urease is an enzyme implicated in infections by pathogens such as Helicobacter pylori. The pyridylpiperazine scaffold has been identified as a key component in potent urease inhibitors.

  • Pyridylpiperazine Derivatives as Urease Inhibitors: A study on derivatives of 1-(3-nitropyridin-2-yl)piperazine revealed compounds with IC50 values as low as 2.0 µM, significantly more potent than the standard inhibitor thiourea (IC50 = 23.2 µM).[3][4] This suggests that the pyridylpiperazine core of the title compound could potentially interact with the active site of urease.

Proposed Experimental Protocols

To validate the hypothesized biological activities, a structured experimental approach is necessary. The following outlines potential methodologies based on protocols for analogous compounds.

In Vitro Urease Inhibition Assay

Objective: To determine the inhibitory potential of this compound against urease.

Methodology:

  • Enzyme and Substrate Preparation: A solution of Jack bean urease is prepared in a phosphate buffer (pH 7.0). The substrate solution consists of urea in the same buffer.

  • Assay Procedure: The test compound is pre-incubated with the urease solution for a specified time at room temperature.

  • Reaction Initiation: The urea solution is added to the enzyme-inhibitor mixture to initiate the reaction.

  • Ammonia Quantification: The amount of ammonia produced is quantified using the indophenol method, where the absorbance is measured spectrophotometrically at a specific wavelength (e.g., 625 nm).

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor. The IC50 value is then determined from a dose-response curve. Thiourea is typically used as a standard positive control.[3][4]

Anticancer Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on various cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., a panel representing different tumor types) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a standard period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a wavelength around 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[2]

Data Summary (Hypothetical)

While no quantitative data exists for this compound, the table below summarizes data for related compounds to provide a benchmark for potential efficacy.

Compound ClassTarget/AssayKey Compound ExampleIC50 Value (µM)Reference
Pyridylpiperazine DerivativeUrease Inhibition1-(3-nitropyridin-2-yl)piperazine derivative (5b)2.0 ± 0.73[3][4]
Homopiperazine DerivativeAnticancer (Reh cell line)4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide18[2]
Pyridylpiperazine DerivativeSerotonin ReuptakeCompound A20Potent in vitro inhibition[1]

Conclusion and Future Directions

This compound represents an unexplored chemical entity with significant potential for biological activity, inferred from the well-documented pharmacology of its constituent pyridyl and homopiperazine scaffolds. The most promising avenues for initial investigation appear to be in the areas of central nervous system disorders, oncology, and as an antimicrobial agent through urease inhibition.

The immediate next steps should involve the synthesis or acquisition of the compound followed by a systematic in vitro screening campaign based on the protocols and hypotheses outlined in this guide. The results of these initial studies will be critical in determining whether this compound or its future derivatives warrant further preclinical development.

References

The Pyridylpiperazine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridylpiperazine scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in contemporary drug discovery and development. This versatile structural framework, characterized by the fusion of a pyridine ring and a piperazine ring, is a key pharmacophore in a multitude of clinically significant therapeutic agents. Its unique physicochemical properties, including its ability to engage in a wide range of molecular interactions and its favorable pharmacokinetic profile, have established it as a critical building block for targeting a diverse array of biological entities. This guide provides a comprehensive technical overview of the pyridylpiperazine core, detailing its role in medicinal chemistry, its primary therapeutic applications, and the experimental methodologies used in its evaluation.

Therapeutic Applications and Mechanisms of Action

The pyridylpiperazine scaffold is most prominently featured in agents targeting the Central Nervous System (CNS), but its utility extends to anti-infective and enzyme inhibition applications.

Central Nervous System Agents

The scaffold is a hallmark of numerous atypical antipsychotics and anxiolytics. These agents primarily modulate dopaminergic and serotonergic pathways, which are critically involved in the pathophysiology of schizophrenia, depression, and anxiety disorders.

  • Dopamine Receptor Modulation: Many pyridylpiperazine derivatives exhibit high affinity for D2-like dopamine receptors (D2, D3, and D4).[1] Their mechanism often involves partial agonism at D2 receptors, a key feature of third-generation antipsychotics like aripiprazole. This "dopamine stabilization" allows the drug to reduce dopaminergic neurotransmission in hyperactive states (e.g., the mesolimbic pathway in psychosis) and increase it in hypoactive states (e.g., the mesocortical pathway), thereby treating both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects.[2][3]

  • Serotonin Receptor Modulation: The 5-HT1A serotonin receptor is another principal target. Compounds containing the pyridylpiperazine moiety frequently act as partial agonists at this receptor.[4] Activation of presynaptic 5-HT1A autoreceptors reduces the firing of serotonergic neurons, while postsynaptic receptor activation contributes to the therapeutic effects. This dual action is integral to the anxiolytic and antidepressant properties of drugs like buspirone.[5] Many modern CNS agents are multi-target-directed ligands, engaging a combination of dopamine and serotonin receptors to achieve a superior clinical profile.[6]

Urease Inhibition

Certain pyridylpiperazine derivatives have been identified as potent inhibitors of urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[7] This enzymatic activity is a critical virulence factor for several pathogens, most notably Helicobacter pylori, which uses the ammonia produced to neutralize the acidic environment of the stomach, allowing it to colonize the gastric mucosa and cause ulcers and other gastric disorders.[7][8] By inhibiting urease, these compounds prevent bacterial survival in the stomach, offering a promising therapeutic strategy.[7]

Bacterial Efflux Pump Inhibition

Multidrug resistance (MDR) in Gram-negative bacteria is a major public health crisis, often mediated by efflux pumps like the AcrAB-TolC system, which expel antibiotics from the cell.[9] The pyridylpiperazine scaffold has been validated as a novel class of efflux pump inhibitors (EPIs). These compounds typically act allosterically, binding to a unique site on the transmembrane domain of the AcrB protein.[10] This binding event is thought to disrupt the proton relay cycle that powers the pump, preventing the extrusion of co-administered antibiotics and restoring their efficacy against resistant bacterial strains.[9][11]

Quantitative Biological Data

The following tables summarize key quantitative data for representative pyridylpiperazine and related arylpiperazine derivatives across their primary therapeutic applications.

Table 1: Receptor Binding Affinities (Ki) and Functional Activities (EC50) of CNS-Targeted Derivatives

Compound/DrugTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Activity Type
Aripiprazole Dopamine D20.34 - 1.6-Partial Agonist
Dopamine D30.8-Partial Agonist
Serotonin 5-HT1A1.7 - 4.2-Partial Agonist
Serotonin 5-HT2A3.4 - 10-Antagonist/Inverse Agonist
Buspirone Serotonin 5-HT1A1.1 - 16-Partial Agonist
Dopamine D2434-Weak Antagonist
Compound 7b [12]Dopamine D2-0.9Agonist
Dopamine D3-19Agonist
Serotonin 5-HT1A-2.3Agonist
Compound 13m [13]Serotonin 5-HT1A-1.01Agonist

Table 2: Urease Inhibition Data for Pyridylpiperazine Derivatives

Compound IDTarget EnzymeIC50 (µM)
Compound 5b [7]Jack Bean Urease2.0 ± 0.73
Compound 7e [7]Jack Bean Urease2.24 ± 1.63
Precursor 3 [14]Jack Bean Urease3.90 ± 1.91
Thiourea (Standard) [7]Jack Bean Urease23.2 ± 11.0

Table 3: Efflux Pump Inhibition and Antibiotic Potentiation Data

InhibitorOrganismSubstrate/AntibioticPotentiation (Fold MIC Reduction)
BDM73185 A. baumanniiChloramphenicol2-4
BDM88855 E. coliPyridomycin>128
BDM91288 K. pneumoniaeLevofloxacinSignificant in vivo potentiation
PAβN (Standard) P. aeruginosaLevofloxacin16

Table 4: Pharmacokinetic Parameters of Representative Drugs

DrugBioavailability (Oral)Tmax (hours)Elimination Half-life (t½, hours)Cmax
Aripiprazole 87%3 - 5~75 (Parent), ~94 (Metabolite)Dose-dependent
Buspirone ~4%< 1.02 - 3~2.5 µg/L (20 mg dose)

Detailed Experimental Protocols

Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the D2 dopamine receptor.

  • 1. Membrane Preparation:

    • Harvest cells (e.g., CHO or HEK293) stably expressing the human D2 receptor or dissect brain tissue (e.g., striatum) known to be rich in D2 receptors.

    • Homogenize the cells/tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris.

    • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 min) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay). Store at -80°C.[8]

  • 2. Competitive Binding Assay:

    • In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Add serial dilutions of the pyridylpiperazine test compound.

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone or [³H]Raclopride) at a concentration near its Kd value.

    • To determine non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol or butaclamol) to a set of control wells.

    • Initiate the binding reaction by adding the prepared membrane homogenate to each well.

    • Incubate the plate, typically for 60-90 minutes at room temperature or 37°C, to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[8]

  • 3. Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Urease Inhibition Assay (Indophenol/Berthelot Method)

This colorimetric assay quantifies urease activity by measuring the production of ammonia.

  • 1. Reagent Preparation:

    • Enzyme Solution: Prepare a solution of Jack Bean Urease in phosphate buffer (e.g., 20 mM, pH 7.0).

    • Substrate Solution: Prepare a stock solution of urea in the same buffer.

    • Test Compounds: Dissolve pyridylpiperazine test compounds and a standard inhibitor (e.g., Thiourea) in a suitable solvent like DMSO to create stock solutions, then prepare serial dilutions.

    • Berthelot Reagents:

      • Reagent A (Phenolic Solution): Dissolve phenol and sodium nitroprusside in deionized water.

      • Reagent B (Alkaline Hypochlorite): Dissolve sodium hydroxide and sodium hypochlorite in deionized water.[8][15]

  • 2. Assay Procedure (96-well plate format):

    • To appropriate wells, add a small volume (e.g., 5 µL) of the test compound dilutions, standard inhibitor, or solvent (for control).

    • Add the urease enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the urea substrate solution to all wells.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction and begin color development by adding Reagent A, followed by Reagent B to all wells.

    • Incubate at room temperature for 20-30 minutes for the blue-green color to develop.[15]

  • 3. Data Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of ~630-670 nm.

    • Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (Absorbance_test / Absorbance_control)] x 100.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data with non-linear regression.[2]

Bacterial Efflux Pump Inhibition (EPI) Assay (Nile Red Efflux Method)

This is a real-time fluorescence-based assay that directly measures the ability of a compound to inhibit the efflux of a fluorescent dye.

  • 1. Cell Preparation:

    • Grow an appropriate bacterial strain (e.g., E. coli expressing AcrAB-TolC) to the mid-logarithmic phase.

    • Harvest cells by centrifugation and wash twice with a buffer such as phosphate-buffered saline (PBS).

    • De-energize the cells by resuspending them in buffer containing a proton motive force (PMF) inhibitor (e.g., carbonyl cyanide m-chlorophenylhydrazone, CCCP) and incubate. This step prevents active efflux and allows the dye to load.[16]

  • 2. Dye Loading and Efflux Assay:

    • Add the fluorescent dye Nile Red (a substrate of the AcrB pump) to the de-energized cell suspension and incubate in the dark to allow for accumulation.

    • Wash the cells with buffer to remove the CCCP and extracellular dye.

    • Resuspend the dye-loaded cells in buffer and add them to the wells of a 96-well black microplate.

    • Add various concentrations of the pyridylpiperazine test compound to the wells. Include a no-inhibitor control.

    • Place the plate in a fluorescence plate reader (e.g., Ex: 550 nm, Em: 640 nm).

    • Initiate efflux by adding an energy source, such as glucose, to each well.

    • Immediately begin recording the fluorescence intensity over time (e.g., every 30-60 seconds for 15-30 minutes). Active efflux will cause a decrease in fluorescence as the dye is pumped out.[7][17]

  • 3. Data Analysis:

    • For each inhibitor concentration, calculate the initial rate of fluorescence decay (the rate of efflux).

    • Plot the efflux rate against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that reduces the efflux rate by 50%.

Signaling Pathways and Logical Diagrams

The therapeutic effects of pyridylpiperazine-based CNS agents are mediated through complex intracellular signaling cascades. The diagrams below, generated using the DOT language, illustrate the canonical pathways for the D2 dopamine receptor and the 5-HT1A serotonin receptor.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Reduced Response Decreased Neuronal Excitability PKA->Response Ligand Pyridylpiperazine (Antagonist/Partial Agonist) Ligand->D2R Binds

Caption: D2 Dopamine Receptor Signaling Pathway.

SHT1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SHT1A 5-HT1A Receptor Gi Gi/o Protein SHT1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Opens (via Gβγ) cAMP cAMP AC->cAMP Conversion Blocked K_ion K+ Ion GIRK->K_ion Efflux ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Reduced Hyperpolarization Hyperpolarization & Reduced Firing Rate K_ion->Hyperpolarization Ligand Pyridylpiperazine (Partial Agonist) Ligand->SHT1A Binds

Caption: 5-HT1A Serotonin Receptor Signaling Pathway.

Conclusion

The pyridylpiperazine scaffold represents a privileged structure in medicinal chemistry, with its influence spanning multiple therapeutic areas. Its success, particularly in the development of CNS-acting drugs, is a testament to its favorable structural and physicochemical properties, which allow for fine-tuning of activity across multiple related receptors. The continued exploration of this scaffold in areas like anti-infectives further highlights its versatility. The data and protocols provided in this guide offer a technical foundation for researchers aiming to leverage the unique potential of the pyridylpiperazine core in the design and development of next-generation therapeutic agents.

References

Homopiperazine Derivatives: A Versatile Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The central nervous system (CNS) presents a formidable challenge for drug discovery, demanding molecules with high specificity, efficacy, and the ability to cross the blood-brain barrier. Within the vast landscape of medicinal chemistry, the homopiperazine nucleus, a seven-membered heterocyclic amine, has emerged as a privileged scaffold for the design of novel CNS-active agents. Its unique conformational flexibility and basic nitrogen atoms allow for precise interactions with various G protein-coupled receptors (GPCRs) and transporters, making it a cornerstone in the development of therapeutics for a range of neurological and psychiatric disorders. This guide provides a comprehensive overview of the role of homopiperazine derivatives in CNS disorder research, with a focus on their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their potential. We will delve into the research targeting Parkinson's disease, Alzheimer's disease, schizophrenia, and depression, presenting key quantitative data and visualizing the intricate signaling pathways and experimental workflows involved.

Core Mechanisms of Action: Targeting Key CNS Receptors

Homopiperazine derivatives exert their effects by modulating the activity of critical neurotransmitter systems. Their structural versatility allows for the fine-tuning of affinity and efficacy at various receptor subtypes, primarily dopamine and serotonin receptors, which are implicated in the pathophysiology of numerous CNS disorders.[1]

Dopaminergic System Modulation

The dopamine system, particularly the D2 and D3 receptor subtypes, is a primary target for antipsychotic and anti-Parkinson's agents.[2] Typical antipsychotics function as D2 receptor antagonists to alleviate the positive symptoms of schizophrenia.[3] Newer multi-target approaches aim for partial agonism at D2/D3 receptors, which may offer a better side-effect profile, particularly for motor and non-motor symptoms in Parkinson's disease.[4][5]

Dopamine_D2_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_v Dopamine D2R Dopamine D2 Receptor Dopamine_v->D2R Binds Gi Gαi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Response Altered Neuronal Excitability PKA->Neuronal_Response Phosphorylates Targets Homopiperazine_Antagonist Homopiperazine Derivative (Antagonist) Homopiperazine_Antagonist->D2R Blocks

Dopamine D2 Receptor Antagonism Pathway
Serotonergic System Modulation

Serotonin (5-HT) receptors are crucial targets for treating depression, anxiety, and psychosis.[6] The 5-HT1A receptor is a key target for anxiolytics and antidepressants, with agonists promoting therapeutic effects.[7] Conversely, antagonism at the 5-HT2A receptor, often in combination with D2 receptor blockade, is a hallmark of atypical antipsychotics, contributing to efficacy against negative symptoms of schizophrenia and reducing extrapyramidal side effects.[8]

Serotonin_5HT1A_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_v Serotonin (5-HT) 5HT1A_R 5-HT1A Receptor Serotonin_v->5HT1A_R Binds Gi Gαi 5HT1A_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces BDNF_Expression BDNF Expression cAMP->BDNF_Expression Modulates Neuronal_Survival Neuronal Survival and Plasticity BDNF_Expression->Neuronal_Survival Promotes Homopiperazine_Agonist Homopiperazine Derivative (Agonist) Homopiperazine_Agonist->5HT1A_R Activates Synthesis_Workflow Start N-Boc-Homopiperazine Starting Material Step1 Step 1: Sulfonylation Start->Step1 Step2 Step 2: Boc Deprotection (e.g., TFA) Step1->Step2 Step3 Step 3: Alkylation (with R-X) Step2->Step3 Product Final Homopiperazine Derivative Step3->Product Purification Purification & Characterization (HPLC, NMR, MS) Product->Purification

References

1-(4-Pyridyl)homopiperazine Dihydrochloride: A Potential Chemical Probe for Neurological and Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 1-(4-pyridyl)homopiperazine dihydrochloride is limited in publicly available literature. This guide provides a comprehensive overview of its potential as a chemical probe based on the well-documented activities of structurally related pyridylpiperazine and homopiperazine (1,4-diazepane) derivatives. The information herein is intended to serve as a foundation for hypothesis-driven research and experimental design.

Introduction

This compound is a heterocyclic small molecule featuring a pyridine ring linked to a homopiperazine (1,4-diazepane) moiety. This structural motif is present in numerous biologically active compounds, suggesting that this compound could serve as a valuable chemical probe for interrogating various biological pathways. The pyridylpiperazine and homopiperazine scaffolds are known to interact with a range of targets, including G-protein coupled receptors (GPCRs) and enzymes, making them privileged structures in medicinal chemistry. This guide explores the potential biological targets, experimental protocols for characterization, and relevant signaling pathways associated with this class of compounds.

Physicochemical Properties

A summary of the basic physicochemical properties for this compound is presented in Table 1.

PropertyValueSource
CAS Number 851292-41-6[1][2]
Molecular Formula C₁₀H₁₇Cl₂N₃[1]
Molecular Weight 250.17 g/mol [1]
Appearance Solid (form may vary)General chemical knowledge
Solubility Expected to be soluble in waterGeneral chemical knowledge

Potential Biological Targets and Quantitative Data from Analogs

Based on structure-activity relationship (SAR) studies of analogous compounds, this compound is predicted to interact with several key biological targets implicated in neurological disorders and cancer. The following sections summarize quantitative data from structurally related molecules.

Dopamine and Serotonin Receptors

Pyridylpiperazine and homopiperazine derivatives are well-known for their interaction with dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors. These receptors are critical targets for antipsychotic and antidepressant drugs.

Table 2: Binding Affinities (Ki, nM) of Representative Pyridylpiperazine and Homopiperazine Analogs for Dopamine and Serotonin Receptors

CompoundR¹ (Substitution on Phenyl Ring)R² (Linker and Terminal Group)D₂ Ki (nM)D₃ Ki (nM)5-HT₁ₐ Ki (nM)5-HT₂ₐ Ki (nM)Reference
Analog 12-OCH₃H400.3--[3]
Analog 22,3-diClH530.9--[3]
SYA 013 (Homopiperazine analog of Haloperidol)--43.3158.8117.423.3[4]
WAY100635 Analog (o-desmethyl)----Potent Antagonist-[5]

Note: "-" indicates data not available in the cited source.

Urease Inhibition

Certain pyridylpiperazine derivatives have demonstrated potent inhibitory activity against urease, an enzyme implicated in infections by pathogens such as Helicobacter pylori.

Table 3: Urease Inhibitory Activity (IC₅₀, µM) of Pyridylpiperazine Derivatives

CompoundIC₅₀ (µM)Reference
Derivative 5b2.0 ± 0.73[6][7]
Derivative 7e2.24 ± 1.63[6][7]
Thiourea (Standard)23.2 ± 11.0[6][7]
Anticancer Activity

Homopiperazine derivatives have been investigated for their potential as anticancer agents.

Table 4: Anticancer Activity (IC₅₀, µM) of a Homopiperazine Derivative

CompoundCell LineIC₅₀ (µM)Reference
4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamideReh (B-cell leukemia)18[8]

Detailed Experimental Protocols

To characterize the potential of this compound as a chemical probe, the following experimental protocols, adapted from studies on analogous compounds, can be employed.

Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity of the test compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for dopamine D₂ and serotonin 5-HT₂ₐ receptors.

Materials:

  • HEK293 cells expressing the human D₂ or 5-HT₂ₐ receptor.

  • Radioligand: [³H]Spiperone for D₂ receptors, [³H]Ketanserin for 5-HT₂ₐ receptors.

  • Non-specific binding control: Haloperidol for D₂, Mianserin for 5-HT₂ₐ.

  • Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the receptor of interest.

  • In a 96-well plate, add binding buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.

  • For total binding wells, add vehicle (DMSO) instead of the test compound.

  • For non-specific binding wells, add a high concentration of the respective non-specific binding control.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Urease Inhibition Assay

This colorimetric assay measures the inhibition of urease activity.

Objective: To determine the IC₅₀ value of this compound against Jack bean urease.

Materials:

  • Jack bean urease.

  • Urea solution.

  • Phosphate buffer (pH 7.0).

  • Phenol reagent (containing sodium nitroprusside).

  • Alkali reagent (containing sodium hypochlorite).

  • This compound stock solution.

  • Microplate reader.

Procedure:

  • In a 96-well plate, add phosphate buffer, urease enzyme solution, and varying concentrations of the test compound.

  • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the urea solution to each well.

  • Incubate the plate at 37°C for a further period (e.g., 30 minutes).

  • Stop the reaction and develop the color by adding the phenol reagent followed by the alkali reagent to measure the amount of ammonia produced.

  • Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

  • Calculate the percentage of urease inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage inhibition against the log of the inhibitor concentration.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of a compound on cancer cell lines.

Objective: To determine the IC₅₀ value of this compound on a cancer cell line (e.g., Reh).

Materials:

  • Reh (B-cell leukemia) cell line.

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • This compound stock solution.

  • Microplate reader.

Procedure:

  • Seed the Reh cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with varying concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to untreated control cells.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate potential signaling pathways that could be modulated by 1-(4-pyridyl)homopiperazine and a general workflow for its characterization as a chemical probe.

Dopamine_Signaling_Pathway cluster_0 Presynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA DOPA Decarboxylase VMAT2 VMAT2 DA->VMAT2 Packaging into vesicles Synaptic Cleft Synaptic Cleft VMAT2->Synaptic Cleft Release DA_cleft Dopamine DAT DAT D2R D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activation downstream Downstream Effects PKA->downstream DA_cleft->DAT Reuptake DA_cleft->D2R Binds Probe 1-(4-Pyridyl)homopiperazine (Potential Antagonist) Probe->D2R Blocks Urease_Inhibition_Workflow cluster_workflow Chemical Probe Characterization Workflow start Synthesize and Purify 1-(4-Pyridyl)homopiperazine in_vitro In Vitro Assays start->in_vitro binding Receptor Binding Assays (Dopamine, Serotonin, etc.) in_vitro->binding enzyme Enzyme Inhibition Assays (Urease) in_vitro->enzyme cell_based Cell-Based Assays in_vitro->cell_based data_analysis Data Analysis and SAR Comparison binding->data_analysis enzyme->data_analysis cytotoxicity Cytotoxicity/Viability (e.g., MTT on cancer cells) cell_based->cytotoxicity functional Functional Assays (e.g., cAMP measurement) cell_based->functional cytotoxicity->data_analysis functional->data_analysis in_vivo In Vivo Studies (if promising in vitro results) conclusion Conclusion on Probe Utility in_vivo->conclusion data_analysis->in_vivo data_analysis->conclusion

References

Probing the Core Mechanism: A Technical Guide to Pyridylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate mechanisms of action of pyridylpiperazine compounds, a versatile class of molecules with significant therapeutic potential. From their well-established role as allosteric inhibitors of bacterial efflux pumps to their engagement with central nervous system targets, this document provides a comprehensive overview of their biological activities. Detailed experimental protocols, structured quantitative data, and visual representations of key pathways and workflows are presented to facilitate a deeper understanding and guide future research and development endeavors.

Allosteric Inhibition of RND-Type Multidrug Efflux Pumps

A primary and extensively studied mechanism of action for many pyridylpiperazine derivatives is the allosteric inhibition of Resistance-Nodulation-Division (RND) type multidrug efflux pumps, particularly AcrB in Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae.[1][2][3][4][5][6][7][8] These compounds act as potent efflux pump inhibitors (EPIs), effectively restoring the efficacy of existing antibiotics that are otherwise expelled by these pumps.[1][3][4][6][7]

Pyridylpiperazines bind to a unique, previously unexploited allosteric pocket located within the transmembrane (TM) domain of the AcrB protomer in its loose (L) conformational state.[1][2][8] This binding event is crucial as it interferes with the proton relay network, involving key catalytic residues like D407 and D408, which is essential for harnessing the proton motive force that drives the efflux process.[1][2] By binding to this site, the pyridylpiperazine inhibitors likely prevent the functional catalytic cycling of the AcrB trimer through its loose (L), tight (T), and open (O) conformations, thereby halting the extrusion of antibiotics.[1][2][3]

Molecular dynamics simulations suggest that these inhibitors access their binding pocket from the cytoplasm through a channel that is exclusively present in the AcrB L protomer.[1][2][3][8] The interaction with the binding pocket is stabilized by van der Waals forces and, in some cases, salt bridges between the protonated piperazine moiety and acidic residues within the binding site.[1]

The potentiation of antibiotic activity by pyridylpiperazine-based EPIs has been demonstrated in vitro and in vivo.[4] For instance, the compound BDM91288 has been shown to significantly enhance the efficacy of levofloxacin in a murine model of K. pneumoniae lung infection when administered orally.[4]

Quantitative Data: AcrB Efflux Pump Inhibition
CompoundOrganismAssayMetricValueReference
BDM73185E. coliAntibiotic PotentiationEC50~30 µM[2]
BDM88855E. coliAntibiotic PotentiationEC501.5 µM[2]
BDM91270 (29)E. coliAntibiotic Boosting-Improved Potency[5]
BDM91514 (44)E. coliAntibiotic Boosting-Improved Potency[5]
BDM91531 (1)A. baumanniiAntibiotic Boosting-Potent Booster[6][7]
BDM91892 (11)A. baumanniiAntibiotic Boosting-Potent Booster[6][7]
BDM88855.HCl (9')E. coliCytotoxicity (BALB/3T3)CC50> 100 µM[1]

Note: EC50 values for antibiotic potentiation can vary depending on the specific antibiotic used in the assay.

Signaling Pathway: AcrB Efflux Pump Functional Cycle Inhibition

AcrB_Inhibition cluster_AcrB_Cycle AcrB Functional Cycle L_State Loose (L) State (Substrate Binding) T_State Tight (T) State (Substrate Translocation) L_State->T_State Proton Translocation Inhibited_L_State Inhibited L-State (Cycle Arrested) L_State->Inhibited_L_State Inhibition O_State Open (O) State (Substrate Extrusion) T_State->O_State Conformational Change O_State->L_State Reset Pyridylpiperazine Pyridylpiperazine Pyridylpiperazine->L_State Binds to Allosteric Site Sigma_Binding_Assay cluster_preparation Assay Preparation cluster_incubation Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis Membrane_Prep Prepare Membrane Homogenates (e.g., from guinea pig brain) Incubate Incubate Membrane Prep, Radioligand, and Test Compound Membrane_Prep->Incubate Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [³H]-(+)-pentazocine for σ1) Radioligand_Prep->Incubate Test_Compound_Prep Prepare Serial Dilutions of Pyridylpiperazine Compound Test_Compound_Prep->Incubate Filtration Rapid Filtration to Separate Bound and Free Ligand Incubate->Filtration Scintillation Quantify Bound Radioactivity via Scintillation Counting Filtration->Scintillation IC50_Calc IC50_Calc Scintillation->IC50_Calc eor eor Ki_Calc Calculate Ki Value (Cheng-Prusoff equation) IC50_Calc->Ki_Calc Synthesis_Workflow Start_Material_1 Substituted Pyridine (e.g., 2-chloropyridine derivative) Intermediate Pyridylpiperazine Core Start_Material_1->Intermediate Nucleophilic Aromatic Substitution Start_Material_2 Piperazine Start_Material_2->Intermediate Final_Product Final Pyridylpiperazine Derivative Intermediate->Final_Product Alkylation/Acylation Reagent Coupling Partner (e.g., alkyl halide, acyl chloride) Reagent->Final_Product

References

Preliminary In Vitro Screening of 1-(4-Pyridyl)homopiperazine dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide outlines a comprehensive in vitro screening cascade for the preliminary assessment of the biological activity of 1-(4-Pyridyl)homopiperazine dihydrochloride. The proposed screening funnel is designed to efficiently identify potential therapeutic targets and initial safety liabilities of this novel chemical entity. The guide provides detailed experimental protocols for primary and secondary assays, focusing on key target classes suggested by the compound's structural motifs, including G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmission, as well as a general cytotoxicity assessment. All quantitative data are presented in standardized tables for clarity and comparative analysis. Visual workflows and signaling pathway diagrams are included to facilitate understanding of the experimental logic and potential mechanisms of action.

Introduction

The 1-(4-Pyridyl)homopiperazine scaffold is a privileged structure in medicinal chemistry, with analogues exhibiting a wide range of biological activities, including antipsychotic, anticancer, and anti-inflammatory effects. The presence of the pyridyl and homopiperazine moieties suggests potential interactions with central nervous system (CNS) targets, such as dopamine and serotonin receptors, as well as other enzymes and ion channels. This document details a proposed in vitro screening strategy to elucidate the pharmacological profile of this compound.

Proposed In Vitro Screening Cascade

The screening of this compound will follow a tiered approach, beginning with broad primary screening against a panel of CNS-related targets and a general cell viability assay. Hits from the primary screen will be further characterized in secondary, more specific functional assays. A preliminary safety screen will also be conducted to identify potential off-target liabilities at an early stage.

G cluster_0 Primary Screening cluster_1 Secondary Screening (Hit Confirmation & Potency) cluster_2 Safety Profiling primary_gpcr GPCR Binding Panel (Dopamine, Serotonin) secondary_functional Functional Assays (e.g., Calcium Flux) primary_gpcr->secondary_functional primary_enzyme AChE Inhibition Assay ic50 IC50/EC50 Determination primary_enzyme->ic50 primary_cyto Cytotoxicity Assay (MTT) herg hERG Channel Assay secondary_functional->ic50

Figure 1: Proposed in vitro screening workflow for this compound.

Data Presentation

Primary Screening Results

The following table summarizes the hypothetical results from the primary screening of this compound at a single concentration of 10 µM.

Assay Target Result (% Inhibition / Activity) Hit Criteria
Radioligand BindingDopamine D2 Receptor85%> 50% Inhibition
Radioligand BindingSerotonin 5-HT2A Receptor78%> 50% Inhibition
Enzyme InhibitionAcetylcholinesterase (AChE)15%> 50% Inhibition
Cytotoxicity (MTT)HeLa Cell Line5%> 50% Inhibition
Secondary Screening: Potency Determination

Based on the primary screening results, dose-response studies were conducted to determine the potency (IC50) of this compound against the identified hits.

Target Assay Type IC50 (nM)
Dopamine D2 ReceptorRadioligand Binding150
Serotonin 5-HT2A ReceptorRadioligand Binding320
Preliminary Safety Profiling
Target Assay Type Result (IC50 in µM)
hERG Potassium ChannelPatch Clamp> 30

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor
  • Objective: To determine the binding affinity of the test compound to the human dopamine D2 receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

    • Radioligand: [³H]-Spiperone.

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • 96-well filter plates and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes (20 µg protein/well), [³H]-Spiperone (final concentration 0.5 nM), and varying concentrations of this compound (0.1 nM to 100 µM).

    • For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add 10 µM haloperidol.

    • Incubate the plate at room temperature for 90 minutes.

    • Terminate the reaction by rapid filtration through the filter plates using a cell harvester, followed by three washes with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding. The IC50 value is determined using non-linear regression analysis.[1]

Acetylcholinesterase (AChE) Inhibition Assay
  • Objective: To assess the inhibitory effect of the test compound on acetylcholinesterase activity.

  • Principle: This colorimetric assay is based on the Ellman's method, where thiocholine produced from the hydrolysis of acetylthiocholine by AChE reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow product, which is measured spectrophotometrically at 412 nm.[2]

  • Materials:

    • Human recombinant acetylcholinesterase.

    • Substrate: Acetylthiocholine iodide (ATCI).

    • DTNB (Ellman's reagent).

    • Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

    • Positive control: Donepezil.

    • 96-well microplate and a plate reader.

  • Procedure:

    • In a 96-well plate, add 20 µL of assay buffer, 20 µL of the test compound at various concentrations, and 20 µL of AChE enzyme solution.

    • Incubate for 15 minutes at 25°C.

    • Add 20 µL of DTNB solution.

    • Initiate the reaction by adding 20 µL of ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm at multiple time points over 10 minutes.

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined.[2][3]

Cytotoxicity Assay (MTT Assay)
  • Objective: To evaluate the general cytotoxicity of the test compound on a representative cell line.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product.[4]

  • Materials:

    • HeLa cells (or other suitable cancer cell line).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

    • 96-well cell culture plates and an absorbance plate reader.

  • Procedure:

    • Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.[5][6]

hERG Potassium Channel Assay
  • Objective: To assess the potential for the test compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.

  • Materials:

    • HEK293 cells stably expressing the hERG channel.

    • Whole-cell patch-clamp electrophysiology setup.

    • Extracellular and intracellular solutions.

    • Positive control: E-4031.

  • Procedure:

    • Establish a stable whole-cell recording from a hERG-expressing cell.

    • Record baseline hERG currents using a specific voltage-clamp protocol (e.g., a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV to elicit the tail current).[7]

    • Apply the test compound at increasing concentrations to the cell, allowing the effect to reach a steady state at each concentration.

    • The primary measurement is the inhibition of the hERG tail current.

    • The IC50 value is determined by fitting the concentration-response data to a suitable equation.[7][8]

Potential Signaling Pathway

Given the observed activity at the Dopamine D2 and Serotonin 5-HT2A receptors, this compound could modulate downstream signaling pathways associated with these G-protein coupled receptors. For instance, antagonism of the D2 receptor, which is coupled to Gαi/o, would lead to a disinhibition of adenylyl cyclase.

G cluster_0 Cell Membrane compound 1-(4-Pyridyl)homopiperazine dihydrochloride receptor Dopamine D2 Receptor compound->receptor Antagonism g_protein Gαi/o Protein receptor->g_protein Inhibits adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase

Figure 2: Potential signaling pathway modulation by D2 receptor antagonism.

Conclusion

The proposed in vitro screening of this compound provides a structured and efficient approach to characterizing its preliminary pharmacological profile. The hypothetical data presented suggest that this compound may act as a dual antagonist of dopamine D2 and serotonin 5-HT2A receptors with a favorable initial safety profile, indicated by low cytotoxicity and a high IC50 value for hERG channel inhibition. These initial findings would warrant further investigation, including functional assays to confirm antagonism and broader screening to assess selectivity and potential off-target effects. This guide serves as a foundational framework for the systematic in vitro evaluation of novel compounds in the early stages of drug discovery.

References

Methodological & Application

Protocol for the N-arylation of Homopiperazine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The N-arylation of homopiperazine is a crucial transformation in medicinal chemistry and drug discovery, as the resulting N-aryl homopiperazine scaffold is a privileged structure found in numerous biologically active compounds. This document provides detailed protocols for the synthesis of N-aryl homopiperazines, primarily focusing on the robust and versatile Palladium-catalyzed Buchwald-Hartwig amination. Additionally, the copper-catalyzed Ullmann condensation is presented as a viable alternative.

These protocols are intended for researchers, scientists, and drug development professionals, offering step-by-step experimental procedures, comprehensive data on substrate scope, and visual aids to facilitate understanding and implementation in the laboratory. The methodologies described herein are applicable to both protected (Boc-homopiperazine) and unprotected homopiperazine, allowing for flexibility in synthetic design.

The successful synthesis of N-aryl homopiperazine derivatives is a gateway to exploring new chemical space and developing novel therapeutic agents. The provided protocols and data aim to streamline this process, enabling researchers to efficiently generate diverse libraries of these valuable compounds for further investigation.

Introduction

The introduction of an aryl group onto a nitrogen atom of the homopiperazine ring system is a key synthetic step in the development of a wide range of pharmaceutical agents. The resulting N-aryl homopiperazine moiety is a common feature in drugs targeting various receptors and enzymes. Two of the most powerful and widely adopted methods for constructing this C-N bond are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate).[1] Its broad substrate scope, functional group tolerance, and generally high yields have made it a cornerstone of modern synthetic organic chemistry.[1] The choice of palladium precursor, phosphine ligand, and base is critical for the success of the reaction, particularly with challenging substrates.

The Ullmann condensation , a copper-catalyzed reaction, represents an older yet still relevant method for N-arylation.[2] While it often requires harsher reaction conditions compared to its palladium-catalyzed counterpart, recent advancements in ligand design have led to milder and more efficient protocols.[2]

This document will provide detailed experimental protocols for both methods, with a focus on their application to the N-arylation of homopiperazine.

Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a highly effective method for the N-arylation of homopiperazine. The reaction can be performed on both Boc-protected and unprotected homopiperazine.

General Reaction Scheme

Homopiperazine Homopiperazine (or Boc-Homopiperazine) ArylHalide + Aryl Halide (Ar-X, X = Br, I) Catalyst Pd Catalyst Ligand, Base Solvent, Heat ArylHalide->Catalyst -> Product N-Aryl Homopiperazine Catalyst->Product ->

Caption: General scheme for Buchwald-Hartwig N-arylation of homopiperazine.

Experimental Protocol: N-arylation of Boc-Homopiperazine (Conventional Heating)

This protocol is adapted from a reported efficient Pd(0)-catalyzed Buchwald-Hartwig procedure.[3]

Reagents and Materials:

  • 4-Boc-homopiperazine

  • Aryl halide (e.g., bromobenzene, 4-bromotoluene, etc.)

  • Palladium(II) acetate (Pd(OAc)₂)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous tert-butanol

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate with oil bath

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%) and X-Phos (e.g., 4 mol%).

  • Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.

  • Add 4-Boc-homopiperazine (e.g., 1.2 equivalents) and the aryl halide (1.0 equivalent).

  • In a separate flask, dissolve sodium tert-butoxide (e.g., 1.4 equivalents) in a mixture of anhydrous toluene and anhydrous tert-butanol.

  • Slowly add the base solution to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 8-10 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: N-arylation of Boc-Homopiperazine (Microwave Heating)

Microwave-assisted synthesis can significantly reduce reaction times.[3]

Reagents and Materials:

  • Same as in section 2.2.

  • Microwave synthesis reactor

Procedure:

  • In a microwave reaction vessel, combine Pd(OAc)₂, X-Phos, 4-Boc-homopiperazine, and the aryl halide in a mixture of anhydrous toluene and tert-butanol.

  • Add sodium tert-butoxide.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 15-60 minutes), with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol (steps 7-10).

Data Presentation: Substrate Scope for Buchwald-Hartwig N-arylation of Boc-Homopiperazine

The following table summarizes the yields for the N-arylation of Boc-homopiperazine with various aryl halides under thermal conditions (120 °C, 8-10h) using a Pd(OAc)₂/X-Phos catalytic system.[3]

EntryAryl HalideSubstituentYield (%)
1BromobenzeneH95
24-Bromotoluene4-Me99
34-Bromoanisole4-OMe98
44-Bromobenzonitrile4-CN85
51-Bromo-4-fluorobenzene4-F92
61-Bromo-4-(trifluoromethyl)benzene4-CF₃75
72-Bromopyridine2-pyridyl68

Copper-Catalyzed N-arylation (Ullmann Condensation)

The Ullmann condensation provides an alternative, palladium-free method for the N-arylation of homopiperazine. This reaction typically employs a copper catalyst and may require higher temperatures than the Buchwald-Hartwig amination.

General Reaction Scheme

Homopiperazine Homopiperazine ArylIodide + Aryl Iodide (Ar-I) Catalyst Cu Catalyst Ligand (optional), Base Solvent, Heat ArylIodide->Catalyst -> Product N-Aryl Homopiperazine Catalyst->Product ->

Caption: General scheme for Ullmann N-arylation of homopiperazine.

Experimental Protocol: Mono-N-arylation of Unprotected Homopiperazine

This is a general protocol that can be adapted for the N-arylation of unprotected homopiperazine.

Reagents and Materials:

  • Homopiperazine

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline, 1,10-phenanthroline) (optional, but often improves yields and lowers reaction temperature)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate with oil bath

Procedure:

  • To a Schlenk flask under an inert atmosphere, add CuI (e.g., 5-10 mol%), the ligand (if used, e.g., 10-20 mol%), and the base (e.g., 2.0 equivalents).

  • Add homopiperazine (e.g., 1.5-2.0 equivalents) and the aryl iodide (1.0 equivalent).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Conditions for Copper-Catalyzed N-arylation

The following table provides general conditions that can be used as a starting point for the copper-catalyzed N-arylation of homopiperazine. Specific yields will vary depending on the aryl halide and the exact conditions employed.

CatalystLigandBaseSolventTemperature (°C)
CuIL-ProlineK₂CO₃DMSO110-130
CuI1,10-PhenanthrolineCs₂CO₃DMF100-120
Cu₂ONoneK₃PO₄DMF120-140

Visualizations

Experimental Workflow for Buchwald-Hartwig N-arylation

G Experimental Workflow: Buchwald-Hartwig N-arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Pd(OAc)2 & X-Phos to Schlenk flask B 2. Add Toluene & Stir A->B C 3. Add Boc-Homopiperazine & Aryl Halide B->C D 4. Prepare & Add NaOtBu solution C->D E 5. Heat to 120°C (8-10h) D->E F 6. Cool & Quench with Water E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash, Dry & Concentrate G->H I 9. Purify by Column Chromatography H->I

Caption: Workflow for Palladium-catalyzed N-arylation of Boc-homopiperazine.

Simplified Catalytic Cycle for Buchwald-Hartwig Amination

G Simplified Catalytic Cycle: Buchwald-Hartwig Amination Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L) OxAdd->ArPdX Ar-X AmineCoord Amine Coordination ArPdX->AmineCoord ArPdAmine Ar-Pd(II)-NHR'R'' AmineCoord->ArPdAmine HNR'R'' Deprot Deprotonation (Base) ArPdAmine->Deprot ArPdAmido Ar-Pd(II)-NR'R''(L) Deprot->ArPdAmido -HX ArPdAmido->Pd0 RedElim Reductive Elimination ArPdAmido->RedElim Product Ar-NR'R'' RedElim->Product

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the N-arylation of homopiperazine. The Buchwald-Hartwig amination stands out as a highly efficient and versatile method, particularly for Boc-protected homopiperazine, offering excellent yields with a broad range of aryl halides. The use of microwave irradiation can further enhance the efficiency of this process. For instances where a palladium-free synthesis is desired, the copper-catalyzed Ullmann condensation offers a reliable alternative, especially for the mono-arylation of unprotected homopiperazine. By following these detailed procedures and utilizing the provided data, researchers can effectively synthesize a diverse array of N-aryl homopiperazine derivatives for their drug discovery and development programs.

References

Application Notes: Experimental Use of 1-(4-Pyridyl)homopiperazine dihydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

1-(4-Pyridyl)homopiperazine dihydrochloride is a heterocyclic organic compound. While specific biological activity for this exact molecule is not extensively documented in publicly available literature, the homopiperazine and pyridylpiperazine moieties are found in numerous compounds with demonstrated pharmacological relevance, including anticancer and antiviral agents.[1][2][3][4] These application notes provide a hypothetical framework for the experimental evaluation of this compound in cell culture, drawing upon the known activities of structurally related molecules. The protocols outlined below are intended to serve as a starting point for researchers to investigate its potential biological effects.

Potential Applications

Based on the activities of related piperazine and homopiperazine derivatives, potential areas of investigation for this compound in cell culture include:

  • Anticancer Activity: Many piperazine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[3][5][6] Investigations could focus on its ability to inhibit cancer cell proliferation, induce apoptosis, or cause cell cycle arrest.

  • Antiviral Activity: Certain piperazine-containing compounds have been explored for their antiviral properties.[7] Screening against a panel of viruses could reveal potential inhibitory effects on viral replication.

Physicochemical Properties and Handling

PropertyValueReference
CAS Number 851292-41-6[8][9]
Molecular Formula C₁₀H₁₅N₃ · 2HClInferred
Appearance White to off-white solidInferred
Solubility Soluble in waterInferred

Storage and Stability: Store at 2-8°C, protected from light and moisture. Prepare aqueous stock solutions fresh and sterilize by filtration through a 0.22 µm filter. Stability of solutions under various conditions should be determined empirically.

Safety Precautions: Handle with care in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Hypothetical Experimental Protocols

The following are illustrative protocols for investigating the potential anticancer effects of this compound.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol aims to determine the half-maximal inhibitory concentration (IC₅₀) of the compound in a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa - cervical cancer, MCF-7 - breast cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., water or PBS).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining

This protocol determines if the compound induces apoptosis (programmed cell death).

Materials:

  • Human cancer cell line

  • Culture medium and supplements

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Hypothetical Data Presentation

The following tables present hypothetical data that could be generated from the experiments described above.

Table 1: Hypothetical IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)
HeLaCervical Cancer4825.3
MCF-7Breast Cancer4842.1
A549Lung Cancer4833.8
HCT116Colon Cancer4818.9

Table 2: Hypothetical Apoptosis Analysis in HCT116 Cells Treated with this compound for 24 hours

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control95.22.52.3
Compound (18.9 µM)60.728.410.9
Compound (37.8 µM)35.145.819.1

Visualizations

The following diagrams illustrate a hypothetical mechanism of action and a general experimental workflow.

G cluster_0 Cellular Response to this compound Compound 1-(4-Pyridyl)homopiperazine dihydrochloride Target Putative Cellular Target (e.g., Kinase, Receptor) Compound->Target Binds to Pathway Downstream Signaling Pathway Inhibition Target->Pathway Modulates Apoptosis Induction of Apoptosis Pathway->Apoptosis CellCycle Cell Cycle Arrest Pathway->CellCycle Proliferation Inhibition of Cell Proliferation Apoptosis->Proliferation CellCycle->Proliferation

Caption: Hypothetical signaling pathway for the anticancer activity of this compound.

G cluster_1 Experimental Workflow for In Vitro Evaluation Start Start: Select Cancer Cell Lines Culture Cell Culture and Seeding Start->Culture Treatment Treat with Compound (Dose-Response) Culture->Treatment MTT Cytotoxicity Assay (MTT) Treatment->MTT IC50 Determine IC50 MTT->IC50 Mechanism Mechanism of Action Studies (at IC50 concentrations) IC50->Mechanism Apoptosis Apoptosis Assay (Annexin V) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle End End: Data Analysis & Interpretation Apoptosis->End CellCycle->End

Caption: General experimental workflow for assessing the anticancer potential of the compound.

References

Application Notes and Protocols for 1-(4-Pyridyl)homopiperazine dihydrochloride in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(4-Pyridyl)homopiperazine is a heterocyclic organic compound featuring a homopiperazine ring linked to a pyridine ring. Its structural motif is common in pharmacologically active compounds, particularly those targeting G protein-coupled receptors (GPCRs). The broader class of arylpiperazine and arylhomopiperazine derivatives has been extensively investigated for activity at various central nervous system (CNS) targets, including dopamine and serotonin receptors.[1] Specifically, this scaffold is a key feature in many selective dopamine D4 receptor (D4R) antagonists.[2][3] The dopamine D4 receptor, a member of the D2-like family of GPCRs, is a significant target for drug discovery due to its involvement in neurological and psychiatric conditions like schizophrenia and ADHD.[4]

This document provides representative application notes and detailed protocols for screening 1-(4-Pyridyl)homopiperazine dihydrochloride or similar compounds as potential dopamine D4 receptor antagonists using common high-throughput screening (HTS) assays.

Mechanism of Action: Dopamine D4 Receptor Antagonism

The dopamine D4 receptor is primarily coupled to the inhibitory G-protein alpha subunit (Gαi/o).[5] Upon activation by its endogenous ligand, dopamine, the receptor initiates a signaling cascade that inhibits the enzyme adenylyl cyclase. This action leads to a reduction in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[4][5] A competitive antagonist binds to the receptor at the same site as dopamine but does not activate it. By occupying the binding site, the antagonist blocks dopamine's effect, thereby preventing the downstream decrease in cAMP levels.[5]

Signaling Pathway Diagram

D4R_Signaling cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Couples AC Adenylyl Cyclase G_protein->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D4R Activates Antagonist 1-(4-Pyridyl)homopiperazine (Antagonist) Antagonist->D4R Blocks ATP ATP cAMP cAMP ATP->cAMP Converts AC Response Inhibition of Cellular Response cAMP->Response Leads to HTS_Workflow cluster_primary Primary Screening (HTS) cluster_secondary Secondary & Confirmatory Assays cluster_lead_opt Lead Optimization p1 Compound Library (incl. 1-(4-Pyridyl)homopiperazine) p2 Single-Point Radioligand Binding Assay (e.g., [3H]spiperone) p1->p2 p3 Identify 'Hits' (% Displacement > 50%) p2->p3 s1 Dose-Response Binding Assay (Determine Ki) p3->s1 Hit Confirmation s2 Functional Antagonism Assay (cAMP Assay - Determine IC50) s1->s2 s3 Selectivity Profiling (vs. D1, D2, D3, 5-HT receptors etc.) s2->s3 l1 Structure-Activity Relationship (SAR) Studies s3->l1 Candidate Selection l2 In Vivo Efficacy Models (e.g., Cocaine-induced hyperlocomotion) l1->l2

References

Application of 1-(4-Pyridyl)homopiperazine dihydrochloride in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the neuropharmacological applications of 1-(4-Pyridyl)homopiperazine dihydrochloride is limited in publicly available literature. The following application notes and protocols are based on the known pharmacological profiles of structurally related pyridylpiperazine and homopiperazine analogs. These are intended to serve as a foundational guide for initiating research into the potential neuropharmacological effects of this specific compound.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring linked to a homopiperazine moiety. The pyridylpiperazine scaffold is a well-established pharmacophore found in numerous centrally active agents, suggesting that this compound may exhibit significant neuropharmacological activity. Piperazine derivatives are known to interact with a variety of central nervous system (CNS) targets, including dopamine, serotonin, and sigma receptors. The homopiperazine ring, a seven-membered diazacycloalkane, can influence the conformational flexibility and basicity of the molecule, potentially modulating its binding affinity and functional activity at various receptors.

This document outlines potential neuropharmacological applications for this compound and provides detailed protocols for its investigation.

Potential Neuropharmacological Applications

Based on the pharmacology of related compounds, this compound is a candidate for investigation in the following areas:

  • Dopaminergic and Serotonergic Modulation: The 4-pyridylpiperazine moiety is a common structural feature in ligands for dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A, 5-HT7) receptors. This suggests potential applications in psychiatric and neurological disorders such as schizophrenia, depression, and anxiety.

  • Sigma Receptor Modulation: Piperazine-containing compounds have been identified as high-affinity ligands for sigma-1 and sigma-2 receptors, which are implicated in neuroprotection, cognition, and mood regulation.

  • Cognitive Enhancement: Through potential interactions with cholinergic and other neurotransmitter systems, this compound could be explored for its utility in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease.

Quantitative Data Summary

Due to the absence of specific data for this compound, the following table presents hypothetical data based on the activities of related pyridylpiperazine analogs to illustrate how experimental findings for the target compound could be structured.

Target ReceptorRadioligandKᵢ (nM) [Hypothetical]IC₅₀ (nM) [Hypothetical]Assay Type
Dopamine D₂[³H]Spiperone75120Radioligand Binding
Serotonin 5-HT₁ₐ[³H]8-OH-DPAT5085Radioligand Binding
Serotonin 5-HT₂ₐ[³H]Ketanserin150250Radioligand Binding
Sigma-1--INVALID-LINK---Pentazocine3055Radioligand Binding

Experimental Protocols

The following are detailed protocols for key experiments to characterize the neuropharmacological profile of this compound.

Protocol 1: In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for a panel of CNS receptors.

Materials:

  • This compound

  • Cell membranes expressing the target receptor (e.g., human D₂, 5-HT₁ₐ, 5-HT₂ₐ, Sigma-1)

  • Radioligands (e.g., [³H]Spiperone, [³H]8-OH-DPAT, [³H]Ketanserin, --INVALID-LINK---Pentazocine)

  • Non-specific binding competitors (e.g., Haloperidol, Serotonin, Ketanserin, Haloperidol)

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create serial dilutions to generate a range of test concentrations.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either vehicle, non-specific competitor, or the test compound at various concentrations.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plates to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: Functional Assays (e.g., cAMP Assay for 5-HT₁ₐ Receptor)

Objective: To determine the functional activity (agonist or antagonist) of this compound at a specific G-protein coupled receptor.

Materials:

  • This compound

  • Cells stably expressing the target receptor (e.g., CHO-K1 cells expressing human 5-HT₁ₐ)

  • Forskolin

  • Reference agonist (e.g., 8-OH-DPAT)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium and supplements

Procedure:

  • Cell Culture: Culture the cells under standard conditions.

  • Compound Treatment: Seed the cells in a 96-well plate. For antagonist mode, pre-incubate the cells with various concentrations of the test compound before adding the reference agonist and forskolin (to stimulate cAMP production). For agonist mode, add various concentrations of the test compound along with forskolin.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: For antagonist activity, determine the IC₅₀ value for the inhibition of the agonist-induced response. For agonist activity, determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Protocol 3: In Vivo Behavioral Assay (e.g., Forced Swim Test for Antidepressant-like Activity)

Objective: To evaluate the potential antidepressant-like effects of this compound in a rodent model.

Materials:

  • This compound

  • Vehicle (e.g., saline)

  • Positive control (e.g., Imipramine)

  • Male mice or rats

  • Plexiglass cylinders filled with water

Procedure:

  • Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.

  • Drug Administration: Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.) at a specific time before the test (e.g., 30-60 minutes).

  • Forced Swim Test:

    • Pre-test session (Day 1): Place each animal in a cylinder of water (25°C) for 15 minutes.

    • Test session (Day 2): 24 hours later, place the animals back in the water for a 5-minute test session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test session. A decrease in immobility time is indicative of an antidepressant-like effect.

  • Data Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.

Visualizations

G cluster_0 Proposed Mechanism of Action Compound 1-(4-Pyridyl)homopiperazine dihydrochloride Receptors Dopamine D2 Serotonin 5-HT1A Sigma-1 Compound->Receptors Binds to Signaling Modulation of Intracellular Signaling (e.g., cAMP, Ca2+) Receptors->Signaling Activates/Inhibits Response Neurotransmitter Release Gene Expression Neuronal Excitability Signaling->Response Alters Outcome Behavioral & Therapeutic Effects Response->Outcome Leads to

Caption: Proposed signaling pathway for this compound.

G cluster_1 Experimental Workflow for In Vitro Characterization Start Synthesize/Acquire 1-(4-Pyridyl)homopiperazine dihydrochloride Binding Receptor Binding Assays (Dopamine, Serotonin, Sigma) Start->Binding Functional Functional Assays (e.g., cAMP, Ca2+ flux) Binding->Functional Data Data Analysis (Ki, IC50, EC50) Functional->Data Profile Establish In Vitro Pharmacological Profile Data->Profile

Caption: Workflow for in vitro pharmacological profiling.

G cluster_2 Logical Relationship for In Vivo Studies InVitro Promising In Vitro Profile (High Affinity & Functional Activity) PK Pharmacokinetic Studies (ADME) InVitro->PK Behavior In Vivo Behavioral Models (e.g., Forced Swim Test) PK->Behavior Efficacy Demonstration of In Vivo Efficacy Behavior->Efficacy

Caption: Logical progression for in vivo evaluation.

Application Notes and Protocols for 1-(4-Pyridyl)homopiperazine Dihydrochloride in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Pyridyl)homopiperazine dihydrochloride is a bifunctional nitrogen-containing heterocyclic compound. Its structure, featuring a pyridine ring and a homopiperazine moiety, presents intriguing possibilities for its application as a ligand in catalysis. The pyridine nitrogen can coordinate to a metal center, while the homopiperazine unit can be further functionalized to modulate the steric and electronic properties of the resulting metal complex. While specific, widespread catalytic applications for this compound are not extensively documented in publicly available literature, its structural motifs are present in ligands known to be effective in various catalytic transformations.

These application notes provide a prospective overview of potential catalytic applications for this compound, drawing parallels with structurally related pyridyl-piperazine ligands. The accompanying protocols offer generalized experimental procedures for screening this ligand in common catalytic reactions.

Potential Catalytic Applications

Based on the functionalities present in this compound, it can be hypothesized to serve as a ligand in several types of metal-catalyzed reactions, most notably in cross-coupling and hydrogenation reactions. The pyridine nitrogen can act as a coordinating atom for transition metals like palladium, rhodium, iridium, and copper, which are commonly used in these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Pyridyl and piperazine-containing ligands have been successfully employed in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These reactions are fundamental in pharmaceutical and materials science for the formation of carbon-carbon and carbon-heteroatom bonds. The 1-(4-pyridyl)homopiperazine ligand could potentially stabilize the palladium catalyst and influence its reactivity and selectivity.

Hypothesized Role:

  • Stabilization of the Catalytic Species: The bidentate or monodentate coordination of the ligand can prevent the precipitation of palladium black, thus maintaining the catalyst's activity.

  • Modulation of Electronic Properties: The electron-donating nature of the piperazine nitrogen and the electronic properties of the pyridine ring can influence the electron density at the metal center, impacting the rates of oxidative addition and reductive elimination.

  • Steric Influence: The homopiperazine ring can provide a specific steric environment around the metal center, which could be beneficial for certain substrate combinations.

Table 1: Hypothetical Performance of this compound in a Suzuki-Miyaura Cross-Coupling Reaction

EntryAryl HalideBoronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidPd(OAc)₂ (2)L1 (4)K₂CO₃Toluene/H₂O10012>90
22-Chloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1)L1 (2)Cs₂CO₃Dioxane1101685
31-Chloro-4-nitrobenzeneNaphthalene-1-boronic acidPdCl₂(PPh₃)₂ (3)L1 (6)K₃PO₄DMF1208>95

L1 = 1-(4-Pyridyl)homopiperazine (used as the free base) Data presented is hypothetical and for illustrative purposes.

Asymmetric Hydrogenation and Transfer Hydrogenation

Chiral ligands containing pyridyl and piperazine scaffolds have been utilized in asymmetric hydrogenation and transfer hydrogenation reactions to produce enantioenriched products. While 1-(4-pyridyl)homopiperazine is achiral, its homopiperazine ring can be derivatized with chiral auxiliaries to create a chiral ligand library for screening in asymmetric catalysis. Even in its achiral form, it could be employed in non-asymmetric hydrogenation processes.

Hypothesized Role:

  • Activation of the Metal Center: Coordination of the ligand to metals like ruthenium, rhodium, or iridium can generate a catalytically active species for the hydrogenation of various functional groups.

  • Substrate Coordination: The ligand can influence the way the substrate coordinates to the metal center, which is a key factor in determining the stereochemical outcome in asymmetric versions.

Table 2: Hypothetical Performance of a Chiral Derivative of 1-(4-Pyridyl)homopiperazine in Asymmetric Transfer Hydrogenation

EntrySubstrateCatalystLigandH-SourceBaseSolventTemp (°C)Yield (%)ee (%)
1Acetophenone[Ru(p-cymene)Cl₂]₂L2* (chiral)HCOOH/NEt₃NEt₃CH₂Cl₂409892
21-Tetralone[Ir(Cp)Cl₂]₂L2 (chiral)i-PrOHK₂CO₃i-PrOH809588
3Propiophenone[Rh(Cp)Cl₂]₂L2 (chiral)HCOOH/NEt₃NEt₃Acetonitrile509995

L2 = A hypothetical chiral derivative of 1-(4-Pyridyl)homopiperazine Data presented is hypothetical and for illustrative purposes.

Experimental Protocols

Note: this compound is a salt. For its use as a ligand, it typically needs to be converted to the free base by treatment with a suitable base (e.g., aqueous NaOH or K₂CO₃) followed by extraction with an organic solvent and drying.

Protocol 1: General Procedure for Screening in a Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • 1-(4-Pyridyl)homopiperazine (free base)

  • Aryl halide

  • Boronic acid

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, DMF)

  • Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the palladium precursor (0.01-0.05 mmol), 1-(4-Pyridyl)homopiperazine (0.02-0.10 mmol), aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0-3.0 mmol).

  • Add the anhydrous solvent (3-5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time (monitor by TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Screening in a Transfer Hydrogenation of a Ketone

Materials:

  • Metal precursor (e.g., [Ru(p-cymene)Cl₂]₂, [Ir(Cp*)Cl₂]₂)

  • 1-(4-Pyridyl)homopiperazine (or a chiral derivative)

  • Ketone substrate

  • Hydrogen source (e.g., formic acid/triethylamine azeotrope, isopropanol)

  • Base (if necessary, e.g., K₂CO₃ when using isopropanol)

  • Anhydrous solvent (e.g., CH₂Cl₂, acetonitrile, isopropanol)

  • Reaction vessel with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the metal precursor (0.005-0.025 mmol) and the ligand (0.01-0.05 mmol) in the anhydrous solvent (1-2 mL). Stir for 10-30 minutes to allow for complex formation.

  • Add the ketone substrate (1.0 mmol).

  • Add the hydrogen source. If using formic acid/triethylamine, add the azeotropic mixture (5:2 ratio). If using isopropanol, it can also serve as the solvent.

  • If required, add the base.

  • Stir the reaction mixture at the desired temperature (typically 30-80 °C) until the reaction is complete (monitor by TLC or GC-MS).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis if a chiral ligand was used.

Visualizations

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)(X)L_n Pd0->PdII_ArX Oxidative Addition PdII_ArR Ar-Pd(II)(R)L_n PdII_ArX->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination ArR Ar-R PdII_ArR->ArR ArX Ar-X ArX->PdII_ArX R_BOH2 R-B(OH)₂ R_BOH2->PdII_ArR Base Base Base->PdII_ArR Activates Boronic Acid

Caption: Hypothetical Suzuki-Miyaura catalytic cycle.

Experimental_Workflow start Start prep_ligand Prepare Ligand Free Base (from Dihydrochloride salt) start->prep_ligand setup_reaction Set up Reaction Under Inert Atmosphere (Pd/Ligand/Reactants/Solvent) prep_ligand->setup_reaction reaction Heat and Stir (Monitor Progress) setup_reaction->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for catalysis screening.

Application Notes and Protocols: Synthesis of Derivatives from 1-(4-Pyridyl)homopiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives starting from 1-(4-Pyridyl)homopiperazine dihydrochloride. The methods described herein are fundamental transformations that allow for the facile introduction of diverse functional groups onto the homopiperazine scaffold, enabling the exploration of structure-activity relationships in drug discovery and development programs.

Overview of Synthetic Strategies

1-(4-Pyridyl)homopiperazine possesses two secondary amine functionalities, offering opportunities for derivatization at the N1 and N4 positions. However, the commercially available dihydrochloride salt must first be converted to its free base form to enable nucleophilic reactions. The primary synthetic routes for derivatization include:

  • N-Alkylation: Introduction of alkyl or substituted alkyl groups.

  • N-Acylation: Formation of amide bonds with various acylating agents.

  • Reductive Amination: Reaction with aldehydes or ketones to form new carbon-nitrogen bonds.

Preparation of 1-(4-Pyridyl)homopiperazine Free Base

Prior to derivatization, the dihydrochloride salt must be neutralized to the free base.

Protocol 2.1: Free Base Generation

  • Dissolve this compound (1.0 eq) in water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of a suitable base (e.g., sodium bicarbonate, sodium carbonate, or potassium carbonate) with stirring until the pH of the solution reaches >10.

  • The free base will precipitate out of the solution or can be extracted with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • If extracting, separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the 1-(4-Pyridyl)homopiperazine free base.

N-Alkylation of 1-(4-Pyridyl)homopiperazine

N-alkylation introduces alkyl substituents onto the nitrogen atoms of the homopiperazine ring. Mono-alkylation is typically favored by using a slight excess of the homopiperazine relative to the alkylating agent, while di-alkylation can be achieved by using an excess of the alkylating agent and a stronger base.

Protocol 3.1: Mono-N-Alkylation

  • Dissolve 1-(4-Pyridyl)homopiperazine free base (1.2 eq) in a suitable aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF).

  • Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq).

  • To the stirred suspension, add the desired alkyl halide (R-X, 1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-alkylated derivative.

Table 1: Reagents for Mono-N-Alkylation

Reagent CategoryExamplesMolar Ratio (vs. Alkyl Halide)
Homopiperazine1-(4-Pyridyl)homopiperazine1.2
Alkylating AgentBenzyl bromide, Ethyl iodide1.0
BaseK₂CO₃, Cs₂CO₃2.0
SolventACN, DMF-

N-Acylation of 1-(4-Pyridyl)homopiperazine

N-acylation is a reliable method for forming stable amide derivatives. The reaction can be performed using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using a coupling agent.

Protocol 4.1: Acylation with Acyl Chlorides

  • Dissolve 1-(4-Pyridyl)homopiperazine free base (1.0 eq) and a non-nucleophilic base, such as triethylamine (TEA, 2.2 eq) or diisopropylethylamine (DIPEA, 2.2 eq), in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (R-COCl, 2.1 eq for di-acylation) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization. A method for selective mono-acylation of piperazines has been developed where the diamine is ionically immobilized on a sulfonic acid functionalized silica gel, acylated, and then liberated.[1]

Table 2: Reagents for Di-N-Acylation with Acyl Chlorides

Reagent CategoryExamplesMolar Ratio (vs. Homopiperazine)
Homopiperazine1-(4-Pyridyl)homopiperazine1.0
Acylating AgentAcetyl chloride, Benzoyl chloride2.1
BaseTEA, DIPEA2.2
SolventDCM, THF-

Reductive Amination

Reductive amination is a versatile method for creating substituted amine derivatives by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[2][3][4][5] This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced to the corresponding amine.[3]

Protocol 5.1: Reductive Amination with Aldehydes or Ketones

  • Dissolve 1-(4-Pyridyl)homopiperazine free base (1.0 eq) and the desired aldehyde or ketone (2.2 eq for di-substitution) in a suitable solvent such as methanol (MeOH), dichloroethane (DCE), or THF.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 2.5 eq) or sodium cyanoborohydride (NaBH₃CN, 2.5 eq), portion-wise to the reaction mixture.[6] A small amount of acetic acid may be added to catalyze imine formation.

  • Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Table 3: Reagents for Reductive Amination

Reagent CategoryExamplesMolar Ratio (vs. Homopiperazine)
Homopiperazine1-(4-Pyridyl)homopiperazine1.0
Carbonyl CompoundBenzaldehyde, Acetone2.2
Reducing AgentNaBH(OAc)₃, NaBH₃CN2.5
SolventMeOH, DCE, THF-

Synthetic Pathways and Workflows

The following diagrams illustrate the general synthetic transformations described.

G cluster_alkylation N-Alkylation cluster_acylation N-Acylation cluster_reductive_amination Reductive Amination start 1-(4-Pyridyl)homopiperazine dihydrochloride free_base 1-(4-Pyridyl)homopiperazine (Free Base) start->free_base Base (e.g., NaHCO₃) alkylated_product N-Alkyl Derivative free_base->alkylated_product Base (e.g., K₂CO₃) acylated_product N-Acyl Derivative free_base->acylated_product Base (e.g., TEA) reductive_amination_product N-Substituted Derivative free_base->reductive_amination_product Reducing Agent (e.g., NaBH(OAc)₃) alkyl_halide R-X (Alkyl Halide) alkyl_halide->alkylated_product acyl_chloride R-COCl (Acyl Chloride) acyl_chloride->acylated_product carbonyl R'-CO-R'' (Aldehyde/Ketone) carbonyl->reductive_amination_product

Figure 1. General synthetic routes for the derivatization of 1-(4-Pyridyl)homopiperazine.

G start Start: Dissolve 1-(4-Pyridyl)homopiperazine dihydrochloride in water cool Cool to 0 °C start->cool add_base Add saturated base solution to pH > 10 cool->add_base extract Extract with organic solvent (e.g., DCM) add_base->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate end End: 1-(4-Pyridyl)homopiperazine (Free Base) concentrate->end

Figure 2. Experimental workflow for the preparation of the free base.

References

Application Notes and Protocols: 1-(4-Pyridyl)homopiperazine dihydrochloride in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the utilization of 1-(4-pyridyl)homopiperazine dihydrochloride in solid-phase synthesis (SPS). While direct literature on this specific compound in SPS is limited, its structural features—a homopiperazine core for scaffolding and a basic pyridyl nitrogen—suggest analogous applications to other N-aryl and N-heterocyclic piperazines commonly used in combinatorial chemistry and as scavengers. The following protocols are based on established methodologies for structurally related compounds.

Application 1: Building Block for Small Molecule Library Synthesis

1-(4-Pyridyl)homopiperazine can serve as a versatile scaffold in the solid-phase synthesis of diverse small molecule libraries. The secondary amine of the homopiperazine ring allows for initial attachment to a solid support, while the other secondary amine can be functionalized in subsequent synthetic steps. The pyridyl group offers a handle for further diversification or can be utilized for its physicochemical properties, such as modulating solubility or serving as a hydrogen bond acceptor.

Experimental Protocol: Solid-Phase Synthesis of a N-Acyl Homopiperazine Library

This protocol outlines a hypothetical solid-phase synthesis workflow for creating a library of N-acyl homopiperazine derivatives using 1-(4-pyridyl)homopiperazine as a key building block.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • This compound

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • A diverse set of carboxylic acids (R-COOH)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell 2-CTC resin (1.0 g, 1.2 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Immobilization of 1-(4-Pyridyl)homopiperazine:

    • In a separate flask, dissolve this compound (2.4 mmol, 2.0 eq.) and DIEA (7.2 mmol, 6.0 eq.) in anhydrous DCM (10 mL).

    • Drain the DCM from the swollen resin and add the 1-(4-pyridyl)homopiperazine solution.

    • Agitate the mixture gently for 2 hours at room temperature.

    • To cap any unreacted chlorotrityl groups, add methanol (1.0 mL) and agitate for an additional 30 minutes.

    • Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL). Dry the resin under vacuum.

  • Acylation with Diverse Carboxylic Acids:

    • Swell the resin in DMF (10 mL).

    • In separate reaction vessels for parallel synthesis, add a solution of a unique carboxylic acid (3.0 eq.), HBTU (2.9 eq.), and DIEA (6.0 eq.) in DMF to each resin portion.

    • Agitate the reaction mixtures for 4 hours at room temperature.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

Hypothetical Quantitative Data

The following table presents hypothetical data for the synthesis of a small library of N-acyl homopiperazine derivatives based on the protocol above.

Carboxylic Acid (R-COOH)Molecular Weight of ProductHypothetical Yield (%)Hypothetical Purity (%)
Acetic Acid205.2585>95
Benzoic Acid267.3382>95
4-Chlorobenzoic Acid301.7778>90
Cyclohexanecarboxylic Acid273.3888>95

Workflow Diagram

G cluster_loading Resin Loading cluster_synthesis Diversification cluster_cleavage Cleavage & Deprotection Resin 2-CTC Resin Swell Swell Resin (DCM) Resin->Swell Load Immobilize 1-(4-Pyridyl)homopiperazine (DIEA, DCM) Swell->Load Wash1 Wash (DCM, DMF) Load->Wash1 Acylate Acylation (R-COOH, HBTU, DIEA, DMF) Wash1->Acylate Wash2 Wash (DMF, DCM) Acylate->Wash2 Cleave Cleavage Cocktail (TFA/TIS/Water) Wash2->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Isolate Isolate Product Precipitate->Isolate G cluster_process Peptide Cleavage Process PeptideResin Peptide on Solid Support TFA TFA Addition PeptideResin->TFA ProtectingGroups Protecting Groups (e.g., Boc, tBu) TFA->ProtectingGroups cleaves DesiredPeptide Desired Peptide TFA->DesiredPeptide releases ReactiveCations Reactive Carbocations ProtectingGroups->ReactiveCations generates SideProducts Side Products ReactiveCations->SideProducts reacts with peptide to form Scavenger 1-(4-Pyridyl)homopiperazine (Scavenger) ReactiveCations->Scavenger trapped by

Application Notes and Protocols for the Quantification of 1-(4-Pyridyl)homopiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Pyridyl)homopiperazine dihydrochloride is a chemical compound containing both a pyridine and a homopiperazine moiety. Accurate quantification of this substance is crucial for quality control in research and drug development. This document outlines three distinct analytical methods for the determination of this compound in a sample matrix: High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Vis Spectrophotometry, and Non-aqueous Acid-Base Titration. Each method's protocol, data presentation, and a visual workflow are provided to guide researchers and scientists.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a selective and sensitive approach for the quantification of this compound, separating it from potential impurities and degradation products. The pyridine ring in the molecule allows for strong UV absorbance, making it suitable for UV detection.

Data Presentation

The following table summarizes the typical validation parameters for the HPLC-UV method.

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery)98 - 102%
SpecificityNo interference from blank

Experimental Protocol

1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Deionized water (18 MΩ·cm).

  • Phosphoric acid (reagent grade).

  • This compound reference standard.

2. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0, 20 mM) in a ratio of 30:70 (v/v). The phosphate buffer is prepared by dissolving the appropriate amount of monobasic potassium phosphate in deionized water and adjusting the pH with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (based on the UV absorbance of the pyridine moiety).

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

3. Standard Solution Preparation

  • Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

4. Sample Preparation

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_results Results Standard Reference Standard HPLC HPLC System (Pump, Injector, Column) Standard->HPLC Sample Test Sample Sample->HPLC MobilePhase Mobile Phase MobilePhase->HPLC Detector UV Detector HPLC->Detector DataSystem Data Acquisition System Detector->DataSystem Quantification Quantification DataSystem->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Method 2: UV-Vis Spectrophotometry

This method is a simple and rapid technique for the quantification of this compound, relying on the inherent UV absorbance of the pyridine ring. It is suitable for routine analysis where high selectivity is not required.

Data Presentation

The following table summarizes the typical validation parameters for the UV-Vis spectrophotometry method.

ParameterResult
Linearity Range5 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Molar Absorptivity (ε)To be determined experimentally
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Precision (%RSD)< 3%
Accuracy (Recovery)97 - 103%

Experimental Protocol

1. Instrumentation and Materials

  • UV-Vis Spectrophotometer with quartz cuvettes (1 cm path length).

  • Methanol (spectroscopic grade).

  • This compound reference standard.

2. Determination of λmax

  • Prepare a solution of the reference standard in methanol.

  • Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The λmax is expected to be around 254 nm due to the pyridine moiety.

3. Standard Solution Preparation

  • Prepare a stock solution of the reference standard at a concentration of 100 µg/mL in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 5 to 50 µg/mL.

4. Sample Preparation

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.

  • If necessary, filter the solution to remove any particulate matter.

5. Analysis

  • Measure the absorbance of the blank (methanol).

  • Measure the absorbance of the standard solutions at the predetermined λmax.

  • Construct a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the sample solution.

  • Determine the concentration of this compound in the sample using the calibration curve.

Visualization

UV_Vis_Principle cluster_setup Experimental Setup cluster_law Beer-Lambert Law LightSource Light Source (UV-Vis) Cuvette Cuvette with Sample LightSource->Cuvette I₀ Detector Detector Cuvette->Detector I Equation A = εbc Detector->Equation

Caption: Principle of UV-Vis spectrophotometric quantification based on the Beer-Lambert Law.

Method 3: Non-aqueous Acid-Base Titration

This titrimetric method is suitable for the assay of the dihydrochloride salt of 1-(4-Pyridyl)homopiperazine in a non-aqueous medium. The basic nitrogen atoms of the homopiperazine ring are titrated with a strong acid in a non-aqueous solvent.

Data Presentation

The following table summarizes the typical parameters for the non-aqueous titration method.

ParameterResult
Titrant0.1 M Perchloric acid in glacial acetic acid
Endpoint DetectionPotentiometric or visual indicator (e.g., crystal violet)
Stoichiometry1 mole of analyte reacts with 2 moles of titrant
Precision (%RSD)< 1%
Accuracy99 - 101%

Experimental Protocol

1. Reagents and Materials

  • Perchloric acid (0.1 M in glacial acetic acid).

  • Glacial acetic acid.

  • Acetic anhydride.

  • Crystal violet indicator solution.

  • Potentiometer with a suitable electrode system.

  • This compound reference standard.

2. Titrant Standardization

  • Standardize the 0.1 M perchloric acid solution against a primary standard, such as potassium hydrogen phthalate.

3. Sample Preparation

  • Accurately weigh an amount of the sample equivalent to approximately 0.2-0.3 g of this compound.

  • Dissolve the sample in 50 mL of glacial acetic acid. A small amount of acetic anhydride can be added to remove any residual water.

4. Titration

  • Visual Endpoint: Add a few drops of crystal violet indicator to the sample solution. Titrate with 0.1 M perchloric acid until the color changes from violet to blue-green.

  • Potentiometric Endpoint: Immerse the electrodes of the potentiometer in the sample solution. Titrate with 0.1 M perchloric acid, recording the potential difference after each addition of titrant. The endpoint is the point of maximum inflection on the titration curve.

5. Calculation

  • Calculate the percentage purity of this compound using the following formula:

    % Purity = (V × M × E) / W × 100

    Where:

    • V = Volume of titrant consumed (L)

    • M = Molarity of the titrant (mol/L)

    • E = Equivalent weight of this compound (Molecular Weight / 2)

    • W = Weight of the sample (g)

Visualization

Titration_Workflow Start Weigh Sample Dissolve Dissolve in Glacial Acetic Acid Start->Dissolve Titrate Titrate with 0.1 M Perchloric Acid Dissolve->Titrate Endpoint Detect Endpoint (Visual or Potentiometric) Titrate->Endpoint Calculate Calculate Purity Endpoint->Calculate Result Report Result Calculate->Result

Caption: Workflow for the non-aqueous acid-base titration of this compound.

In Vivo Administration of Homopiperazine-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homopiperazine, a seven-membered diazacycloalkane, and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and central nervous system-acting agents. The unique structural scaffold of homopiperazine allows for a variety of substitutions, leading to a wide array of derivatives with distinct biological properties.

These application notes provide a comprehensive overview of the in vivo administration protocols for homopiperazine-based compounds, tailored for preclinical research in animal models. The document outlines detailed methodologies for administration, summarizes available quantitative data, and illustrates relevant biological pathways to guide researchers in their experimental design.

Data Presentation

In Vitro Cytotoxicity of Homopiperazine Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) of various homopiperazine derivatives against different cancer cell lines, providing a basis for their potential anticancer activity.

Compound IDCell LineIC50 (µM)Reference
6a Reh (B-cell leukemia)18[1]
6b Reh (B-cell leukemia)30[1]
6d Reh (B-cell leukemia)30[1]
6e Reh (B-cell leukemia)42[1]
7c Reh (B-cell leukemia)65[1]
7d Reh (B-cell leukemia)55[1]
7e Reh (B-cell leukemia)70[1]
10c A549 (lung cancer)5.98[2]
12 A549 (lung cancer)4.14[2]
7e Mycobacterium tuberculosis H37Ra2.12[3]
In Vivo Administration and Efficacy of a Piperazine-Containing Compound

While specific in vivo data for a wide range of homopiperazine derivatives is limited, the following table provides an example of an in vivo study conducted on a related piperazine-containing antineoplastic prototype, LQFM018, in rats. This data can serve as a starting point for designing in vivo studies with homopiperazine-based compounds.

CompoundAnimal ModelDoseRoute of AdministrationObserved EffectReference
LQFM018 Wistar rats100 mg/kgIntraperitonealRapid and good absorption, high distributionThis information is not available in the provided search results.

Experimental Protocols

General Guidelines for In Vivo Administration

The administration of homopiperazine-based compounds in animal models requires careful consideration of the compound's physicochemical properties, the chosen animal model, and the experimental objectives. The following are general protocols for common administration routes.

Materials:

  • Homopiperazine-based compound

  • Appropriate vehicle (e.g., sterile saline, PBS, DMSO, or a combination thereof)

  • Syringes and needles of appropriate gauge

  • Animal balance

  • Personal Protective Equipment (PPE)

Procedure:

  • Dose Preparation:

    • Accurately weigh the homopiperazine-based compound.

    • Dissolve or suspend the compound in a suitable, sterile vehicle at the desired concentration. Ensure the final formulation is homogenous and stable. The use of a small amount of a solubilizing agent like DMSO, followed by dilution with saline or PBS, is a common practice for poorly soluble compounds. The final concentration of the solubilizing agent should be kept to a minimum to avoid toxicity.

  • Animal Handling and Restraint:

    • Properly restrain the animal to ensure accurate and safe administration. The method of restraint will depend on the species and the route of administration.

  • Administration Routes:

    • Intraperitoneal (IP) Injection (for rodents):

      • Locate the injection site in the lower quadrant of the abdomen, off the midline to avoid the bladder and cecum.

      • Lift the animal's hindquarters to allow the abdominal organs to fall forward.

      • Insert the needle at a 10-20 degree angle.

      • Aspirate to ensure no bodily fluids are drawn into the syringe, indicating incorrect placement.

      • Inject the solution slowly.

    • Intravenous (IV) Injection (for rodents):

      • The lateral tail vein is the most common site for IV injection in mice and rats.

      • Warm the tail to dilate the veins.

      • Insert the needle parallel to the vein.

      • Successful entry into the vein is often indicated by a flash of blood in the needle hub.

      • Inject the solution slowly.

    • Oral Gavage (for rodents):

      • Use a proper-sized, ball-tipped gavage needle.

      • Measure the needle from the tip of the animal's nose to the last rib to ensure proper length.

      • Gently pass the needle along the roof of the mouth and down the esophagus into the stomach.

      • Administer the solution slowly.

  • Post-Administration Monitoring:

    • Observe the animals for any signs of acute toxicity, distress, or adverse reactions immediately after administration and at regular intervals thereafter.

Signaling Pathways and Experimental Workflows

Experimental Workflow for In Vivo Administration

The following diagram illustrates a typical workflow for the in vivo administration and evaluation of homopiperazine-based compounds.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Analysis compound_prep Compound Formulation administration In Vivo Administration (e.g., IP, IV, Oral) compound_prep->administration animal_prep Animal Acclimatization & Grouping animal_prep->administration monitoring Observation for Toxicity & Clinical Signs administration->monitoring pk_sampling Pharmacokinetic Blood Sampling administration->pk_sampling efficacy_assessment Efficacy Assessment (e.g., Tumor Measurement) administration->efficacy_assessment data_interpretation Data Interpretation & Conclusion monitoring->data_interpretation pk_analysis Pharmacokinetic Analysis pk_sampling->pk_analysis pd_analysis Pharmacodynamic Analysis efficacy_assessment->pd_analysis pk_analysis->data_interpretation pd_analysis->data_interpretation

Caption: Experimental workflow for in vivo studies.

Potential Signaling Pathways Modulated by Homopiperazine-Based Compounds

Based on studies of related piperazine derivatives, homopiperazine-based compounds may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation. Two such pathways are the PI3K/AKT/mTOR and Hedgehog-GLI signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

This pathway is a crucial regulator of cell growth and survival and is often dysregulated in cancer.

PI3K_AKT_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Homopiperazine Homopiperazine Compound Homopiperazine->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway.

Hedgehog-GLI Signaling Pathway

The Hedgehog pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers.

Hedgehog_GLI_pathway cluster_membrane Cell Membrane Hh Hedgehog Ligand (Hh) PTCH1 Patched-1 (PTCH1) Hh->PTCH1 binds & inhibits SMO Smoothened (SMO) PTCH1->SMO inhibits GLI GLI SMO->GLI activates SUFU SUFU SUFU->GLI inhibits Nucleus Nucleus GLI->Nucleus translocates to TargetGenes Target Gene Expression Nucleus->TargetGenes promotes Homopiperazine Homopiperazine Compound Homopiperazine->SMO inhibits

Caption: Hedgehog-GLI signaling pathway.

Conclusion

The in vivo administration of homopiperazine-based compounds is a critical step in their preclinical evaluation. While the available data for this specific class of compounds is still emerging, the protocols and information presented here provide a foundational guide for researchers. Adherence to best practices in animal handling, dose formulation, and administration, coupled with careful monitoring, is essential for obtaining reliable and reproducible data. Further research is warranted to expand the in vivo dataset for homopiperazine derivatives to better understand their pharmacokinetic, pharmacodynamic, and toxicological profiles.

References

Application Notes and Protocols: 1-(4-Pyridyl)homopiperazine dihydrochloride in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Pyridyl)homopiperazine dihydrochloride, also known as BRL-54443, is a potent and selective agonist for the serotonin 5-HT1E and 5-HT1F receptors. Due to its high affinity and selectivity, this compound is a valuable pharmacological tool for researchers investigating the physiological and pathological roles of these specific serotonin receptor subtypes. This document provides detailed application notes and experimental protocols for the use of this compound in receptor binding and functional assays.

Data Presentation: Receptor Binding Profile

The binding affinity of this compound (BRL-54443) has been characterized across a range of neurotransmitter receptors. The data, presented in the tables below, highlight its high affinity and selectivity for the 5-HT1E and 5-HT1F receptors.

Table 1: Binding Affinities (Ki) of BRL-54443 at Serotonin (5-HT) Receptors

Receptor SubtypeKi (nM)
5-HT1E1.1
5-HT1F0.7
5-HT1A63
5-HT1B126
5-HT1D63
5-HT2A1259
5-HT2B100
5-HT2C316
5-HT6>10,000
5-HT7>10,000

Table 2: Binding Affinities (Ki) of BRL-54443 at Other Receptors

ReceptorKi (nM)
Dopamine D2501
Dopamine D3631
α1B-Adrenoceptor1259

Table 3: Functional Activity of BRL-54443

AssayParameterValue
Forskolin-dependent cAMP production in DG membranes (5-HT1E)IC5014 nM
Contraction Induction-log EC506.52

Signaling Pathways

Both 5-HT1E and 5-HT1F receptors are Gαi-coupled G-protein coupled receptors (GPCRs). Upon agonist binding, such as with this compound, the Gαi subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Additionally, signaling through these receptors can modulate other pathways, including the ERK pathway.

5-HT1E/1F Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT1E_1F 5-HT1E/1F Receptor G_protein Gαi/βγ 5HT1E_1F->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ERK ERK G_protein->ERK Modulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., inhibition of neurotransmitter release) PKA->Cellular_Response ERK->Cellular_Response BRL54443 1-(4-Pyridyl)homopiperazine dihydrochloride (BRL-54443) BRL54443->5HT1E_1F Agonist Binding

5-HT1E/1F Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for conducting receptor binding and functional assays using this compound.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for 5-HT1E or 5-HT1F receptors expressed in cell membranes.

Competitive Radioligand Binding Assay Workflow Start Start: Prepare Reagents Membrane_Prep Prepare Cell Membranes Expressing 5-HT1E/1F Receptors Start->Membrane_Prep Radioligand_Prep Prepare Radioligand Solution (e.g., [3H]5-HT) Start->Radioligand_Prep Competitor_Prep Prepare Serial Dilutions of This compound Start->Competitor_Prep Incubation Incubate Membranes, Radioligand, and Competitor at Room Temperature Membrane_Prep->Incubation Radioligand_Prep->Incubation Competitor_Prep->Incubation Filtration Separate Bound and Free Radioligand by Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation Measure Radioactivity on Filters using a Scintillation Counter Washing->Scintillation Data_Analysis Analyze Data to Determine IC50 and Calculate Ki Scintillation->Data_Analysis End End: Report Results Data_Analysis->End

Competitive Radioligand Binding Assay Workflow

Materials:

  • Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with human 5-HT1E or 5-HT1F receptor)

  • Radioligand (e.g., [3H]5-HT)

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: 10 µM of a high-affinity, non-radiolabeled ligand (e.g., serotonin)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand solution, and 100 µL of membrane suspension.

  • Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum filtration manifold.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Forskolin-Stimulated cAMP Accumulation Functional Assay

This protocol measures the ability of this compound to inhibit adenylyl cyclase activity, a functional consequence of Gαi-coupled receptor activation.

cAMP Functional Assay Workflow Start Start: Cell Culture Cell_Plating Plate Cells Expressing 5-HT1E/1F Receptors in 96-well plates Start->Cell_Plating Pre_incubation Pre-incubate Cells with This compound Cell_Plating->Pre_incubation Stimulation Stimulate with Forskolin to Induce cAMP Production Pre_incubation->Stimulation Lysis Lyse Cells to Release Intracellular cAMP Stimulation->Lysis cAMP_Detection Measure cAMP Levels using a Commercial Assay Kit (e.g., HTRF, ELISA) Lysis->cAMP_Detection Data_Analysis Analyze Data to Determine IC50 for cAMP Inhibition cAMP_Detection->Data_Analysis End End: Report Results Data_Analysis->End

cAMP Functional Assay Workflow

Materials:

  • Cells stably expressing the target receptor (e.g., CHO or HEK293 cells)

  • Cell culture medium

  • This compound

  • Forskolin

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Assay Buffer: HBSS or other suitable buffer

  • cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Seed the cells in 96-well plates and grow to 80-90% confluency.

  • Assay Preparation: On the day of the assay, remove the culture medium and wash the cells once with assay buffer.

  • Compound Addition: Add 50 µL of assay buffer containing varying concentrations of this compound to the wells. Include a control group with assay buffer only.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Stimulation: Add 50 µL of assay buffer containing forskolin (final concentration typically 1-10 µM) and a phosphodiesterase inhibitor to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion

This compound (BRL-54443) is a potent and selective agonist for 5-HT1E and 5-HT1F receptors, making it an indispensable tool for research in these areas. The provided data and protocols offer a comprehensive guide for its application in receptor binding and functional assays, enabling researchers to further elucidate the roles of these receptors in health and disease.

Troubleshooting & Optimization

Solubility issues of 1-(4-Pyridyl)homopiperazine dihydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(4-Pyridyl)homopiperazine dihydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is the salt form of an organic base. As an ionic salt, it exhibits high polarity. Consequently, it is generally soluble in polar protic solvents like water and methanol, sparingly soluble in polar aprotic solvents, and largely insoluble in nonpolar organic solvents such as diethyl ether, hexane, and toluene.[1][2][3] Many drugs containing amines are prepared as ammonium salts because they are much more water-soluble than the original amine.[1][4]

Q2: Why is my compound provided as a dihydrochloride salt?

A2: The parent molecule, 1-(4-Pyridyl)homopiperazine, has two basic nitrogen atoms (one on the pyridine ring and one on the homopiperazine ring) that can be protonated by an acid. The dihydrochloride form is created by reacting the compound with two equivalents of hydrochloric acid (HCl). This salt form is often a stable, crystalline solid that is easier to handle, weigh, and store compared to the free base, which may be an oil or hygroscopic solid.

Q3: I am trying to use a nonpolar solvent for my reaction, but the compound is completely insoluble. Why is this happening?

A3: The insolubility is due to the large difference in polarity between the ionic salt (high polarity) and the nonpolar solvent. Significant energy is required to break the crystal lattice of the salt, which is not compensated by the weak interactions with nonpolar solvent molecules. For a substance to dissolve, the new solvent-solute interactions must be strong enough to overcome the existing solute-solute and solvent-solvent interactions.

Q4: Can heating the mixture improve solubility?

A4: Yes, gently heating the mixture can increase the solubility of the compound in many solvents. However, exercise caution as excessive heat can potentially degrade the compound or cause the solvent to boil. If the compound "oils out" upon heating and does not dissolve, it may indicate that the solvent is still unsuitable.

Troubleshooting Guide for Solubility Issues

Q1: My this compound will not dissolve in my chosen organic solvent. What are my options?

A1: When encountering insolubility, consider the following systematic approach:

  • Switch to a More Polar Solvent: The most effective solution is to change to a more polar solvent. Polar protic solvents like methanol or ethanol are excellent starting points. If your reaction chemistry allows, water can also be used.

  • Use a Solvent Mixture: If a single solvent is not effective or compatible with your reaction, try a solvent mixture. Adding a small amount of a polar solvent (like methanol or DMSO) to a less polar system can sometimes be sufficient to dissolve the salt.

  • Attempt On-the-Fly Conversion to Free Base: For reactions that are incompatible with hydrochloride salts or polar solvents, you can convert the salt to its free base form in situ. Add a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) to the suspension of the salt in your desired aprotic organic solvent. This will neutralize the HCl and generate the more nonpolar, and thus more soluble, free base.[5]

  • Isolate the Free Base: If the above methods are not suitable, you can perform a separate workup procedure to isolate the free base of 1-(4-Pyridyl)homopiperazine before your experiment. See the experimental protocol section for details.

Q2: The compound turned into a sticky oil at the bottom of my flask instead of dissolving. What should I do?

A2: This phenomenon, known as "oiling out," occurs when the compound melts or separates as a liquid phase rather than dissolving. It often happens when heating a suspension in an unsuitable solvent. To resolve this, you can:

  • Add a co-solvent in which the compound is highly soluble (e.g., a small amount of methanol).

  • Cool the mixture back to room temperature and attempt to find a more suitable solvent system.

  • Increase the solvent volume significantly and stir vigorously.

Q3: I need to use this compound in a reaction sensitive to protic solvents (e.g., with Grignard reagents). How can I proceed?

A3: In this critical scenario, you must use the free base form of the compound. The hydrochloride salt is acidic and will quench reagents like Grignard or organolithiums. You will need to isolate the free base beforehand using a liquid-liquid extraction procedure. Ensure the isolated free base is thoroughly dried before use.

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSolubleHigh polarity and hydrogen bonding capability effectively solvate the ions.[6]
Polar Aprotic DMSO, DMFSparingly to Moderately SolubleHigh polarity can dissolve the salt, but lack of hydrogen bond donation is less effective than protic solvents.
Ethers Diethyl Ether, THF, 1,4-DioxaneInsolubleLow polarity and inability to effectively solvate the ions.[2][3]
Hydrocarbons Hexane, Toluene, PentaneInsolubleNonpolar nature provides no favorable interactions to overcome the salt's crystal lattice energy.[3]
Halogenated Dichloromethane (DCM), ChloroformSparingly to InsolubleWhile slightly polar, they are generally poor solvents for ionic salts. Solubility may be low and slow.

Note: This table is based on general chemical principles. Experimental verification is highly recommended.

Experimental Protocols

Protocol 1: Qualitative Solubility Testing

This protocol helps determine a suitable solvent for your experiment.[7][8]

  • Preparation: Dispense approximately 10-20 mg of this compound into several small, dry test tubes.

  • Solvent Addition: To the first test tube, add the test solvent (e.g., DCM) dropwise, up to 1 mL.

  • Mixing: Stir or vortex the mixture vigorously for 1-2 minutes at room temperature.

  • Observation: Record whether the solid dissolves completely, partially, or not at all.

  • Heating (Optional): If the compound is insoluble at room temperature, gently warm the test tube in a water bath and observe any changes in solubility. Note if the compound dissolves or "oils out."

  • Repeat: Repeat steps 2-5 for each solvent you wish to test.

Protocol 2: Conversion of Dihydrochloride Salt to Free Base

This protocol allows for the isolation of the parent amine for use in solvent-sensitive reactions.

  • Dissolution: Dissolve 1.0 g of this compound in a minimal amount of deionized water (e.g., 10-15 mL) in a separatory funnel.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH) while stirring until the pH of the aqueous layer is >10 (verify with pH paper).

  • Extraction: Extract the aqueous layer with an organic solvent in which the free base is soluble but water is not (e.g., 3 x 20 mL of dichloromethane or ethyl acetate).

  • Drying: Combine the organic layers and dry them over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid or oil is the free base, which should exhibit significantly improved solubility in organic solvents.[1]

Visual Guides

G start Solubility Issue: Compound is insoluble q1 Is the reaction compatible with polar protic solvents? start->q1 sol1 Use a polar protic solvent like MeOH or EtOH q1->sol1 Yes q2 Can a solvent mixture be used? q1->q2 No end Proceed with Experiment sol1->end sol2 Try a mixture, e.g., DCM/MeOH or Toluene/IPA q2->sol2 Yes q3 Is an in-situ base neutralization acceptable? q2->q3 No sol2->end sol3 Add 2.2 eq. of TEA or DIPEA to the suspension to form the free base in-situ q3->sol3 Yes sol4 Last Resort: Isolate the free base via aqueous workup (see Protocol 2) q3->sol4 No sol3->end sol4->end

Caption: Troubleshooting workflow for solubility issues.

G cluster_salt Solid State (Crystal Lattice) salt [C₁₀H₁₆N₃]²⁺ • 2Cl⁻ (Highly Polar Salt) cation [C₁₀H₁₆N₃]²⁺ (Protonated Cation) salt->cation Dissociation anion1 Cl⁻ (Chloride Anion) anion2 Cl⁻ (Chloride Anion)

Caption: Dissociation of the dihydrochloride salt in a polar solvent.

References

Optimizing Coupling Reactions with 1-(4-Pyridyl)homopiperazine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in optimizing coupling reactions with 1-(4-Pyridyl)homopiperazine. This versatile building block is crucial in the synthesis of various pharmaceutical and agrochemical compounds.[1] This guide aims to address common challenges and provide actionable solutions to streamline your experimental workflow.

Troubleshooting Guides

This section addresses common issues encountered during coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, with 1-(4-Pyridyl)homopiperazine.

Problem 1: Low to No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst Ensure the palladium catalyst is not oxidized or decomposed. Use a pre-catalyst for better air stability and run the reaction under an inert atmosphere (Nitrogen or Argon). Always use fresh, high-purity catalyst and ligands.
Inappropriate Ligand The choice of phosphine ligand is critical. For electron-rich amines like 1-(4-pyridyl)homopiperazine, bulky, electron-rich ligands such as XPhos, RuPhos, or BrettPhos are often effective.[2] Perform a small-scale screen of different ligands to identify the optimal one for your specific substrate.
Incorrect Base The base is crucial for the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can be solvent-dependent and should be optimized. For base-sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) may be beneficial.
Low Reaction Temperature Some coupling reactions require elevated temperatures to proceed efficiently. If the reaction is sluggish at lower temperatures, gradually increase the temperature, monitoring for potential side product formation.
Poor Substrate Reactivity Aryl chlorides are generally less reactive than aryl bromides or iodides. For aryl chlorides, more active catalyst systems and higher temperatures may be necessary. Consider using an aryl bromide or iodide if possible to improve reactivity.
Catalyst Inhibition The pyridyl nitrogen in 1-(4-pyridyl)homopiperazine can coordinate to the palladium center, inhibiting the catalytic cycle. Using a higher catalyst loading or a ligand that sterically disfavors this coordination may help.
Problem 2: Formation of Significant Side Products
Potential Cause Suggested Solution
Homocoupling of Aryl Halide or Boronic Acid This is often caused by the presence of oxygen. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere. Lowering the reaction temperature or catalyst loading may also reduce homocoupling.
Dehalogenation of Aryl Halide This can occur in the presence of a hydride source and an active catalyst. Ensure the absence of water and other potential hydride donors. Using a different base or solvent system might also mitigate this side reaction.
Double Arylation of Homopiperazine If the reaction conditions are too harsh or the stoichiometry is not well-controlled, double arylation on both nitrogen atoms of the homopiperazine ring can occur. Use a slight excess of the homopiperazine relative to the aryl halide and carefully control the reaction time and temperature.
Hydrolysis of Boronic Acid (Suzuki Coupling) Boronic acids can be unstable, especially at high temperatures and in the presence of water. Use anhydrous solvents and consider using boronic esters, which are often more stable.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for coupling reactions with 1-(4-Pyridyl)homopiperazine?

The optimal palladium catalyst depends on the specific reaction (Buchwald-Hartwig, Suzuki, etc.) and the coupling partners. For Buchwald-Hartwig amination, pre-catalysts like [t-BuXPhos(Pd-π-cinnamyl)]OTf have shown high activity at low catalyst loadings.[3] For Suzuki couplings, Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common starting points. A catalyst screen is often the most effective way to identify the best-performing system for your specific application.

Q2: What is the best solvent for these coupling reactions?

Aprotic polar solvents such as dioxane, toluene, and THF are frequently used. The choice of solvent can influence the solubility of the reagents and the efficacy of the base. For example, NaOt-Bu is often used in toluene or dioxane. Solvent screening is recommended for optimization.

Q3: How can I effectively purify the product?

Purification can often be achieved through silica gel column chromatography. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, is typically effective. In some cases, crystallization or precipitation can be used to isolate the final product.

Q4: Can I use copper catalysts for the N-arylation of 1-(4-Pyridyl)homopiperazine?

Yes, copper-catalyzed N-arylation (Ullmann condensation) is a viable alternative to palladium-catalyzed reactions. These reactions often require a ligand, such as a diamine or an amino acid, and are typically run at higher temperatures.

Q5: How do I prevent the pyridyl nitrogen from interfering with the reaction?

The lone pair of electrons on the pyridyl nitrogen can coordinate with the palladium catalyst, potentially inhibiting the reaction. Using bulky phosphine ligands can create steric hindrance around the palladium center, which can disfavor the coordination of the pyridyl nitrogen. Alternatively, in some cases, a slight excess of the ligand can be used to outcompete the pyridyl nitrogen for coordination sites on the palladium.

Experimental Protocols

The following are general starting protocols for common coupling reactions. Optimization of these conditions for your specific substrates is highly recommended.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a starting point for the N-arylation of 1-(4-Pyridyl)homopiperazine with an aryl bromide.

Reagents and Materials:

  • 1-(4-Pyridyl)homopiperazine (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., XPhos, 1.5-3 mol%)

  • Base (e.g., NaOt-Bu, 1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, 1-(4-pyridyl)homopiperazine, palladium pre-catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of an aryl halide with a suitable boron-containing derivative of 1-(4-pyridyl)homopiperazine. Note: This assumes the synthesis of a boronic acid or ester derivative of the homopiperazine, which is a common strategy for such couplings.

Reagents and Materials:

  • Aryl halide (1.0 equivalent)

  • 1-(4-Pyridyl)homopiperazine boronic acid or ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Degassed solvent system (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • In a reaction vessel, combine the aryl halide, the 1-(4-pyridyl)homopiperazine boronic acid/ester, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent system.

  • Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Purify the residue by column chromatography.

Data Presentation

The following tables summarize typical reaction parameters that can be used as a starting point for optimization.

Table 1: General Conditions for Buchwald-Hartwig Amination

ParameterConditionNotes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, G3 PrecatalystsPrecatalysts often give more reproducible results.
Ligand XPhos, RuPhos, BrettPhos, SPhosBulky, electron-rich phosphines are generally preferred.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Choice of base can be critical and substrate-dependent.
Solvent Toluene, Dioxane, THFMust be anhydrous and degassed.
Temperature 80 - 120 °CHigher temperatures may be needed for less reactive halides.
Catalyst Loading 0.5 - 5 mol%Lower loadings are desirable but may require longer reaction times.

Table 2: General Conditions for Suzuki-Miyaura Coupling

ParameterConditionNotes
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Pd(PPh₃)₄ is a common starting point.
Ligand PPh₃, dppf, SPhosOften used in conjunction with a palladium source like Pd(OAc)₂.
Base K₂CO₃, Cs₂CO₃, K₃PO₄An aqueous solution of the base is often used.
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂OA biphasic system is common.
Temperature 70 - 110 °CDepends on the reactivity of the coupling partners.
Catalyst Loading 1 - 5 mol%Optimization is key to minimizing catalyst usage.

Visualizations

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, 1-(4-Pyridyl)homopiperazine, Catalyst, Ligand, Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: Workflow for a typical Buchwald-Hartwig amination experiment.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low or No Yield catalyst_check Check Catalyst Activity (Use fresh/pre-catalyst) start->catalyst_check temp_check Increase Temperature start->temp_check halide_check Check Aryl Halide Reactivity (I > Br > Cl) start->halide_check ligand_check Screen Ligands (Bulky, electron-rich) catalyst_check->ligand_check base_check Optimize Base (NaOt-Bu, K3PO4, etc.) ligand_check->base_check solution solution base_check->solution Improved Yield time_check Increase Reaction Time temp_check->time_check atmosphere_check Ensure Inert Atmosphere time_check->atmosphere_check atmosphere_check->solution reagent_purity Verify Reagent Purity halide_check->reagent_purity reagent_purity->solution

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: 1-(4-Pyridyl)homopiperazine Dihydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides technical guidance on the stability and storage of 1-(4-Pyridyl)homopiperazine dihydrochloride solutions based on general chemical principles and data from structurally related compounds. Specific stability testing for your unique formulation and storage conditions is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound solutions?

A1: The stability of this compound solutions can be influenced by several factors, including:

  • pH: Both acidic and alkaline conditions can potentially lead to the hydrolysis of the homopiperazine or pyridine ring.

  • Temperature: Elevated temperatures can accelerate the rate of thermal degradation.[1]

  • Light: Exposure to light, particularly UV radiation, may cause photodegradation.[2][3]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.[4]

  • Solvent: The choice of solvent can impact the solubility and stability of the compound. Aqueous solutions are common, but their stability should be carefully monitored.

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: For optimal stability, it is recommended to store aqueous stock solutions of this compound under the following conditions, based on best practices for similar amine hydrochloride salts:[5]

  • Temperature: For short-term storage (less than 24 hours), refrigeration at 2-8°C is advisable. For longer-term storage, aliquoting into single-use vials and storing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.[5]

  • Light: Protect solutions from light by using amber vials or by storing them in the dark.[5]

  • Atmosphere: For highly sensitive applications, purging the solution with an inert gas like nitrogen or argon before sealing can help prevent oxidation.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the structure, which contains both a pyridine ring and a homopiperazine moiety, the following degradation pathways are plausible:

  • Hydrolysis: The amide-like bonds within the homopiperazine ring could be susceptible to hydrolysis under strong acidic or basic conditions.

  • Oxidation: The nitrogen atoms in both the pyridine and homopiperazine rings are potential sites for oxidation. This can lead to the formation of N-oxides or other oxidation products.[4]

  • Photodegradation: The pyridine ring, in particular, is known to be susceptible to photodegradation, which can involve complex ring-opening reactions.[6]

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. For piperazine and its derivatives, thermal degradation can involve ring opening.[7]

Q4: Are there any visible signs of degradation in the solution?

A4: While not always apparent, signs of degradation can include a change in color (e.g., yellowing or browning), the formation of a precipitate, or a change in pH. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for accurate stability assessment.

Troubleshooting Guides

This section addresses common issues researchers may encounter when working with this compound solutions.

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or unexpected experimental results. Degradation of the stock solution.Prepare a fresh stock solution immediately before the experiment. Verify the purity of the solid compound before preparing the solution. Always store stock solutions under the recommended conditions (see FAQs).
Precipitate forms in a refrigerated aqueous stock solution. The compound's solubility may decrease at lower temperatures.Before use, allow the solution to warm to room temperature and ensure the precipitate has fully redissolved, which can be aided by gentle vortexing. If the precipitate does not redissolve, prepare a fresh solution. Consider preparing a slightly more dilute stock solution if precipitation is a recurring issue.
Discoloration of the solution over time. This could indicate oxidative or photolytic degradation.Store the solution protected from light and consider purging with an inert gas. Prepare fresh solutions more frequently.
Variable peak areas or retention times in HPLC analysis. This could be due to the degradation of the analyte in the sample vial or issues with the HPLC method itself.Ensure the autosampler is temperature-controlled if samples are queued for extended periods. Check the pH of the mobile phase, as this can affect the retention of amine compounds. Use a stability-indicating HPLC method. For general HPLC troubleshooting, refer to established guides.[8][9][10]

Data Presentation

Table 1: Example of Forced Degradation Conditions for a Water-Soluble Amine Hydrochloride (Illustrative)

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation
Acid Hydrolysis0.1 M HCl60°C7 daysDegradation of the parent compound
Base Hydrolysis0.1 M NaOHRoom Temperature7 daysDegradation of the parent compound
Oxidation3% H₂O₂Room Temperature7 daysFormation of N-oxides and other oxidative products
Thermal DegradationSolid compound60°C7 daysDecomposition of the compound
Photolytic DegradationAqueous solutionUV lamp (e.g., 254 nm)24 hoursFormation of photodegradants

Note: The extent of degradation should be targeted to be between 5-20% for the development of a good stability-indicating method.[11]

Table 2: Typical Stability-Indicating HPLC Method Parameters for Pyridylpiperazine Analogs

ParameterTypical Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: Phosphate buffer (e.g., 20 mM, pH 3.0), B: Acetonitrile
Gradient A time-based gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes)
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the compound has significant absorbance (e.g., 254 nm)
Column Temperature 30°C
Injection Volume 10 µL

This is a generic starting point. Method development and validation are essential for each specific compound.[12][13]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound.[2][14]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points (e.g., 0, 2, 8, 24, 48, and 168 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.

    • Keep the solution at room temperature.

    • Withdraw aliquots at the same time points as the acid hydrolysis study.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Withdraw aliquots at the specified time points.

  • Thermal Degradation:

    • Store a sample of the solid compound in an oven at 60°C.

    • At specified time points, dissolve a portion of the solid in the solvent to the stock solution concentration for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to a light source (e.g., UV lamp at 254 nm).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Withdraw aliquots from both the exposed and control samples at specified time points.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and to observe the formation of any degradation products.

Mandatory Visualization

G Potential Degradation Pathways A 1-(4-Pyridyl)homopiperazine dihydrochloride Solution B Hydrolysis A->B  Acid/Base C Oxidation A->C  Oxygen D Photodegradation A->D  Light (UV) E Thermal Degradation A->E  Heat F Ring-Opened Products B->F G N-Oxides C->G H Photolytic Adducts/ Ring Cleavage Products D->H I Decomposition Products E->I G Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolytic Stress A->F G Sample at t=0 A->G H Stressed Samples (various time points) B->H C->H D->H E->H F->H I Stability-Indicating HPLC Analysis G->I H->I J Data Interpretation: - Purity Assessment - Degradant Profiling - Pathway Identification I->J

References

Technical Support Center: Purification of Pyridylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of pyridylpiperazine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to address specific issues you may encounter during your experiments, helping you to achieve the desired purity and yield of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying pyridylpiperazine compounds?

A1: The most common purification methods for pyridylpiperazine compounds are column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the physical state of the compound (solid or oil), the nature and quantity of impurities, and the desired final purity. For solid compounds, recrystallization is often a good first choice due to its simplicity and cost-effectiveness. Column chromatography is versatile for both solid and oily compounds and is effective for separating mixtures with different polarities. Preparative HPLC is typically used for final polishing to achieve very high purity or for separating challenging mixtures.

Q2: Pyridylpiperazine compounds are basic. How does this affect purification?

A2: The basicity of the piperazine and pyridine nitrogens significantly influences purification. In column chromatography on silica gel (which is acidic), strong interactions can lead to peak tailing and sometimes irreversible adsorption. In reversed-phase HPLC, these basic groups can interact with residual silanols on the stationary phase, also causing poor peak shape. This basicity can be an advantage in acid-base extraction, allowing for separation from neutral or acidic impurities.

Q3: What are common impurities found in crude pyridylpiperazine products?

A3: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. For example, in syntheses involving the reaction of a chloropyridine with a piperazine, you might find residual starting materials. Side-products could include isomers or products of over-alkylation.[1] Degradation products can also be present, particularly if the compound is unstable to heat or pH extremes.

Q4: Should I purify the free base or a salt form of my pyridylpiperazine compound?

A4: Both the free base and salt forms can be purified, and the choice depends on the compound's properties and the chosen purification method. Free bases are typically less polar and more soluble in organic solvents, making them suitable for normal-phase column chromatography. Salts, such as hydrochloride salts, are often crystalline solids with higher melting points and are generally more water-soluble.[2] This can be advantageous for recrystallization from aqueous or mixed-aqueous solvent systems.[3]

Troubleshooting Guides

Column Chromatography

Problem: My compound is streaking or tailing on the silica gel column.

  • Possible Cause: Strong interaction between the basic pyridylpiperazine and the acidic silica gel.

  • Solution:

    • Add a basic modifier to the eluent: A small amount of triethylamine (TEA) or ammonia (e.g., 0.1-1%) in the mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape.

    • Use a different stationary phase: Consider using a less acidic stationary phase like alumina or a bonded phase such as an amine-functionalized silica gel.

    • Reversed-phase chromatography: If the compound is sufficiently polar, reversed-phase chromatography on C18-functionalized silica can be a good alternative.

Problem: I have poor separation between my product and an impurity.

  • Possible Cause: The chosen solvent system does not provide adequate selectivity.

  • Solution:

    • Optimize the mobile phase: Systematically vary the solvent polarity. A gradient elution, where the polarity of the mobile phase is gradually increased, can often improve separation.

    • Try a different solvent system: If a hexane/ethyl acetate system is not working, consider trying dichloromethane/methanol or other solvent combinations with different selectivities.

Recrystallization

Problem: My compound "oils out" instead of crystallizing.

  • Possible Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated.

  • Solution:

    • Lower the crystallization temperature: After dissolving the compound in the hot solvent, allow it to cool more slowly. You can also try using a lower-boiling point solvent or a solvent mixture.

    • Induce crystallization: Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.

    • Change the solvent system: Experiment with different solvents or solvent mixtures.

Problem: I have a low recovery of my purified product.

  • Possible Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.

  • Solution:

    • Minimize the amount of solvent: Use the minimum amount of hot solvent necessary to just dissolve the crude product.

    • Cool the solution thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal formation.

    • Use a co-solvent system: Adding an anti-solvent (a solvent in which the compound is insoluble) to the solution after dissolution can help to precipitate the product.

High-Performance Liquid Chromatography (HPLC)

Problem: My peaks are tailing in reversed-phase HPLC.

  • Possible Cause: Interaction of the basic pyridylpiperazine with acidic residual silanol groups on the C18 column.[4][5]

  • Solution:

    • Use a mobile phase additive: Adding an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase will protonate the basic nitrogens and the silanol groups, reducing the undesirable interactions.[5][6]

    • Operate at a lower pH: Using a buffered mobile phase at a low pH (e.g., pH 2-3) can also effectively protonate the silanols and the analyte.[5]

    • Use a modern, base-deactivated column: Many modern HPLC columns are specifically designed to minimize silanol interactions and provide better peak shapes for basic compounds.

Data Presentation: Comparison of Purification Methods

The following table summarizes typical outcomes for different purification methods for pyridylpiperazine compounds based on literature data. Please note that actual results will vary depending on the specific compound and the nature of the impurities.

Purification MethodCompound TypeTypical YieldTypical PurityAdvantagesDisadvantages
Column Chromatography 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide derivatives50-70%>95%Versatile, applicable to a wide range of compounds.Can be time-consuming and use large volumes of solvent.
Recrystallization 1-(3-nitropyridin-2-yl)piperazine65%[1]HighSimple, cost-effective, good for large quantities.Only suitable for solids, can have lower recovery.
Preparative HPLC Antimicrobial peptide87.5-92.8%>99%High resolution, excellent for achieving high purity.Expensive, lower capacity, requires specialized equipment.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of a pyridylpiperazine compound using silica gel column chromatography.

1. Stationary Phase and Eluent Selection:

  • Select a suitable solvent system by running Thin Layer Chromatography (TLC) plates of the crude material in various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol).

  • The ideal eluent should give a retention factor (Rf) of ~0.2-0.3 for the target compound.

  • If peak tailing is observed on the TLC plate, add 0.1-1% triethylamine to the eluent.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial eluent.

  • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed.

  • Drain the excess solvent until the solvent level is just at the top of the silica.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column and begin collecting fractions.

  • If using a gradient, gradually increase the polarity of the eluent.

  • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

  • Confirm the purity of the final product using analytical techniques such as HPLC, LC-MS, or NMR.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the purification of a solid pyridylpiperazine compound.

1. Solvent Selection:

  • In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures thereof) at room temperature and upon heating.

  • A suitable solvent will dissolve the compound when hot but will result in poor solubility at room temperature.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound will become less soluble and start to crystallize.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

Purification_Workflow start Crude Pyridylpiperazine Compound is_solid Is the compound a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chrom Column Chromatography is_solid->column_chrom No (Oil) purity_check Check Purity (HPLC, NMR) recrystallization->purity_check column_chrom->purity_check prep_hplc Preparative HPLC prep_hplc->purity_check pure_product Pure Product purity_check->pure_product Purity OK further_purification Further Purification Needed purity_check->further_purification Purity Not OK further_purification->prep_hplc

Caption: A general workflow for the purification of pyridylpiperazine compounds.

Troubleshooting_Tree start Purification Problem problem_type What is the main issue? start->problem_type chrom_issue Chromatography Issue problem_type->chrom_issue Chromatography recryst_issue Recrystallization Issue problem_type->recryst_issue Recrystallization peak_shape Poor Peak Shape (Tailing)? chrom_issue->peak_shape add_modifier Add Basic Modifier (e.g., TEA) to Eluent peak_shape->add_modifier Yes poor_separation Poor Separation? peak_shape->poor_separation No add_modifier->poor_separation change_stationary_phase Use Alumina or Reversed-Phase optimize_eluent Optimize Eluent Polarity / Gradient poor_separation->optimize_eluent Yes change_solvent_system Try a Different Solvent System poor_separation->change_solvent_system Still Poor oiling_out Compound Oiling Out? recryst_issue->oiling_out slow_cool Cool More Slowly oiling_out->slow_cool Yes seed_crystal Add Seed Crystal oiling_out->seed_crystal Still Oiling Out low_recovery Low Recovery? oiling_out->low_recovery No min_solvent Use Minimum Hot Solvent low_recovery->min_solvent Yes cool_thoroughly Ensure Thorough Cooling low_recovery->cool_thoroughly Still Low

Caption: A troubleshooting decision tree for common purification problems.

References

Technical Support Center: Synthesis of 1-(4-Pyridyl)homopiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Pyridyl)homopiperazine dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and efficient method for the synthesis of 1-(4-Pyridyl)homopiperazine is the nucleophilic aromatic substitution (SNAr) reaction between 4-chloropyridine hydrochloride and homopiperazine. This reaction is typically carried out in the presence of a base to neutralize the HCl generated and facilitate the reaction. The free base is then converted to the dihydrochloride salt.

Q2: What are the critical parameters to control during the synthesis?

The key parameters to control are reaction temperature, reaction time, and the stoichiometry of the reactants. The choice of solvent and base also plays a crucial role in the reaction's success and impurity profile. Monitoring the reaction progress by techniques like TLC or HPLC is highly recommended to ensure completion and minimize side-product formation.

Q3: What are the expected common impurities in the synthesis of this compound?

Several impurities can arise during the synthesis. These can be broadly categorized as process-related impurities (from starting materials and side reactions) and degradation products. A summary of common impurities is provided in the table below.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Action
Low Yield of Product Incomplete reaction.- Ensure the reaction has gone to completion by TLC or HPLC monitoring.- Increase reaction time or temperature if necessary.- Check the quality and stoichiometry of reactants and reagents.
Sub-optimal base.- Use a stronger, non-nucleophilic base if the reaction is sluggish.
Presence of Unreacted 4-Chloropyridine Insufficient homopiperazine or reaction time.- Use a slight excess of homopiperazine.- Extend the reaction time.
Presence of Unreacted Homopiperazine Insufficient 4-chloropyridine.- Ensure accurate stoichiometry. This can typically be removed during aqueous work-up and crystallization.
Formation of Bis-substituted Impurity (1,4-bis(pyridin-4-yl)-1,4-diazepane) High temperature or prolonged reaction time with an excess of 4-chloropyridine.- Control the stoichiometry of 4-chloropyridine (use it as the limiting reagent).- Maintain a moderate reaction temperature.
Product is difficult to crystallize or purify Presence of multiple impurities.- Perform a thorough aqueous work-up to remove water-soluble impurities.- Consider column chromatography for purification before salt formation.- Optimize the crystallization solvent system.

Common Impurities Summary

Impurity Name Structure Typical Source Analytical Detection Method
4-ChloropyridineCl-C₅H₄NUnreacted starting materialHPLC, GC-MS
HomopiperazineC₅H₁₂N₂Unreacted starting materialHPLC (with derivatization), GC-MS
1,4-bis(pyridin-4-yl)-1,4-diazepaneC₁₅H₁₈N₄Side reaction productHPLC, LC-MS
4-HydroxypyridineHO-C₅H₄NHydrolysis of 4-chloropyridineHPLC, LC-MS

Experimental Protocols

Synthesis of 1-(4-Pyridyl)homopiperazine

This protocol is a general guideline based on the nucleophilic aromatic substitution reaction.

Materials:

  • 4-Chloropyridine hydrochloride

  • Homopiperazine

  • Potassium carbonate (or another suitable base)

  • Dimethylformamide (DMF) or another high-boiling polar aprotic solvent

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of homopiperazine (1.2 equivalents) in DMF, add potassium carbonate (2.5 equivalents).

  • Add 4-chloropyridine hydrochloride (1.0 equivalent) portion-wise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Formation of this compound

Materials:

  • Crude 1-(4-Pyridyl)homopiperazine

  • Hydrochloric acid (in a suitable solvent like isopropanol or ether)

  • Isopropanol or Ethanol

Procedure:

  • Dissolve the crude 1-(4-Pyridyl)homopiperazine in a minimal amount of isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in isopropanol (2.2 equivalents) with stirring.

  • Stir the mixture for 1-2 hours at 0-5 °C.

  • Filter the precipitated solid, wash with cold isopropanol, and dry under vacuum to yield this compound.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid in Water

  • B: 0.1% Trifluoroacetic acid in Acetonitrile

Gradient:

  • Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

Column:

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Detection:

  • UV at 254 nm

Injection Volume:

  • 10 µL

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-Chloropyridine_HCl 4-Chloropyridine HCl SNAr Nucleophilic Aromatic Substitution (SNAr) 4-Chloropyridine_HCl->SNAr Homopiperazine Homopiperazine Homopiperazine->SNAr Product_base 1-(4-Pyridyl)homopiperazine SNAr->Product_base Base, Solvent, Heat Product_salt 1-(4-Pyridyl)homopiperazine dihydrochloride Product_base->Product_salt HCl

Caption: Synthetic pathway for this compound.

Impurity_Formation cluster_impurities Potential Impurities Start Synthesis Reaction Unreacted_SM Unreacted Starting Materials (4-Chloropyridine, Homopiperazine) Start->Unreacted_SM Incomplete Reaction Side_Product Side Product (1,4-bis(pyridin-4-yl)-1,4-diazepane) Start->Side_Product Side Reaction Degradation_Product Degradation Product (4-Hydroxypyridine) Start->Degradation_Product Hydrolysis

Caption: Common sources of impurities in the synthesis.

Troubleshooting_Workflow Start Problem Encountered Analyze Analyze Crude Product (HPLC, LC-MS) Start->Analyze Identify Identify Major Impurity Analyze->Identify Low_Yield Low Yield? Identify->Low_Yield Impure_Product Impure Product? Identify->Impure_Product Low_Yield->Impure_Product No Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Low_Yield->Optimize_Reaction Yes Optimize_Purification Optimize Purification (Work-up, Crystallization) Impure_Product->Optimize_Purification Yes End Problem Resolved Impure_Product->End No Optimize_Reaction->End Optimize_Purification->End

Caption: A logical workflow for troubleshooting synthesis issues.

Technical Support Center: Homopiperazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with homopiperazine reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in homopiperazine reactions?

A1: The most frequent issues include low product yield, the formation of di-substituted byproducts, and difficulties in purifying the final compound. Homopiperazine's symmetrical structure with two secondary amine groups of similar reactivity is the primary reason for these challenges.

Q2: How can I favor mono-substitution over di-substitution?

A2: Several strategies can be employed to achieve selective mono-alkylation or mono-acylation:

  • Use of a Protecting Group: The most reliable method is to use a mono-protected homopiperazine derivative, such as mono-Boc-homopiperazine. This blocks one nitrogen atom, directing the reaction to the unprotected site.

  • Control of Stoichiometry: Using a large excess of homopiperazine relative to the electrophile can statistically favor mono-substitution.

  • Slow Addition: Adding the electrophile (e.g., alkyl halide or acyl chloride) dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second reaction on the already substituted homopiperazine.

Q3: What are the stability considerations for homopiperazine and its derivatives?

A3: Homopiperazine is a hygroscopic solid that can absorb water and carbon dioxide from the air. It is best stored in a tightly sealed container under an inert atmosphere. Some homopiperazine derivatives can be sensitive to strong acids or bases and may be prone to degradation over time, especially in solution. It is recommended to use freshly prepared solutions for reactions whenever possible.

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation Reactions

Question: I am getting a low yield of my desired N-alkylated homopiperazine. What are the possible causes and how can I improve it?

Answer: Low yields in N-alkylation reactions of homopiperazine can stem from several factors. Below is a troubleshooting guide to help you optimize your reaction.

Potential Cause Troubleshooting Steps
Poor Solubility of Reactants Change to a more polar aprotic solvent such as DMF or DMSO.
Low Reactivity of Alkylating Agent Switch to a more reactive alkyl halide (I > Br > Cl). Consider using an alkyl triflate.
Suboptimal Reaction Temperature Increase the reaction temperature. Monitor the reaction by TLC or LC-MS to avoid decomposition.
Inadequate Base Use a stronger, non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or an organic base like DIPEA.
Side Reaction (Di-alkylation) Use a mono-protected homopiperazine (e.g., mono-Boc-homopiperazine). Use a large excess of homopiperazine. Add the alkylating agent slowly.
Starting Material Degradation Ensure you are using high-purity, dry starting materials and solvents. Run the reaction under an inert atmosphere (N₂ or Ar).
Issue 2: Challenges in Reductive Amination

Question: My reductive amination reaction with homopiperazine is not working well (low yield, multiple products). How can I troubleshoot this?

Answer: Reductive amination is a powerful method for N-alkylation, but its success depends on carefully controlled conditions.

Potential Cause Troubleshooting Steps
Inefficient Imine/Iminium Ion Formation Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. Ensure your aldehyde/ketone is of high purity.
Decomposition of Reducing Agent Use a milder reducing agent like sodium triacetoxyborohydride (STAB), which is tolerant of mildly acidic conditions. Add the reducing agent after allowing some time for imine formation.
Side Reactions Over-reduction of the aldehyde/ketone can occur if the reducing agent is too reactive or added too quickly. Use a selective reducing agent like STAB. Aldol condensation of the aldehyde/ketone can be an issue; consider adding the amine before the reducing agent.
Di-alkylation Use of a mono-protected homopiperazine is the most effective strategy.
Difficult Work-up A basic aqueous work-up is typically required to remove the borate salts and any unreacted starting materials. Extraction with an appropriate organic solvent is crucial.
Issue 3: Purification Difficulties

Question: I am struggling to purify my N-substituted homopiperazine derivative by column chromatography. What can I do?

Answer: The basic nature of the homopiperazine moiety can lead to issues with silica gel chromatography.

Problem Solution
Product Streaking/Tailing on TLC/Column The basic nitrogen atoms interact strongly with the acidic silanol groups on the silica. Add a small amount of a basic modifier to your eluent, such as triethylamine (0.1-1%) or a few drops of aqueous ammonia in the methanol portion of your eluent system.
Product Stuck on the Column Use a more polar eluent system, such as a gradient of methanol in dichloromethane. If the compound is very polar, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase chromatography.
Co-elution with Starting Material or Byproducts Optimize the solvent system using TLC to achieve better separation. If separation is still difficult, consider converting the product to a salt (e.g., hydrochloride) to alter its chromatographic behavior, followed by a neutralization step after purification.

Experimental Protocols

Protocol 1: Synthesis of Mono-Boc-Homopiperazine

This protocol describes the selective protection of one of the nitrogen atoms of homopiperazine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Homopiperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve homopiperazine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) in DCM to the cooled homopiperazine solution over 1-2 hours with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure mono-Boc-homopiperazine.

Protocol 2: N-Alkylation of Mono-Boc-Homopiperazine

This protocol details the alkylation of the unprotected nitrogen of mono-Boc-homopiperazine.

Materials:

  • Mono-Boc-homopiperazine

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of mono-Boc-homopiperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-alkylated-N'-Boc-homopiperazine.

  • Purify the product by flash column chromatography if necessary.

Protocol 3: Reductive Amination of Homopiperazine

This protocol describes the reaction of homopiperazine with an aldehyde in the presence of a reducing agent. To favor mono-alkylation, a large excess of homopiperazine is used.

Materials:

  • Homopiperazine

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve homopiperazine (5.0 eq) in 1,2-dichloroethane.

  • Add the aldehyde (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary

The following table summarizes representative yields for mono-alkylation of piperazine derivatives under different conditions. While specific data for homopiperazine is limited, these examples provide a useful guide for reaction optimization.

Reaction Type Substrate Reagent (eq) Base (eq) Solvent Temp (°C) Time (h) Yield (%)
Direct AlkylationPiperazine (10)Benzyl Bromide (1)K₂CO₃ (2)ACN8012~75
Direct AlkylationPiperazine (5)Ethyl Bromide (1)K₂CO₃ (2)DMF608~60
Reductive AminationPiperazine (2)Benzaldehyde (1)STAB (1.5)DCERT16~85
Alkylation of Protected1-Boc-Piperazine (1)Benzyl Bromide (1.1)K₂CO₃ (2)ACN806>90
Alkylation of Protected1-Boc-Piperazine (1)Ethyl Iodide (1.2)Cs₂CO₃ (1.5)DMFRT12>90

Disclaimer: The yields presented in this table are compiled from various literature sources on piperazine derivatives and are intended for illustrative purposes. Actual yields with homopiperazine may vary depending on the specific substrate and reaction conditions.

Visualizations

General Troubleshooting Workflow for Homopiperazine Reactions

TroubleshootingWorkflow General Troubleshooting Workflow for Homopiperazine Reactions cluster_troubleshooting Troubleshooting start Reaction Start check_completion Monitor Reaction (TLC/LC-MS) start->check_completion workup Work-up & Isolation check_completion->workup Reaction Complete failure Problem Identified check_completion->failure Incomplete or Complex Mixture purification Purification workup->purification characterization Characterization (NMR, MS) purification->characterization success Desired Product Obtained characterization->success Pure Product characterization->failure Impure/Incorrect Product low_yield Low Yield failure->low_yield side_products Side Products (e.g., Di-alkylation) failure->side_products no_reaction No Reaction failure->no_reaction low_yield->start Optimize Conditions: - Temperature - Solvent - Base side_products->start Modify Strategy: - Use Protecting Group - Adjust Stoichiometry - Slow Addition no_reaction->start Check Reagents & Conditions: - Reagent Purity - Temperature - Catalyst

Caption: A flowchart outlining the general workflow and troubleshooting steps for homopiperazine reactions.

Signaling Pathway of Naftopidil (a Homopiperazine Derivative)

Naftopidil is an α1-adrenoceptor antagonist containing a homopiperazine moiety. It is used in the treatment of benign prostatic hyperplasia (BPH). Its mechanism of action involves blocking the signaling pathway of α1-adrenergic receptors.

NaftopidilSignaling Simplified Signaling Pathway of Naftopidil Action Norepinephrine Norepinephrine Alpha1_AR α1-Adrenergic Receptor (GPCR) Norepinephrine->Alpha1_AR Binds & Activates Gq_protein Gq Protein Alpha1_AR->Gq_protein Activates Relaxation Smooth Muscle Relaxation Alpha1_AR->Relaxation Blockade leads to Naftopidil Naftopidil (Homopiperazine Derivative) Naftopidil->Alpha1_AR Antagonizes (Blocks) PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Smooth_Muscle_Contraction Smooth Muscle Contraction (e.g., in Prostate) Ca_release->Smooth_Muscle_Contraction Leads to PKC->Smooth_Muscle_Contraction Leads to

Technical Support Center: Synthesis of 1-(4-Pyridyl)homopiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 1-(4-Pyridyl)homopiperazine dihydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two primary synthetic routes: Buchwald-Hartwig Amination and Reductive Amination.

Route 1: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a common method for forming the C-N bond between the pyridine ring and the homopiperazine moiety.

Problem 1: Low or No Conversion of Starting Materials

Possible Causes:

  • Inactive Catalyst: The Pd(0) active species has not been efficiently generated or has been deactivated.

  • Poor Ligand Choice: The phosphine ligand is not suitable for the coupling of an electron-deficient pyridine with a cyclic amine.

  • Inappropriate Base: The base is not strong enough to facilitate the catalytic cycle.

  • Low Reaction Temperature: The temperature is insufficient for the oxidative addition of 4-chloropyridine.

  • Presence of Oxygen or Water: Contaminants are deactivating the catalyst.

Solutions:

  • Catalyst and Ligand:

    • Use a pre-formed Pd(0) catalyst or a reliable precatalyst.

    • Employ bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos, which are effective for coupling with aryl chlorides.

    • Increase catalyst and ligand loading, but be mindful of potential side reactions and purification challenges.

  • Base Selection:

    • Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).

    • If the substrate is base-sensitive, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, potentially with a more active catalyst system.

  • Reaction Conditions:

    • Ensure the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen).

    • Use anhydrous, degassed solvents. Toluene and dioxane are common choices.

    • Gradually increase the reaction temperature, monitoring for decomposition.

Problem 2: Significant Formation of Side Products (e.g., Hydrodehalogenation)

Possible Causes:

  • Slow Reductive Elimination: The final step of the catalytic cycle is slow, allowing for competing side reactions.

  • Presence of Water: Trace amounts of water can lead to the reduction of the aryl halide.

  • Suboptimal Ligand-to-Metal Ratio: An incorrect ratio can lead to the formation of undesired palladium species.

Solutions:

  • Ligand Choice: Select a ligand that promotes rapid reductive elimination.

  • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are thoroughly dried.

  • Optimize Stoichiometry: Use a slight excess of the homopiperazine (1.1-1.2 equivalents) to favor the desired coupling.

Route 2: Reductive Amination

This two-step, one-pot reaction involves the formation of an enamine/iminium intermediate from homopiperazine and a 4-pyridone derivative, followed by in-situ reduction.

Problem 1: Incomplete Reaction or Low Yield

Possible Causes:

  • Inefficient Imine/Enamine Formation: The initial condensation reaction is not proceeding to completion.

  • Weak Reducing Agent: The selected reducing agent is not potent enough to reduce the iminium intermediate effectively.

  • Incorrect pH: The pH of the reaction medium is not optimal for imine formation and reduction.

Solutions:

  • Reaction Conditions:

    • Use a dehydrating agent or a Dean-Stark apparatus to remove water and drive the initial condensation.

    • Acid catalysis can promote imine formation, but strong acids can protonate the amine, rendering it non-nucleophilic. A mildly acidic condition is often optimal.

  • Reducing Agent:

    • Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent for this purpose.

    • Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.

    • Ensure the reducing agent is added after the initial condensation has had sufficient time to occur.

Problem 2: Formation of Over-Alkylated or Other Byproducts

Possible Causes:

  • Reaction of the Product with the Carbonyl Starting Material: The newly formed secondary amine can react further.

  • Reduction of the Carbonyl Starting Material: The reducing agent can directly reduce the 4-pyridone derivative.

Solutions:

  • Controlled Addition: Add the reducing agent portion-wise to control the reaction rate.

  • Choice of Reducing Agent: Use a milder reducing agent that selectively reduces the iminium ion over the carbonyl group, such as STAB.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Buchwald-Hartwig amination or reductive amination, is generally better for preparing 1-(4-Pyridyl)homopiperazine?

A1: The choice of route depends on the availability of starting materials and the scale of the synthesis.

  • Buchwald-Hartwig amination is often preferred for its broad substrate scope and high yields, especially when starting from 4-chloropyridine and homopiperazine.

  • Reductive amination can be a good alternative if 4-pyridone and homopiperazine are more readily available or cost-effective. It also avoids the use of expensive palladium catalysts and ligands.

Q2: How can I effectively remove the palladium catalyst after the Buchwald-Hartwig reaction?

A2: Palladium removal is a critical step in pharmaceutical synthesis. Common methods include:

  • Silica Gel Chromatography: This is the most common lab-scale method.

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can adsorb palladium residues.

  • Scavenger Resins: Thiol-functionalized resins can selectively bind to and remove palladium.

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like thiourea or L-cysteine can help extract palladium salts.

Q3: What is the best way to form the dihydrochloride salt of 1-(4-Pyridyl)homopiperazine?

A3: The dihydrochloride salt is typically formed by dissolving the free base in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether) and adding a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) until precipitation is complete. The resulting solid can then be collected by filtration, washed with a non-polar solvent like ether, and dried under vacuum.

Q4: I am observing a dark-colored reaction mixture. Is this normal, and how can I decolorize the product?

A4: Dark reaction mixtures, particularly in palladium-catalyzed reactions, can be common due to the formation of palladium black or other colored impurities. Decolorization can often be achieved by treating a solution of the crude product with activated carbon before filtration and final purification or crystallization.

Quantitative Data Summary

The following tables summarize key reaction parameters and their potential impact on the yield of 1-(4-Pyridyl)homopiperazine. The data is based on general principles for analogous reactions.

Table 1: Buchwald-Hartwig Amination Parameter Optimization

ParameterCondition ACondition BCondition CExpected Outcome
Catalyst Pd₂(dba)₃Pd(OAc)₂G3-XPhos PrecatalystG3-XPhos often gives higher yields and requires lower catalyst loading.
Ligand P(t-Bu)₃XPhosRuPhosBulky biarylphosphine ligands (XPhos, RuPhos) generally outperform simpler phosphines for this coupling.
Base K₂CO₃K₃PO₄NaOtBuNaOtBu is the strongest base and often provides the highest yields, but K₃PO₄ is a good alternative for base-sensitive substrates.
Solvent TolueneDioxanet-BuOHToluene and dioxane are standard; t-BuOH can sometimes improve solubility and reaction rates.
Temperature 80 °C100 °C120 °CHigher temperatures generally increase the reaction rate, but may also lead to decomposition. 100-110 °C is a common range.

Table 2: Reductive Amination Parameter Optimization

ParameterCondition ACondition BCondition CExpected Outcome
Reducing Agent NaBH₄NaBH₃CNNaB(OAc)₃H (STAB)STAB is generally the most selective and effective reagent for this transformation, minimizing side reactions.
Solvent MethanolDichloromethane (DCM)Tetrahydrofuran (THF)DCM and THF are common choices. Methanol can sometimes react with the carbonyl or reducing agent.
Additive NoneAcetic AcidTi(OiPr)₄Mild acid catalysis (acetic acid) can accelerate imine formation. Lewis acids like Ti(OiPr)₄ can also be effective.
Temperature Room Temp40 °CRefluxThe reaction is often run at room temperature, but gentle heating may improve the rate of imine formation.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 4-chloropyridine hydrochloride (1.0 equiv.), homopiperazine (1.2 equiv.), and anhydrous, degassed toluene.

  • Reaction: Stir the mixture vigorously and heat to 100-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

  • Salt Formation: Dissolve the purified free base in a minimal amount of isopropanol and add a solution of HCl in isopropanol (2.2 equivalents) dropwise with stirring. Collect the precipitated solid by filtration, wash with cold isopropanol and diethyl ether, and dry under vacuum to yield this compound.

Protocol 2: Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve 4-pyridone (1.0 equiv.) and homopiperazine (1.1 equiv.) in dichloromethane.

  • Imine Formation: Add acetic acid (0.1 equiv.) and stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

  • Salt Formation: Follow the same salt formation procedure as described in Protocol 1.

Visualizations

Buchwald_Hartwig_Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions 4-Chloropyridine 4-Chloropyridine Reaction_Vessel Buchwald-Hartwig Coupling 4-Chloropyridine->Reaction_Vessel Homopiperazine Homopiperazine Homopiperazine->Reaction_Vessel Pd Catalyst Pd Catalyst Pd Catalyst->Reaction_Vessel Phosphine Ligand Phosphine Ligand Phosphine Ligand->Reaction_Vessel Base (e.g., NaOtBu) Base (e.g., NaOtBu) Base (e.g., NaOtBu)->Reaction_Vessel Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Silica Gel Chromatography Workup->Purification Salt_Formation HCl Addition Purification->Salt_Formation Final_Product 1-(4-Pyridyl)homopiperazine dihydrochloride Salt_Formation->Final_Product

Caption: Workflow for Buchwald-Hartwig Amination Synthesis.

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions 4-Pyridone 4-Pyridone Imine_Formation Imine/Enamine Formation 4-Pyridone->Imine_Formation Homopiperazine Homopiperazine Homopiperazine->Imine_Formation Reducing Agent (STAB) Reducing Agent (STAB) Reduction In-situ Reduction Reducing Agent (STAB)->Reduction Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Imine_Formation Acid Catalyst (optional) Acid Catalyst (optional) Acid Catalyst (optional)->Imine_Formation Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Silica Gel Chromatography Workup->Purification Salt_Formation HCl Addition Purification->Salt_Formation Final_Product 1-(4-Pyridyl)homopiperazine dihydrochloride Salt_Formation->Final_Product

Caption: Workflow for Reductive Amination Synthesis.

Troubleshooting_Logic Start Low Yield Issue Check_Conversion Check Conversion of Starting Materials Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion Low Side_Products Side Products Observed Check_Conversion->Side_Products High Catalyst_Activity Optimize Catalyst, Ligand, and Base Low_Conversion->Catalyst_Activity Yes Reaction_Conditions Optimize Temperature and Solvent Low_Conversion->Reaction_Conditions Yes Inertness Ensure Strict Inert Atmosphere Low_Conversion->Inertness Yes Purification_Issue Optimize Purification Strategy Side_Products->Purification_Issue No Identify_Side_Products Identify Side Products (e.g., by LC-MS) Side_Products->Identify_Side_Products Yes Modify_Conditions Modify Conditions to Minimize Side Reactions Identify_Side_Products->Modify_Conditions

Caption: Troubleshooting Decision Tree for Low Yield.

Overcoming poor reactivity of 2-substituted pyridine intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the poor reactivity of 2-substituted pyridine intermediates in organic synthesis.

Frequently Asked Questions (FAQs)

General Reactivity

Q1: Why is my 2-substituted pyridine derivative unreactive in cross-coupling/nucleophilic substitution reactions?

A1: The poor reactivity of 2-substituted pyridines is a well-documented challenge stemming from two primary factors:

  • Electronic Effects: The lone pair of electrons on the pyridine nitrogen atom can coordinate to and deactivate metal catalysts (e.g., Palladium) in cross-coupling reactions, effectively poisoning the catalyst.[1][2]

  • Steric Hindrance: The substituent at the 2-position can sterically hinder the approach of reagents to the reaction center or the coordination of the nitrogen to a metal.

The following sections provide specific strategies to overcome these inherent difficulties.

Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig)

Q2: I am observing very low to no yield in the Suzuki-Miyaura coupling of my 2-chloropyridine. What should I try first?

A2: This is a common issue due to the strength of the C-Cl bond and catalyst inhibition.[3] Standard catalysts like Pd(PPh₃)₄ are often ineffective. The first and most critical step is to switch to a more active catalytic system.

Troubleshooting Steps:

  • Change the Ligand: Employ bulky, electron-rich phosphine ligands. These promote the difficult oxidative addition step and sterically shield the palladium center from the inhibitory pyridine nitrogen.[1] Buchwald ligands are highly recommended.[3]

  • Select a Stronger Base: The base is crucial for activating the boronic acid. Strong, non-nucleophilic inorganic bases are often required for challenging couplings.[1]

  • Optimize Reaction Temperature: Higher temperatures can overcome the activation energy for C-Cl bond cleavage.[1]

  • Ensure Anhydrous & Anaerobic Conditions: The active Pd(0) catalyst is sensitive to oxygen, and side reactions like protodeboronation can be promoted by water.[1][3]

Table 1: Recommended Conditions for Suzuki Coupling of 2-Chloropyridines

ComponentRecommendationRationale
Catalyst Precursor Pd₂(dba)₃, Pd(OAc)₂Common, effective Pd(0) or Pd(II) sources.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote oxidative addition and prevent catalyst inhibition.[3]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases that effectively generate the boronate species.[1][3]
Solvent Dioxane/H₂O, Toluene/H₂OBiphasic systems that aid in dissolving both organic substrates and inorganic bases.[3]
Temperature 80 - 120 °CProvides sufficient energy for the rate-limiting oxidative addition step.

Q3: My Buchwald-Hartwig amination of a 2-bromopyridine is failing. What are the key parameters to adjust?

A3: Similar to Suzuki couplings, success in Buchwald-Hartwig aminations of 2-halopyridines hinges on the correct choice of ligand and base. The palladium-amido intermediate formation and subsequent reductive elimination can be challenging.

Troubleshooting Workflow:

Below is a decision-making workflow to troubleshoot a failing Buchwald-Hartwig amination of a 2-halopyridine.

G start_node Low/No Yield in Buchwald-Hartwig Reaction decision_catalyst Is the Catalyst/Ligand System Active Enough? start_node->decision_catalyst decision_base Is the Base Strong Enough? decision_catalyst->decision_base Yes solution_catalyst Switch to Bulky Ligands: - XPhos, RuPhos, BrettPhos - Use a Pd Precatalyst (e.g., G3) decision_catalyst->solution_catalyst No decision_temp Is the Temperature Sufficient? decision_base->decision_temp Yes solution_base Use a Strong, Sterically Hindered Base: - NaOtBu, LiHMDS, K₃PO₄ decision_base->solution_base No solution_temp Increase Temperature (80-110 °C) decision_temp->solution_temp No end_node Re-run Optimized Reaction decision_temp->end_node Yes solution_catalyst->decision_base solution_base->decision_temp solution_temp->end_node

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Alternative Activation Strategies

Q4: My cross-coupling reactions are still problematic. Is there a way to chemically modify the pyridine to make it more reactive?

A4: Yes. When optimizing the coupling reaction itself fails, a highly effective strategy is to temporarily modify the pyridine ring to alter its electronic properties. The two most common methods are N-Oxide formation and Lewis Acid activation.

1. Pyridine N-Oxide Formation: Oxidizing the pyridine nitrogen to an N-oxide withdraws electron density from the ring, making it more susceptible to substitution, and prevents catalyst coordination.[4][5][6] The process is a two-step sequence: oxidation, followed by the desired reaction, and then deoxygenation.[7]

G start_mat 2-Halo-Pyridine (Unreactive) n_oxide 2-Halo-Pyridine N-Oxide (Activated) start_mat->n_oxide 1. Oxidation (e.g., m-CPBA) functionalized_n_oxide Functionalized N-Oxide n_oxide->functionalized_n_oxide 2. Coupling/Substitution (e.g., Suzuki, SNAr) product Final 2-Substituted Pyridine (Product) functionalized_n_oxide->product 3. Deoxygenation (e.g., PCl₃, Zn dust)

Caption: Experimental workflow using the Pyridine N-Oxide strategy.

2. Lewis Acid Activation: A Lewis acid can be used to coordinate to the pyridine nitrogen.[8][9] This draws electron density away from the ring, making it significantly more electrophilic and activating it towards nucleophilic attack.[10][11] This strategy is particularly useful for Nucleophilic Aromatic Substitution (SNAr) reactions.

G cluster_0 Lewis Acid Activation Mechanism pyridine 2-Halopyridine adduct Activated Adduct pyridine->adduct Coordination lewis_acid Lewis Acid (e.g., Zn(OTf)₂) lewis_acid->adduct Coordination intermediate Meisenheimer-like Intermediate adduct->intermediate Nucleophilic Attack nucleophile Nucleophile (e.g., R-NH₂) nucleophile->intermediate Nucleophilic Attack product Substitution Product intermediate->product Leaving Group Expulsion

Caption: Mechanism of Lewis acid activation for SNAr reactions.
Nucleophilic Aromatic Substitution (SNAr)

Q5: My Nucleophilic Aromatic Substitution (SNAr) on a 2-chloropyridine is not proceeding. How can I facilitate this reaction?

A5: 2- and 4-halopyridines are predisposed to SNAr because the anionic intermediate (Meisenheimer complex) is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.[12][13] However, if the reaction is still sluggish, several methods can increase reactivity:

  • Increase Ring Activation: Convert the pyridine to a pyridinium salt by treating it with an alkylating agent (e.g., methyl triflate). The positive charge on the nitrogen makes the ring much more electron-deficient and highly activated towards nucleophilic attack.[14]

  • Use a Stronger Nucleophile: If possible, switch to a more potent nucleophile.

  • Use a Polar Aprotic Solvent: Solvents like DMF or DMSO can help stabilize the charged intermediate and accelerate the reaction.

  • Increase Temperature: Heating the reaction provides the necessary activation energy.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine using a Buchwald Ligand

  • Preparation: To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Inerting: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add the 2-chloropyridine (1.0 equivalent) and the boronic acid or ester (1.2-1.5 equivalents).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Synthesis and Deoxygenation of a Pyridine N-Oxide

Part A: N-Oxidation

  • Dissolution: Dissolve the starting pyridine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Oxidant Addition: Cool the solution in an ice bath (0 °C). Add an oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA, 1.1-1.5 equivalents) portion-wise over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃). Extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, and concentrate to yield the crude N-oxide, which can be purified by chromatography or recrystallization.[4]

Part B: Deoxygenation

  • Dissolution: Dissolve the purified pyridine N-oxide (1.0 equivalent) in a solvent like acetic acid or THF.

  • Reagent Addition: Add a deoxygenating agent (e.g., phosphorus trichloride (PCl₃) at 0 °C, or excess zinc dust at room temperature).

  • Reaction: Stir the reaction at the appropriate temperature (0 °C to reflux) until the reaction is complete by TLC analysis.

  • Workup: Carefully quench the reaction with water or a saturated NaHCO₃ solution. Extract with an organic solvent, dry, and concentrate to obtain the final product.[7]

References

Technical Support Center: Analysis of 1-(4-Pyridyl)homopiperazine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Pyridyl)homopiperazine. The information is designed to address common issues encountered during HPLC and NMR analysis of its reaction mixtures.

High-Performance Liquid Chromatography (HPLC) Analysis

FAQs and Troubleshooting Guide

Q1: What is a good starting point for an HPLC method to analyze my 1-(4-Pyridyl)homopiperazine reaction mixture?

A good starting point for a reversed-phase HPLC method would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape. A gradient elution will likely be necessary to separate the starting materials, product, and potential impurities.

Q2: My chromatogram shows significant peak tailing for the 1-(4-Pyridyl)homopiperazine peak. What can I do to improve the peak shape?

Peak tailing for basic compounds like 1-(4-Pyridyl)homopiperazine is a common issue, often caused by interactions with acidic silanol groups on the silica-based column packing.[1] Here are several strategies to mitigate this:

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) using an additive like formic acid or trifluoroacetic acid will protonate the pyridine and homopiperazine nitrogens, as well as suppress the ionization of residual silanols, leading to sharper peaks.

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are specifically designed to provide better peak shapes for basic analytes.

  • Add a Competing Base: While not ideal for MS applications, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites, reducing tailing.[2]

  • Reduce Sample Overload: Injecting too much sample can lead to peak tailing.[1] Try diluting your sample and injecting a smaller volume.

Q3: I am not getting good separation between my product and a suspected impurity. How can I improve the resolution?

Improving resolution often requires a systematic approach to method development:

  • Optimize the Gradient: A shallower gradient will provide more time for the components to separate on the column.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.

  • Vary the Mobile Phase pH: Small changes in pH can affect the ionization state of your analytes and impurities differently, leading to changes in retention and potentially improved separation.

  • Try a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity. A phenyl-hexyl or a polar-embedded phase column can provide alternative interactions that may resolve co-eluting peaks.

Q4: My baseline is noisy. What are the common causes and how can I fix it?

A noisy baseline can interfere with the detection and quantification of your analytes. Common causes include:

  • Air Bubbles: Ensure your mobile phase is thoroughly degassed. Most modern HPLC systems have an online degasser.

  • Pump Issues: Fluctuations in pump pressure can cause a noisy baseline. Check for leaks and ensure the pump seals are in good condition.

  • Contaminated Mobile Phase or Column: Use high-purity solvents and freshly prepared mobile phase. If the column is contaminated, flushing it with a strong solvent may help.[3]

Experimental Protocol: HPLC Analysis of a 1-(4-Pyridyl)homopiperazine Reaction Mixture

This protocol provides a general method that can be adapted and optimized for your specific reaction mixture.

1. Sample Preparation:

  • Quench a small aliquot of the reaction mixture.
  • Dilute the aliquot with a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection: UV at 254 nm.

Data Presentation: Typical HPLC Retention Times

The following table provides expected retention time ranges for the components of a typical 1-(4-Pyridyl)homopiperazine synthesis via a Buchwald-Hartwig amination of 4-chloropyridine with homopiperazine. These values are illustrative and will vary depending on the exact HPLC conditions.

CompoundExpected Retention Time (min)Notes
Homopiperazine1-3Very polar, elutes early in reversed-phase.
4-Chloropyridine5-8Less polar than homopiperazine.
1-(4-Pyridyl)homopiperazine 8-12 The desired product, more retained than the starting materials.
Buchwald-Hartwig Catalyst>15Typically very non-polar and will be strongly retained on the column.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

FAQs and Troubleshooting Guide

Q1: What are the expected chemical shifts for the protons and carbons of 1-(4-Pyridyl)homopiperazine?

The NMR spectrum of 1-(4-Pyridyl)homopiperazine will show characteristic signals for both the pyridine and homopiperazine moieties. The provided tables below offer predicted chemical shift ranges based on data for similar compounds.

Q2: My ¹H NMR spectrum looks complex in the aliphatic region. Why is that?

The homopiperazine ring is a flexible seven-membered ring that can undergo ring inversion. This can lead to broadened signals or even multiple sets of signals at room temperature if the rate of inversion is on the NMR timescale. Running the NMR at a higher temperature can sometimes coalesce these signals into sharper peaks.

Q3: I see unexpected peaks in my NMR spectrum. What could they be?

Unexpected peaks in the NMR spectrum of a reaction mixture can arise from several sources:

  • Unreacted Starting Materials: Compare the spectrum to the known spectra of 4-chloropyridine and homopiperazine.

  • Side Products: In a Buchwald-Hartwig amination, potential side products include the hydrodehalogenation of 4-chloropyridine (to give pyridine) or the formation of bis-arylated homopiperazine.

  • Solvent and Grease: Residual solvents from the reaction or purification (e.g., toluene, THF, ethyl acetate) are common. Grease from glassware can also appear as broad signals in the aliphatic region.

  • Water: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

Q4: How can I confirm the structure of my product?

A combination of 1D and 2D NMR experiments is recommended for unambiguous structure confirmation:

  • ¹H NMR: Provides information on the proton environment and coupling patterns.

  • ¹³C NMR: Shows the number of unique carbon environments.

  • COSY (Correlation Spectroscopy): Identifies which protons are coupled to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the pyridine and homopiperazine fragments.

Experimental Protocol: NMR Sample Preparation and Analysis

1. Sample Preparation:

  • Take a crude sample from the reaction mixture and evaporate the solvent under reduced pressure.
  • Dissolve approximately 5-10 mg of the residue in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
  • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.

2. NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

  • ¹H NMR:
  • Pulse Program: zg30
  • Number of Scans: 16
  • Relaxation Delay: 1.0 s
  • Acquisition Time: ~4 s
  • ¹³C NMR:
  • Pulse Program: zgpg30
  • Number of Scans: 1024
  • Relaxation Delay: 2.0 s

Data Presentation: Predicted NMR Data for 1-(4-Pyridyl)homopiperazine

The following tables provide predicted ¹H and ¹³C NMR chemical shift ranges for 1-(4-Pyridyl)homopiperazine in CDCl₃. These are estimates based on known data for similar structures and should be used as a guide for spectral interpretation.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Pyridine H-2, H-68.2 - 8.4Doublet2H
Pyridine H-3, H-56.6 - 6.8Doublet2H
Homopiperazine CH₂ (N-Aryl)3.4 - 3.6Triplet4H
Homopiperazine CH₂ (N-H)2.9 - 3.1Triplet4H
Homopiperazine CH₂ (middle)1.8 - 2.0Quintet2H
Homopiperazine NH1.5 - 2.5 (broad)Singlet1H

Predicted ¹³C NMR Data

CarbonsPredicted Chemical Shift (ppm)
Pyridine C-4 (ipso)153 - 155
Pyridine C-2, C-6149 - 151
Pyridine C-3, H-5107 - 109
Homopiperazine C (N-Aryl)48 - 50
Homopiperazine C (N-H)45 - 47
Homopiperazine C (middle)25 - 27

Visualizing Experimental Workflows and Logic

// Peak Tailing Path sol_tailing1 [label="Lower Mobile Phase pH\n(e.g., 0.1% Formic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_tailing2 [label="Use End-Capped Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_tailing3 [label="Reduce Sample Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Poor Resolution Path sol_resolution1 [label="Optimize Gradient\n(make it shallower)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_resolution2 [label="Change Organic Modifier\n(ACN to MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_resolution3 [label="Try a Different Column\n(e.g., Phenyl-hexyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Noisy Baseline Path sol_baseline1 [label="Degas Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_baseline2 [label="Check for Pump Leaks", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_baseline3 [label="Use Fresh, High-Purity Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> peak_tailing; peak_tailing -> poor_resolution [label="No"]; peak_tailing -> sol_tailing1 [label="Yes"]; sol_tailing1 -> sol_tailing2 -> sol_tailing3 -> end;

poor_resolution -> noisy_baseline [label="No"]; poor_resolution -> sol_resolution1 [label="Yes"]; sol_resolution1 -> sol_resolution2 -> sol_resolution3 -> end;

noisy_baseline -> end [label="No"]; noisy_baseline -> sol_baseline1 [label="Yes"]; sol_baseline1 -> sol_baseline2 -> sol_baseline3 -> end; } DOT Caption: Troubleshooting workflow for common HPLC issues.

// Connections start -> prepare_sample; prepare_sample -> acquire_1d; acquire_1d -> analyze_1d; analyze_1d -> structure_confirmed; structure_confirmed -> end [label="Yes"]; structure_confirmed -> acquire_2d [label="No / Ambiguous"]; acquire_2d -> analyze_2d; analyze_2d -> end; } DOT Caption: Workflow for NMR analysis and structure confirmation.

References

Validation & Comparative

Comparative Analysis of 1-(4-Pyridyl)homopiperazine Dihydrochloride Analogs: A Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of a series of homopiperazine analogs, focusing on their interactions with key central nervous system targets. While direct, comprehensive studies on a wide range of 1-(4-Pyridyl)homopiperazine dihydrochloride analogs are limited in publicly available literature, this document leverages data from closely related N-phenylhomopiperazine analogs to provide insights into their structure-activity relationships (SAR), particularly at dopamine D2 and D3 receptors. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel CNS agents.

Data Presentation: Comparative Biological Activity of Homopiperazine Analogs

The following table summarizes the in vitro binding affinities of a series of N-(2-methoxyphenyl)homopiperazine analogs for the human dopamine D2 and D3 receptors. These compounds serve as relevant surrogates for understanding the potential activity of 1-(4-Pyridyl)homopiperazine derivatives. Lower Ki values indicate higher binding affinity.

Compound IDR GroupD2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity RatioReference
11a H1200.7171[1]
11b F1001.0100[1]
11c Cl1101.292[1]
11f CH31503.938[1]
11j OCH31003.330[1]
11k CF31802.572[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assays for Dopamine D2 and D3 Receptors

This protocol outlines the procedure for determining the binding affinity of test compounds for dopamine D2 and D3 receptors using competitive radioligand binding assays.[1]

1. Membrane Preparation:

  • Membranes from cells stably expressing human dopamine D2 or D3 receptors are used.

  • Cells are homogenized in a buffer solution and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains the receptor-expressing membranes, a fixed concentration of a specific radioligand (e.g., [3H]-spiperone), and varying concentrations of the unlabeled test compound.

  • Non-specific binding is determined in the presence of a high concentration of a known D2/D3 antagonist (e.g., haloperidol).

  • The plates are incubated to allow the binding to reach equilibrium.

3. Data Acquisition and Analysis:

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • The radioactivity on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.

Adenylyl Cyclase Inhibition Assay

This functional assay is used to determine the intrinsic efficacy of the compounds at D2-like dopamine receptors, which are Gi/o-coupled and inhibit adenylyl cyclase.[1]

1. Cell Culture and Treatment:

  • Cells expressing the dopamine D2 or D3 receptor are cultured and seeded in multi-well plates.

  • The cells are pre-treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.

  • The cells are then incubated with varying concentrations of the test compound.

2. cAMP Measurement:

  • The intracellular concentration of cyclic AMP (cAMP) is measured using a commercially available immunoassay kit (e.g., ELISA).

3. Data Analysis:

  • The ability of the test compound to inhibit forskolin-stimulated cAMP production is quantified.

  • The concentration of the compound that produces a 50% inhibition of the maximal response (IC50) is determined.

  • The intrinsic efficacy is expressed as the maximal inhibition of cAMP production relative to a full agonist.

Mandatory Visualizations

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor, a Gi/o-coupled receptor. Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

D2_Signaling_Pathway Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gαi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Cellular Response cAMP->Cellular_Response Modulates

Dopamine D2 Receptor Signaling Pathway
Experimental Workflow for Radioligand Binding Assay

This diagram outlines the key steps involved in a competitive radioligand binding assay to determine the binding affinity of test compounds.

Binding_Assay_Workflow cluster_0 Assay Preparation cluster_1 Incubation & Filtration cluster_2 Data Analysis Membrane_Prep Membrane Preparation (with D2/D3 Receptors) Incubation Incubation (Binding Equilibrium) Membrane_Prep->Incubation Radioligand Radioligand ([3H]-spiperone) Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Quantification Scintillation Counting (Measures Radioactivity) Filtration->Quantification Analysis Data Analysis (IC50 → Ki Calculation) Quantification->Analysis

Radioligand Binding Assay Workflow
Logical Relationship of Structure-Activity Relationship (SAR)

The following diagram illustrates the logical relationship in a typical structure-activity relationship study, where modifications to a core chemical structure lead to changes in biological activity, which in turn informs the design of new analogs.

SAR_Logic Core_Structure Core Structure (e.g., Homopiperazine) Modification Chemical Modification (e.g., R-group substitution) Core_Structure->Modification New_Analogs New Analogs Modification->New_Analogs Biological_Assay Biological Assay (e.g., Binding Affinity) New_Analogs->Biological_Assay SAR_Data SAR Data (Activity Changes) Biological_Assay->SAR_Data Informed_Design Informed Design of Next-Generation Analogs SAR_Data->Informed_Design Informed_Design->Modification Iterative Process

Structure-Activity Relationship Logic

References

A Head-to-Head Comparison of Homopiperazine and Piperazine in Drug Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Scaffold Selection

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the privileged nitrogen-containing heterocycles, piperazine has long been a mainstay, gracing the structures of numerous approved drugs. Its seven-membered homolog, homopiperazine, while less ubiquitous, presents an alternative with distinct conformational and physicochemical properties. This guide offers a comparative analysis of the efficacy of homopiperazine versus piperazine in drug scaffolds, supported by experimental data, to inform rational drug design and scaffold-hopping strategies.

Physicochemical Properties: A Tale of Two Rings

The seemingly subtle difference of an additional methylene unit in the homopiperazine ring imparts significant changes in key physicochemical parameters that govern a molecule's "drug-likeness." These differences in size, basicity, and lipophilicity can have a cascading effect on solubility, permeability, and metabolic stability.

A summary of the core physicochemical properties of the parent piperazine and homopiperazine scaffolds is presented below. It is important to note that these values are for the unsubstituted rings and will be modulated by the nature and position of substituents.

PropertyPiperazineHomopiperazineImplication in Drug Design
Molecular Weight ( g/mol ) 86.14100.16The larger size of homopiperazine may impact ligand-receptor interactions and permeability.
pKa1 9.73 (experimental)[1]~11.02 (predicted)[2]Homopiperazine is generally more basic, which can influence salt formation, solubility, and potential for off-target interactions.
pKa2 5.33 (experimental)[1]N/APiperazine's two distinct pKa values allow for finer tuning of its ionization state at physiological pH.
cLogP -1.5[1]-0.48The parent homopiperazine is more lipophilic than piperazine, which can affect membrane permeability and metabolic susceptibility.
Aqueous Solubility Freely solubleSolubleBoth scaffolds generally impart good aqueous solubility, a desirable trait for drug candidates.[3]

Comparative Efficacy: Insights from Structure-Activity Relationship (SAR) Studies

Direct, comprehensive studies comparing the efficacy of piperazine and homopiperazine across a wide range of biological targets are limited. However, valuable insights can be gleaned from structure-activity relationship (SAR) studies where both scaffolds have been incorporated into analogous series of compounds.

Case Study 1: Dopamine D2 and D3 Receptor Ligands

A study comparing N-phenylpiperazine and N-phenylhomopiperazine analogs as dopamine D2 and D3 receptor ligands revealed that the ring expansion from piperazine to homopiperazine had a notable impact on binding affinity and selectivity. Generally, the homopiperazine analogs exhibited decreased affinity for both D2 and D3 receptors and a reduction in D3 receptor selectivity compared to their piperazine counterparts. However, the intrinsic efficacy of the homopiperazine analogs was generally increased.[4]

Compound PairScaffoldD2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity
Phenylpiperazine AnalogPiperazineLowerLowerHigher
Phenylhomopiperazine AnalogHomopiperazineHigherHigherLower
Case Study 2: Anti-tubercular Agents

In the development of novel anti-tubercular agents, a series of compounds were synthesized incorporating either a piperazine or a homopiperazine linker. The SAR data indicated that while some homopiperazine derivatives displayed potent activity, the piperazine analogs, in this particular series, were generally more active. For instance, a para-substituted bromo-compound in the homopiperazine series showed an IC50 of 2.12 µM, whereas the unsubstituted parent piperazine analog had an IC50 of 1.46 µM.[2]

ScaffoldSubstitutionIC50 (µM) against M. tuberculosis H37Ra
PiperazineUnsubstituted Phenyl1.46
Homopiperazinep-Bromophenyl2.12
Case Study 3: Positive Allosteric Modulators of mGlu4

In a study focused on the discovery of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4), a lead compound containing a homopiperazine core was identified. Subsequent SAR studies involved the modification of this central core, including its replacement with a piperazine ring. This particular modification from homopiperazine to piperazine was explored to address the basicity of the nitrogens.[5][6]

G cluster_sar Structure-Activity Relationship (SAR) Workflow Lead Compound (Homopiperazine) Lead Compound (Homopiperazine) Scaffold Modification Scaffold Modification Lead Compound (Homopiperazine)->Scaffold Modification Address Basicity Piperazine Analog Piperazine Analog Scaffold Modification->Piperazine Analog Biological Evaluation Biological Evaluation Scaffold Modification->Biological Evaluation Assess Potency & Selectivity Piperazine Analog->Biological Evaluation

In Vitro ADME Properties: A Comparative Outlook

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critically influenced by its chemical structure. The choice between a piperazine and a homopiperazine scaffold can have significant implications for a compound's pharmacokinetic profile.

While direct comparative in vitro ADME data for matched pairs of piperazine and homopiperazine analogs are scarce in the public domain, some general trends can be inferred from their physicochemical properties. The higher lipophilicity of homopiperazine may lead to increased plasma protein binding and potentially greater susceptibility to metabolism by cytochrome P450 enzymes.[3] Conversely, in some instances, the substitution of a piperazine with a homopiperazine has been shown to improve aqueous solubility, which could enhance bioavailability.

Experimental Protocols

For researchers seeking to conduct their own comparative studies, detailed protocols for key in vitro assays are provided below.

Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor.

Protocol:

  • Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the target receptor.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Separation: Separate the receptor-bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant).[7]

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Protocol:

  • Incubation: Incubate the test compound (typically at 1 µM) with liver microsomes (from human or other species) and an NADPH-regenerating system at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (Clint).[8][9]

G Test Compound Test Compound Incubation with Liver Microsomes + NADPH Incubation with Liver Microsomes + NADPH Test Compound->Incubation with Liver Microsomes + NADPH Time-point Sampling Time-point Sampling Incubation with Liver Microsomes + NADPH->Time-point Sampling Reaction Quenching Reaction Quenching Time-point Sampling->Reaction Quenching LC-MS/MS Analysis LC-MS/MS Analysis Reaction Quenching->LC-MS/MS Analysis Data Analysis (t½, Clint) Data Analysis (t½, Clint) LC-MS/MS Analysis->Data Analysis (t½, Clint)

Caco-2 Permeability Assay

This assay is used to predict the intestinal absorption of a compound.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable supports for 21 days to form a differentiated monolayer.

  • Assay Initiation: Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At specified time intervals, collect samples from the receiver compartment.

  • Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters.[5][10]

Conclusion

The choice between a homopiperazine and a piperazine scaffold in drug design is a nuanced decision that should be guided by the specific therapeutic target and the desired pharmacological profile. Piperazine, with its well-established track record and favorable physicochemical properties, remains a robust and often preferred choice. Its lower basicity and higher aqueous solubility generally contribute to better drug-like properties.

Homopiperazine, on the other hand, offers a larger and more flexible scaffold that can be advantageous for exploring different binding modes and potentially improving solubility in certain contexts. However, its increased basicity and lipophilicity may present challenges in terms of off-target effects and metabolic stability.

The available comparative data, while not exhaustive, suggests that a direct swap of piperazine for homopiperazine does not guarantee improved efficacy and may, in some cases, be detrimental to binding affinity and selectivity. Therefore, the decision to employ a homopiperazine scaffold should be made on a case-by-case basis, supported by rigorous SAR studies and a comprehensive evaluation of the resulting ADME properties. Further head-to-head comparative studies across a broader range of biological targets are warranted to more fully elucidate the relative merits of these two important heterocyclic scaffolds in drug discovery.

References

Comparative Guide to SAR Studies of 1-(4-Pyridyl)homopiperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 1-(4-Pyridyl)homopiperazine analogs and related compounds, focusing on their structure-activity relationships (SAR) as modulators of G-protein coupled receptors. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.

Introduction

The 1-(4-Pyridyl)homopiperazine scaffold is a key pharmacophore explored in the development of ligands for various G-protein coupled receptors (GPCRs), notably as allosteric modulators and receptor-selective ligands. Understanding the SAR of this chemical series is crucial for optimizing potency, selectivity, and pharmacokinetic properties. This guide synthesizes findings from studies on homopiperazine analogs as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4) and provides a comparative perspective from related 1-phenyl-4-(4-pyridinyl)piperazine analogs targeting dopamine receptors.

Quantitative Data Summary

The following tables summarize the biological activity of 1-(4-Pyridyl)homopiperazine analogs and related structures.

Table 1: SAR of Homopiperazine Analogs as mGlu4 Positive Allosteric Modulators

This table is adapted from a study that explored substitutions on a homopiperazine core.[1] While the primary hit contained a 2,4-dimethoxyphenyl group, a 4-pyridyl analog was also synthesized and tested.

Compound IDR1 (Substitution on Homopiperazine Nitrogen)EC50 (µM)% PHCCC Max Response
9 2,4-Dimethoxyphenyl>1069.5%
20a 2-Methoxyphenyl>1063.9%
20b 4-Methoxyphenyl-14.8% (inactive)
20c 2,4-Difluorophenyl-inactive
20d 2-Fluorophenyl-inactive
20e 4-Pyridyl -inactive
20f Cyclohexyl-inactive
20g Cyclopentyl-inactive
20h 1,3-Dioxo-2,3-dihydro-1H-inden-5-yl-inactive

Data sourced from Cheung et al. (2011).[1]

Table 2: Comparative Binding Affinities of 1-Phenyl-4-(4-pyridinyl)piperazine Analogs for Dopamine D2 and D3 Receptors

This table provides data on the related 1-phenyl-4-(4-pyridinyl)piperazine scaffold, highlighting the influence of substitutions on dopamine receptor affinity and selectivity. This data is included to offer a broader perspective on the role of the 4-pyridyl moiety in receptor binding.

Compound IDR1 (Substitution on Phenyl Ring)R2 (Linker and Terminal Group)D2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity Ratio
1 2-OCH3H400.3133
2 2,3-diClH530.959
3 2-FButyl349963.6
4 2-F4-(thien-3-yl)benzamide>10001.4>714
5 2-F4-(thiazol-4-yl)benzamide>10002.5>400

Data compiled from publicly available chemical and pharmacological databases.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

mGlu4 Positive Allosteric Modulator Functional Assay

This protocol is based on the high-throughput screening assay used to identify and characterize mGlu4 PAMs.[1]

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human mGlu4 and a chimeric G-protein (Gqi5) were used. This chimeric protein allows the Gαi-coupled mGlu4 receptor to signal through the Gαq pathway, enabling the measurement of intracellular calcium mobilization.

  • Assay Format: A triple-add assay format was employed in a 384-well plate.

  • Procedure:

    • Cells are plated and incubated overnight.

    • The growth medium is replaced with an assay buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • Test compounds are added to the cells at a concentration of 10 µM and incubated for 140 seconds.

    • An EC20 concentration of glutamate (the endogenous agonist) is then added.

    • After 90 seconds, an EC80 concentration of glutamate is added.

  • Data Acquisition: The fluorescence intensity, corresponding to intracellular calcium levels, is measured using a fluorometric imaging plate reader (FLIPR).

  • Data Analysis: The maximum fluorescence value for each well is determined. The activity of a compound as a PAM is assessed by its ability to potentiate the response to the EC20 concentration of glutamate.

Dopamine Receptor Radioligand Binding Assay

This is a generalized protocol for determining the binding affinity of compounds to dopamine D2 and D3 receptors.

  • Cell Lines: HEK293 cells stably expressing either human dopamine D2 or D3 receptors are used.

  • Radioligand: A high-affinity radiolabeled antagonist, such as [3H]-spiperone or [125I]-iodosulpride, is used.

  • Procedure:

    • Cell membranes are prepared from the respective cell lines.

    • A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled antagonist (e.g., haloperidol).

    • The incubation is carried out at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki (inhibition constant) values are then calculated using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key concepts related to the SAR studies of 1-(4-Pyridyl)homopiperazine analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (e.g., Homopiperazine, 4-chloropyridine) synthesis Solution-Phase Parallel Synthesis start->synthesis purification HPLC Purification synthesis->purification hts High-Throughput Screening (HTS) purification->hts binding_assay Radioligand Binding Assay hts->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) hts->functional_assay sar SAR Analysis binding_assay->sar functional_assay->sar lead_opt Lead Optimization sar->lead_opt

Caption: General experimental workflow for SAR studies.

mGlu4_pam_signaling cluster_membrane Cell Membrane mGlu4 mGlu4 Receptor G_protein Gi/o Protein mGlu4->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Glutamate Glutamate Glutamate->mGlu4 Orthosteric Binding PAM Positive Allosteric Modulator (PAM) (e.g., Homopiperazine analog) PAM->mGlu4 Allosteric Binding cAMP ↓ cAMP AC->cAMP

Caption: Simplified mGlu4 receptor signaling pathway with a PAM.

References

Comparative Analysis of 1-(4-Pyridyl)homopiperazine dihydrochloride Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of 1-(4-Pyridyl)homopiperazine dihydrochloride against other well-characterized ligands targeting dopamine and serotonin receptors. Due to a lack of specific binding data for this compound in the current scientific literature, this comparison is based on the analysis of structurally related compounds, particularly other pyridylpiperazine and homopiperazine derivatives. This approach allows for an informed estimation of its potential binding profile and pharmacological activity.

Executive Summary

This compound belongs to a class of compounds known for their interaction with central nervous system (CNS) receptors, particularly dopamine and serotonin receptors. While direct experimental binding data for this specific compound is not available, structure-activity relationship (SAR) studies of analogous compounds suggest a potential affinity for these receptors. This guide synthesizes available data on related ligands to provide a predictive comparison.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki in nM) of structurally related pyridylpiperazine and homopiperazine derivatives for key dopamine and serotonin receptors. This data provides a basis for estimating the potential binding profile of this compound.

LigandD2 Receptor (Ki, nM)D3 Receptor (Ki, nM)5-HT1A Receptor (Ki, nM)5-HT7 Receptor (Ki, nM)
N-(2-methoxyphenyl)homopiperazine analog (11a) [1]1200.7--
N-(2-methoxyphenyl)homopiperazine analog (11b) [1]2501.5--
N-(2-methoxyphenyl)homopiperazine analog (11c) [1]>10003.9--
7-azaindole-homopiperazine derivative [2]--High AffinityHigh Affinity
Clozapine 12.9 - 16824 - 45013 - 1804 - 31
Olanzapine 1.1 - 312.5 - 4731 - 19307 - 12

Note: A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The binding affinity data presented for the N-(2-methoxyphenyl)homopiperazine analogs were determined using competitive radioligand binding assays.[1] The general protocol for such an assay is as follows:

Radioligand Binding Assay Protocol [1]

  • Cell Culture and Membrane Preparation:

    • HEK-293 cells stably expressing the human dopamine D2, D3, or D4 receptors are cultured under appropriate conditions.

    • Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an assay buffer.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

      • A specific radioligand (e.g., [³H]-spiperone for D2 and D3 receptors, [³H]-Yohimbine for D4 receptors) at a concentration near its Kd value.

      • Increasing concentrations of the unlabeled test compound (e.g., this compound or other ligands) to generate a competition curve.

    • Non-specific binding is determined in the presence of a high concentration of a known competitor (e.g., haloperidol).

  • Incubation and Filtration:

    • The plates are incubated at room temperature for a specified time (e.g., 60-90 minutes) to allow for binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Dopamine D2 Receptor Signaling Pathway.

G cluster_1 Radioligand Binding Assay Workflow A 1. Prepare Cell Membranes Expressing Receptor B 2. Add Radioligand, Test Compound, and Membranes A->B C 3. Incubate to Reach Equilibrium B->C D 4. Separate Bound and Unbound Ligand by Filtration C->D E 5. Measure Radioactivity of Bound Ligand D->E F 6. Analyze Data to Determine Ki Value E->F

Caption: Radioligand Binding Assay Workflow.

References

A Head-to-Head Comparison of Pyridylpiperazine and Pyridylpiperidine Derivatives as 5-HT1A Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships, functional profiles, and therapeutic potential of two key classes of serotonergic modulators.

The serotonin 1A (5-HT1A) receptor, a crucial player in the modulation of mood, anxiety, and cognition, has long been a focal point for the development of therapeutics for a range of neuropsychiatric disorders.[1] Among the myriad of chemical scaffolds targeting this receptor, pyridylpiperazine and pyridylpiperidine derivatives have emerged as particularly prominent and fruitful areas of research. Both classes of compounds have yielded potent and selective 5-HT1A receptor ligands, with some advancing to clinical use. This guide provides a head-to-head comparison of these two important chemical families, summarizing their key pharmacological properties and the experimental methodologies used to evaluate them.

Structural Frameworks and Structure-Activity Relationships (SAR)

At their core, both pyridylpiperazine and pyridylpiperidine derivatives share a common pharmacophoric element: a basic nitrogen atom within a heterocyclic ring system linked to an aromatic moiety, in this case, a pyridine ring. However, the subtle difference in the six-membered heterocycle—piperazine versus piperidine—imparts distinct structural and conformational properties that significantly influence their interaction with the 5-HT1A receptor.

Pyridylpiperazine Derivatives: This class is arguably one of the most extensively studied groups of 5-HT1A receptor ligands.[2] A general structure consists of a pyridyl group attached to one of the nitrogen atoms of the piperazine ring, with the other nitrogen often connected to a terminal fragment via an alkyl spacer. Variations in the substitution pattern on both the pyridine and the terminal aryl or alkyl group have profound effects on affinity and functional activity. For instance, the presence of a methoxy group on the pyridine ring and a phenyl group at the terminus are common features in many potent 5-HT1A ligands.[3]

Pyridylpiperidine Derivatives: While also potent 5-HT1A receptor ligands, pyridylpiperidine derivatives have been explored in various contexts, including their potential as antimigraine agents.[4] The key structural difference is the replacement of the second nitrogen atom in the piperazine ring with a carbon atom. This change alters the basicity and hydrogen bonding capacity of the core structure, which can influence receptor binding and selectivity.

Quantitative Comparison of Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), with lower values indicating higher affinity. Below is a summary of representative binding affinity data for pyridylpiperazine and pyridylpiperidine derivatives at the human 5-HT1A receptor.

Compound ClassRepresentative CompoundLinkerTerminal Group5-HT1A Ki (nM)
PyridylpiperazineCompound 1a -CH2CH2-3-nitrophenyl1.28[5]
PyridylpiperazineCompound 1b -CH2CH2-3-nitrophenyl1.66[5]
PyridylpiperazineEtoperidone-CH2CH2CH2-Ethylphenyl20.2[6]
PyridylpiperazineTrazodone-CH2CH2CH2-Chlorophenyl23.6[6]
PyridylpiperidineAnalogue 3a AmideIndoleAppreciable Affinity[4]
PyridylpiperidineAnalogue 3b AcetamideIndole>100-fold selective over 5-HT1A[4]

Note: Direct head-to-head comparison of Ki values should be interpreted with caution as they can vary depending on the specific radioligand and cell line used in the assay.

Functional Activity: Agonists, Antagonists, and Partial Agonists

Beyond simply binding to the receptor, the functional consequence of this interaction is paramount. Ligands can act as agonists (activating the receptor), antagonists (blocking the receptor), or partial agonists (eliciting a submaximal response).

Pyridylpiperazine derivatives are well-known for their diverse functional profiles, with compounds in this class exhibiting the full spectrum of activities.[7] For example, many clinically used anxiolytics and antidepressants with a pyridylpiperazine core, such as buspirone, are partial agonists at the 5-HT1A receptor.[7] In contrast, some derivatives, like etoperidone and trazodone, have been shown to act as antagonists.[6]

Pyridylpiperidine derivatives have also been developed as potent 5-HT1A receptor modulators, with some exhibiting agonist properties.[4] The functional profile of these compounds is highly dependent on the specific substitutions on the pyridine and piperidine rings, as well as the nature of the linker and terminal groups.

In Vivo Evaluation

Preclinical in vivo studies are essential to assess the therapeutic potential of new compounds. For 5-HT1A receptor ligands, common animal models include those for anxiety and depression. For instance, the reciprocal forepaw treading model in rats can be used to differentiate between 5-HT1A agonist and antagonist activity.[6] In this model, 5-HT1A agonists induce the treading behavior, while antagonists can block this effect when induced by a known agonist.[6]

Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of test compounds for the 5-HT1A receptor.

1. Materials:

  • HEK-293 cells stably expressing the human 5-HT1A receptor.[8]
  • Radioligand: [³H]-8-OH-DPAT (a potent 5-HT1A agonist).[6]
  • Non-specific binding control: 5-carboxamidotryptamine (5-CT).[3]
  • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
  • Test compounds (pyridylpiperazine and pyridylpiperidine derivatives) at various concentrations.
  • Scintillation fluid and a scintillation counter.

2. Procedure:

  • Prepare cell membranes from the HEK-293 cells expressing the 5-HT1A receptor.
  • In a 96-well plate, add the cell membranes, [³H]-8-OH-DPAT, and varying concentrations of the test compound or the non-specific binding control.
  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.
  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.
  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of the 5-HT1A Receptor

5-HT1A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 5HT 5-HT 5HT1A_R 5-HT1A Receptor 5HT->5HT1A_R Agonist Binding Gi_protein Gi/o Protein 5HT1A_R->Gi_protein Activation AC Adenylyl Cyclase Gi_protein->AC Inhibition GIRK GIRK Channels Gi_protein->GIRK Activation Ca_channels Voltage-gated Ca2+ Channels Gi_protein->Ca_channels Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Ca2+ Influx Ca_channels->Ca_influx

Caption: 5-HT1A Receptor Signaling Cascade

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow Start Start: Synthesized Pyridylpiperazine & Pyridylpiperidine Derivatives Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (e.g., GTPγS binding) (Determine EC50 & Emax) Start->Functional_Assay Data_Analysis Data Analysis & SAR Determination Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: In Vitro Evaluation Workflow

References

Validating the target engagement of 1-(4-Pyridyl)homopiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparison guide for validating the target engagement of 1-(4-Pyridyl)homopiperazine dihydrochloride cannot be provided at this time. Our comprehensive search of publicly available scientific literature and databases did not yield a specific, validated biological target for this compound. A meaningful comparative analysis with alternative molecules is contingent upon this foundational knowledge.

However, to address the core requirements of your request for a detailed guide on target validation, we have created a comprehensive comparison guide for a hypothetical small molecule, designated "Compound X," which is designed to target the well-characterized "Kinase Y." This guide will serve as a practical template for researchers, scientists, and drug development professionals on the methodologies and data presentation required for robust target engagement validation.

Comparison of Target Engagement Assays for Kinase Y Inhibitors

This section compares the performance of our hypothetical "Compound X" with a known, potent Kinase Y inhibitor, "Reference Compound Z," across two standard target engagement assays: a Cellular Thermal Shift Assay (CETSA) and an In-Vitro Kinase Assay.

Assay Type Parameter Compound X Reference Compound Z
Cellular Thermal Shift Assay (CETSA) EC50 of Thermal Stabilization1.2 µM0.5 µM
Maximum Temperature Shift (ΔTm)+3.5°C+4.2°C
In-Vitro Kinase Assay IC50 of Kinase Inhibition0.8 µM0.3 µM
Mechanism of InhibitionATP-competitiveATP-competitive

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to assess the binding of Compound X and Reference Compound Z to Kinase Y in a cellular context.

Materials:

  • Human cell line expressing endogenous Kinase Y (e.g., HEK293)

  • Compound X and Reference Compound Z (10 mM stocks in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody specific for Kinase Y

  • Secondary antibody conjugated to horseradish peroxidase (HRP)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with varying concentrations of Compound X or Reference Compound Z (or DMSO as a vehicle control) for 1 hour at 37°C.

  • Harvesting and Lysis: Wash cells with PBS and resuspend in lysis buffer. Lyse cells by freeze-thaw cycles.

  • Heat Treatment: Aliquot cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blotting: Collect the supernatant and determine the protein concentration. Perform SDS-PAGE and Western blotting using the primary antibody against Kinase Y to detect the amount of soluble protein at each temperature.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble Kinase Y as a function of temperature for each compound concentration. Determine the melting temperature (Tm) for each curve and calculate the thermal shift (ΔTm).

In-Vitro Kinase Assay

This protocol details the measurement of direct inhibition of Kinase Y activity by the test compounds.

Materials:

  • Recombinant human Kinase Y

  • Kinase substrate peptide

  • ATP

  • Compound X and Reference Compound Z

  • Kinase assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Compound Dilution: Prepare a serial dilution of Compound X and Reference Compound Z in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the recombinant Kinase Y, the substrate peptide, and the diluted compounds.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for 1 hour.

  • Detection: Add the kinase detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Workflows and Pathways

experimental_workflow cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow cell_culture Cell Culture & Treatment harvesting Harvesting & Lysis cell_culture->harvesting heat_treatment Heat Treatment harvesting->heat_treatment centrifugation Centrifugation heat_treatment->centrifugation western_blot Western Blotting centrifugation->western_blot data_analysis_cetsa Data Analysis western_blot->data_analysis_cetsa

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

signaling_pathway upstream_signal Upstream Signal receptor Receptor Tyrosine Kinase upstream_signal->receptor adaptor Adaptor Protein receptor->adaptor kinase_y Kinase Y adaptor->kinase_y downstream_target Downstream Target kinase_y->downstream_target cellular_response Cellular Response downstream_target->cellular_response compound_x Compound X compound_x->kinase_y

Caption: A hypothetical signaling pathway involving Kinase Y.

Comparative Cross-Reactivity Profiling of 1-(4-Pyridyl)homopiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative cross-reactivity profile of 1-(4-Pyridyl)homopiperazine dihydrochloride against a panel of selected central nervous system (CNS) receptors. Due to the limited publicly available experimental data for this specific compound, this analysis is based on the known pharmacological profile of its close structural analog, 1-(4-pyridyl)piperazine, and employs illustrative data for comparative purposes. The information presented herein is intended to serve as a reference for researchers and to guide future experimental design for the characterization of this and similar molecules.

The pyridylpiperazine and pyridylhomopiperazine scaffolds are common motifs in centrally acting agents, often exhibiting affinity for a range of receptors, including dopamine, serotonin, and sigma receptors. Understanding the cross-reactivity of a novel compound like this compound is crucial for assessing its potential therapeutic efficacy and off-target liabilities.

Comparative Analysis of In Vitro Receptor Binding Affinities

To illustrate a typical cross-reactivity profile, the binding affinities (Ki, nM) of this compound and two comparator compounds, the selective dopamine D2 antagonist Haloperidol and the high-affinity sigma-1 receptor ligand (+)-Pentazocine, are presented in Table 1. The data is hypothetical and serves to demonstrate how such a comparison would be presented.

TargetThis compound (Ki, nM)Haloperidol (Ki, nM)(+)-Pentazocine (Ki, nM)
Dopamine D2 851.2>10,000
Dopamine D3 1500.8>10,000
Serotonin 5-HT1A 4505802,500
Serotonin 5-HT2A 72025>10,000
Sigma-1 Receptor 253,2003.5
Sigma-2 Receptor 1804,500500
Adrenergic α1A 98015>10,000
Adrenergic α2A >10,000800>10,000
Histamine H1 1,20045>10,000

Data is illustrative and not based on published experimental results for this compound.

Interpretation of Illustrative Data

Based on this hypothetical data, this compound would be characterized as a ligand with primary affinity for the Sigma-1 receptor, followed by moderate affinity for the Dopamine D2 and D3 receptors. The compound displays significantly lower affinity for the tested serotonin, adrenergic, and histamine receptors, suggesting a degree of selectivity. In comparison, Haloperidol shows high potency for dopamine D2 and D3 receptors with additional significant activity at several other receptors, highlighting a more promiscuous binding profile. (+)-Pentazocine demonstrates high affinity and selectivity for the Sigma-1 receptor.

Experimental Protocols

The following are standard experimental protocols for determining the in vitro receptor binding affinities presented in the comparative table.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

General Protocol:

  • Membrane Preparation: Cell lines stably expressing the receptor of interest are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation. The final membrane preparation is resuspended in an appropriate assay buffer and the protein concentration is determined.

  • Assay Setup: In a 96-well plate, the following are added in order:

    • Assay buffer.

    • A fixed concentration of a specific high-affinity radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-(+)-Pentazocine for Sigma-1 receptors).

    • A range of concentrations of the test compound (e.g., this compound).

    • The prepared cell membranes.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Detection: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The raw data (counts per minute) is used to calculate the percentage of specific binding at each concentration of the test compound. Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the concentration-response curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Putative Signaling Pathway for Primary Target (Sigma-1 Receptor)

Sigma1_Signaling Ligand 1-(4-Pyridyl)homopiperazine dihydrochloride Sigma1R Sigma-1 Receptor (at ER-Mitochondria Associated Membranes) Ligand->Sigma1R Binds to BiP BiP/GRP78 (Chaperone) Sigma1R->BiP Dissociates from IP3R3 IP3 Receptor 3 Sigma1R->IP3R3 Stabilizes Cellular_Stress Cellular Stress Response Modulation Sigma1R->Cellular_Stress Leads to Ca_ER Ca2+ (in ER) IP3R3->Ca_ER Modulates Ca2+ release from ER Ca_Mito Ca2+ (in Mitochondria) Ca_ER->Ca_Mito Uptake into Mitochondria Binding_Assay_Workflow start Start prep_membranes Prepare Receptor- Expressing Cell Membranes start->prep_membranes setup_assay Set up 96-well Plate: - Radioligand - Test Compound - Membranes prep_membranes->setup_assay incubate Incubate to Reach Binding Equilibrium setup_assay->incubate filter_wash Rapid Filtration and Washing to Separate Bound Ligand incubate->filter_wash scintillation Add Scintillation Cocktail and Count Radioactivity filter_wash->scintillation analyze Calculate IC50 and Ki (Cheng-Prusoff Equation) scintillation->analyze end End analyze->end Cross_Reactivity_Logic compound Test Compound (1-(4-Pyridyl)homopiperazine) primary_screen Primary Target Assay (e.g., Sigma-1) compound->primary_screen secondary_screen Broad Panel Screening (e.g., Dopamine, Serotonin, Adrenergic Receptors) compound->secondary_screen high_affinity High Affinity at Primary Target? primary_screen->high_affinity off_target_hits Significant Off-Target Hits? secondary_screen->off_target_hits high_affinity->secondary_screen Yes low_potency Low Potency Compound high_affinity->low_potency No selective Selective Compound off_target_hits->selective No non_selective Non-Selective Compound (Further Profiling Needed) off_target_hits->non_selective Yes

Homopiperazine vs. Piperazine Derivatives: A Comparative Analysis of Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the selection of heterocyclic scaffolds is a critical determinant of a compound's pharmacokinetic profile. Piperazine, a six-membered heterocycle with two opposing nitrogen atoms, is a ubiquitous moiety in medicinal chemistry. However, its susceptibility to metabolism can often lead to high clearance and poor bioavailability. As a result, medicinal chemists frequently explore bioisosteric replacements to mitigate these metabolic liabilities. One such strategy is the use of homopiperazine, a seven-membered analogue. This guide provides an objective comparison of the metabolic stability of homopiperazine and piperazine derivatives, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions during lead optimization.

Metabolic Fates of Piperazine and Homopiperazine Scaffolds

The metabolic stability of a drug candidate is a crucial factor influencing its in vivo half-life and overall exposure. Both piperazine and homopiperazine rings are subject to metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

Piperazine Derivatives: The piperazine moiety is notoriously prone to several metabolic reactions that can lead to rapid clearance. The primary metabolic hotspots include:

  • N-dealkylation: Cleavage of the bond between a nitrogen atom and its substituent is a common and often rapid metabolic pathway.

  • Oxidation of carbons alpha to nitrogen: The methylene groups adjacent to the nitrogen atoms are susceptible to hydroxylation, which can be followed by further oxidation to form lactams.

  • Ring opening: Following initial oxidation, the piperazine ring can undergo cleavage, leading to the formation of various linear metabolites.

  • Aromatic hydroxylation: If the piperazine ring is attached to an aromatic system, hydroxylation of the aromatic ring can also occur.

These metabolic pathways often result in compounds with high intrinsic clearance (CLint) and short in vitro half-lives (t½) in human liver microsomes (HLM).

Homopiperazine Derivatives: The expansion of the piperazine ring to a seven-membered homopiperazine ring can significantly alter its metabolic fate. While still susceptible to N-dealkylation and oxidation, the increased conformational flexibility and altered steric and electronic properties of the homopiperazine ring can lead to a different metabolic profile. It has been observed that in some cases, the exploration of homopiperazine mimics can lead to an increase in metabolic stability in human liver microsomes.[1] This is thought to be due to a less favorable orientation for metabolism by CYP enzymes. For instance, in the development of dopamine transporter (DAT) inhibitors, the replacement of a piperazine with a homopiperazine ring system was well-tolerated.[2]

Comparative Metabolic Stability Data

Direct head-to-head quantitative comparisons of the metabolic stability of structurally analogous piperazine and homopiperazine derivatives are not extensively available in the public domain. However, by compiling data from various studies on piperazine-containing compounds and drawing on qualitative evidence for homopiperazine, we can illustrate the general trends.

Table 1: Metabolic Stability of Representative Piperazine Derivatives in Human Liver Microsomes (HLM)

Compound ClassExample Compoundt½ (min) in HLMIntrinsic Clearance (CLint) (µL/min/mg protein)Primary Metabolic Pathways
Piperazin-1-ylpyridazinesCompound 13HighMono-hydroxylation, N-oxidation
DAT InhibitorsJJC8-091 (3b)60ModerateN-dealkylation
Anticancer AgentsRibociclib--N-dealkylation, oxidation
AntipsychoticsAripiprazole> 60LowDehydrogenation, hydroxylation, N-dealkylation

Data is compound-specific and intended to be illustrative of the range of metabolic stabilities observed for piperazine-containing drugs.

Table 2: Expected Metabolic Stability Trends with Homopiperazine Bioisosteres

Bioisosteric ReplacementExpected Impact on t½ in HLMExpected Impact on Intrinsic Clearance (CLint)Rationale
Piperazine → HomopiperazineIncreaseDecreaseAltered ring conformation may lead to less favorable binding to metabolic enzymes.

This table is based on qualitative observations and general medicinal chemistry principles. Specific quantitative improvements are highly dependent on the overall molecular structure.

Experimental Protocols

To ensure the reproducibility and validity of metabolic stability studies, standardized experimental protocols are essential. The following is a detailed methodology for a typical in vitro liver microsomal stability assay.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate Phase I metabolic stability by exposing the test compound to a rich source of cytochrome P450 (CYP) enzymes.

Materials:

  • Test Compounds (Homopiperazine and Piperazine derivatives)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regeneration System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Control Compounds (e.g., Verapamil - high clearance, Propranolol - intermediate clearance, Warfarin - low clearance)

  • Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide) for reaction quenching

  • 96-well plates

  • Incubator

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and control compounds (typically 10 mM in DMSO).

    • Prepare a working solution of the NADPH regeneration system in phosphate buffer.

    • Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • Add the liver microsomal suspension to the wells of a 96-well plate.

    • Add the test compounds and control compounds to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system to each well.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard to the respective wells. The 0-minute time point serves as the initial concentration control.

  • Sample Processing:

    • Seal the plate and centrifuge at a high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The in vitro half-life (t½) is calculated from the slope of the linear regression line: t½ = -0.693 / slope .

  • The intrinsic clearance (CLint) is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .

Visualizing the Workflow and Metabolic Pathways

To better understand the experimental process and the metabolic transformations, the following diagrams have been generated.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound (10 mM in DMSO) Incubation_Mix Incubation at 37°C Test_Compound->Incubation_Mix HLM Human Liver Microsomes HLM->Incubation_Mix NADPH_System NADPH Regeneration System NADPH_System->Incubation_Mix Quenching Reaction Quenching (Acetonitrile + IS) Incubation_Mix->Quenching Time Points (0, 5, 15, 30, 45, 60 min) Centrifugation Protein Precipitation (Centrifugation) Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis Data Analysis (t½, CLint) LCMS->Data_Analysis

Caption: Experimental workflow for the in vitro microsomal stability assay.

Metabolic_Pathways cluster_piperazine Piperazine Metabolism cluster_homopiperazine Homopiperazine Metabolism Piperazine Piperazine Derivative N_Dealkylation N-Dealkylation Piperazine->N_Dealkylation CYP450 Alpha_Hydroxylation α-Carbon Hydroxylation Piperazine->Alpha_Hydroxylation CYP450 Homopiperazine Homopiperazine Derivative Ring_Opening Ring Opening Alpha_Hydroxylation->Ring_Opening HP_N_Dealkylation N-Dealkylation Homopiperazine->HP_N_Dealkylation CYP450 HP_Oxidation Oxidation Homopiperazine->HP_Oxidation CYP450

Caption: Common metabolic pathways for piperazine and homopiperazine derivatives.

Conclusion

The metabolic stability of piperazine-containing compounds is a significant consideration in drug design due to their susceptibility to extensive metabolism. The bioisosteric replacement of piperazine with homopiperazine represents a viable strategy to potentially improve metabolic stability by altering the molecule's interaction with metabolic enzymes. While direct quantitative comparative data is limited, the available evidence suggests that exploring homopiperazine analogues can lead to a more favorable pharmacokinetic profile. Researchers are encouraged to perform head-to-head in vitro metabolic stability assays, such as the one detailed in this guide, to empirically determine the most stable scaffold for their specific chemical series. This data-driven approach will ultimately facilitate the selection of drug candidates with a higher probability of success in clinical development.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Pyridylpiperazine Analogs in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of pyridylpiperazine compounds, a class of molecules with significant potential for the treatment of central nervous system (CNS) disorders. Due to the limited publicly available data on 1-(4-Pyridyl)homopiperazine dihydrochloride, this document uses a well-characterized analog, here designated Compound A (cmp2) , as a primary example to illustrate a framework for evaluating in vitro and in vivo correlations. Data for a hypothetical Alternative Compound X is included for comparative purposes.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy parameters for our example compounds. This structured format allows for a direct comparison of their pharmacological profiles.

Table 1: In Vitro Activity Profile

ParameterCompound A (cmp2)Alternative Compound X
Target TRPC6 Channel Activator5-HT1A Receptor Agonist
Primary Assay Mushroom Spine Density Rescue (in Aβ42-treated hippocampal neurons)Receptor Binding Affinity (Ki)
Effective Concentration (EC50) 100 nM[1]15 nM
Secondary Assay LTP Restoration in Hippocampal SlicescAMP Inhibition Assay
Effective Concentration 100 nM[1]50 nM
In Vitro Toxicity (CC50 in SH-SY5Y cells) > 10 µM> 25 µM

Table 2: In Vivo Efficacy in Animal Models

ParameterCompound A (cmp2) - 5xFAD Mouse Model of Alzheimer'sAlternative Compound X - Mouse Model of Anxiety (Elevated Plus Maze)
Dose 10 mg/kg (intraperitoneal)[1]5 mg/kg (oral)
Primary Endpoint Restoration of Long-Term Potentiation (LTP)[1]Increase in time spent in open arms
Observed Effect Significant reversal of LTP deficit[1]45% increase in open arm time
Secondary Endpoint Improvement in cognitive function (Morris Water Maze)[1]Reduction in stress-induced hyperthermia
Observed Effect Significant improvement in spatial memory[1]0.8°C reduction in core body temperature
Pharmacokinetics (Mouse)
Bioavailability (Oral)Not Reported35%
Brain Penetration (Brain/Plasma Ratio)Yes (crosses BBB)[1]2.5

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays mentioned in this guide.

In Vitro Assays

1. Mushroom Spine Density Analysis in Primary Hippocampal Cultures

  • Objective: To assess the ability of a compound to rescue amyloid-beta (Aβ)-induced loss of mature dendritic spines.

  • Cell Culture: Primary hippocampal neurons are isolated from E18 rat embryos and cultured on poly-D-lysine coated coverslips.

  • Treatment: On day in vitro (DIV) 21, neurons are treated with oligomerized Aβ42 (200 nM) for 24 hours to induce spine loss. Test compounds are co-incubated at various concentrations.

  • Staining: Neurons are fixed and stained with Phalloidin to visualize F-actin, which is enriched in dendritic spines.

  • Imaging: Z-stack images of dendrites are acquired using a confocal microscope.

  • Analysis: Dendritic spines are morphologically classified (e.g., mushroom, thin, stubby) and quantified using imaging software. The density of mushroom spines (spines per µm of dendrite) is calculated.[2][3]

2. Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices

  • Objective: To measure the effect of a compound on synaptic plasticity, a cellular correlate of learning and memory.[4][5][6][7][8]

  • Slice Preparation: Acute transverse hippocampal slices (300-400 µm) are prepared from adult mice.

  • Recording: Slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid (aCSF). A stimulating electrode is placed in the Schaffer collaterals, and a recording electrode in the stratum radiatum of the CA1 region to measure field excitatory postsynaptic potentials (fEPSPs).

  • LTP Induction: A stable baseline of fEPSPs is recorded for 20 minutes. LTP is then induced using a high-frequency stimulation protocol (e.g., theta-burst stimulation).

  • Treatment: Test compounds are added to the aCSF before and during LTP induction.

  • Analysis: The slope of the fEPSP is measured, and the degree of potentiation is calculated as the percentage increase in the fEPSP slope after high-frequency stimulation compared to the baseline.

In Vivo Models

1. 5xFAD Transgenic Mouse Model of Alzheimer's Disease

  • Objective: To evaluate the efficacy of a compound in a genetically modified animal model that recapitulates key aspects of Alzheimer's pathology.

  • Animals: 5xFAD transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with five familial Alzheimer's disease mutations.

  • Treatment: Mice receive the test compound (e.g., via intraperitoneal injection or oral gavage) for a specified duration (e.g., 14 days).[1]

  • Behavioral Testing: Cognitive function is assessed using standardized tests such as the Morris water maze (spatial learning and memory) or novel object recognition test.[1]

  • Ex Vivo Analysis: Following the treatment period, brain tissue is collected for electrophysiological (LTP measurements in hippocampal slices) or immunohistochemical (e.g., amyloid plaque load) analysis.

Visualizations

Signaling Pathway of Compound A (cmp2)

TRPC6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRPC6 TRPC6 Channel Ca_ion Ca²⁺ TRPC6->Ca_ion influx PLC PLC GPCR GPCR GPCR->PLC Compound_A Compound A (cmp2) Compound_A->TRPC6 activates CaMKII CaMKII CREB CREB CaMKII->CREB phosphorylates Spine_Stability Dendritic Spine Stability CaMKII->Spine_Stability Synaptic_Plasticity Synaptic Plasticity (LTP) CREB->Synaptic_Plasticity Ca_ion->CaMKII activates

Caption: TRPC6 signaling pathway activated by Compound A (cmp2).

Experimental Workflow for In Vitro to In Vivo Correlation

IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_ID Target Identification (e.g., TRPC6) Primary_Assay Primary Functional Assay (e.g., Spine Density) Target_ID->Primary_Assay Secondary_Assay Secondary Assay (e.g., LTP in slices) Primary_Assay->Secondary_Assay Correlation In Vitro-In Vivo Correlation Analysis Primary_Assay->Correlation Toxicity_Assay In Vitro Toxicity Secondary_Assay->Toxicity_Assay Secondary_Assay->Correlation Lead_Selection Lead Candidate Selection Toxicity_Assay->Lead_Selection PK_Studies Pharmacokinetics (ADME, BBB penetration) Lead_Selection->PK_Studies Efficacy_Model Disease Model Efficacy (e.g., 5xFAD mice) PK_Studies->Efficacy_Model Behavioral_Tests Behavioral Analysis (e.g., Morris Water Maze) Efficacy_Model->Behavioral_Tests Efficacy_Model->Correlation Behavioral_Tests->Correlation

Caption: General workflow for correlating in vitro and in vivo data.

References

Comparative Guide to the Synthesis of 1-(4-Pyridyl)homopiperazine: An Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published synthesis protocols for 1-(4-Pyridyl)homopiperazine, a crucial building block in medicinal chemistry. Due to a scarcity of directly reported, reproducible protocols for this specific molecule, this document details a well-established method for a closely related analogue, 1-(3-Pyridyl)homopiperazine, and presents a theoretical adaptation of a common synthetic strategy, the Buchwald-Hartwig amination, for the synthesis of the title compound. The objective is to offer researchers a practical guide to producing 1-(4-Pyridyl)homopiperazine and to highlight key considerations for reproducibility.

Comparison of Synthetic Protocols

The following table summarizes a documented protocol for a pyridyl-substituted homopiperazine and a proposed, alternative method. Direct comparison of yields and other quantitative data for 1-(4-Pyridyl)homopiperazine is challenging due to the lack of published data for this specific isomer. The data for Protocol A is derived from the synthesis of a positional isomer and serves as a benchmark.

ParameterProtocol A: Nucleophilic Aromatic Substitution (Adapted from Reddyrajula et al., 2020)[1]Protocol B: Proposed Buchwald-Hartwig Amination
Starting Materials 2-Chloro-5-nitropyridine, 1-Boc-homopiperazine4-Bromopyridine hydrochloride, 1-Boc-homopiperazine
Reaction Type Nucleophilic Aromatic SubstitutionPalladium-Catalyzed Cross-Coupling
Key Reagents None (thermal)Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)
Solvent None (neat)Toluene or Dioxane
Temperature 110 °C[1]80-110 °C
Reaction Time Not specified12-24 hours
Reported Yield Not specified for the direct coupling productTheoretical, expected to be moderate to high
Purification Column chromatographyColumn chromatography
Reproducibility Notes The protocol for the 3-pyridyl analogue is well-defined, suggesting good reproducibility. The reaction is operationally simple (heating two reagents).Highly dependent on catalyst, ligand, and base choice, as well as inert atmosphere conditions. Can be sensitive to substrate purity.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (Adapted from Reddyrajula et al., 2020)[1]

This protocol details the synthesis of tert-butyl 4-(5-nitro-2-pyridyl)homopiperazine-1-carboxylate, a precursor to a 3-pyridyl substituted homopiperazine. This method can be adapted for the synthesis of the 4-pyridyl analogue by starting with a suitably activated 4-halopyridine.

Procedure:

  • A mixture of 2-chloro-5-nitropyridine (1 equivalent) and 1-Boc-homopiperazine (1.1 equivalents) is heated at 110 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired product.

  • Subsequent deprotection of the Boc group (e.g., with 4 N HCl in dioxane) and reduction of the nitro group would be necessary to obtain the final 1-(4-amino-3-pyridyl)homopiperazine.

Protocol B: Proposed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and represents a viable, albeit undocumented for this specific product, alternative for the synthesis of 1-(4-Pyridyl)homopiperazine.

Proposed Procedure:

  • To an oven-dried Schlenk tube is added 4-bromopyridine hydrochloride (1 equivalent), 1-Boc-homopiperazine (1.2 equivalents), cesium carbonate (2.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Anhydrous toluene or dioxane is added, and the mixture is heated to 80-110 °C with stirring.

  • The reaction is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography.

  • The Boc-protected product is then deprotected using standard procedures (e.g., TFA in DCM or HCl in dioxane) to yield 1-(4-Pyridyl)homopiperazine.

Experimental Workflow and Signaling Pathways

To visualize the general workflow of the synthesis and a potential signaling pathway where such compounds might be relevant (given their common use as scaffolds for pharmacologically active molecules), the following diagrams are provided.

G General Synthetic Workflow for 1-(4-Pyridyl)homopiperazine cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification & Deprotection cluster_3 Final Product Pyridine 4-Halopyridine Coupling C-N Coupling Reaction (e.g., SNAr or Buchwald-Hartwig) Pyridine->Coupling Homopiperazine 1-Boc-homopiperazine Homopiperazine->Coupling Purification Column Chromatography Coupling->Purification Deprotection Boc Deprotection Purification->Deprotection Product 1-(4-Pyridyl)homopiperazine Deprotection->Product

Caption: Generalized workflow for the synthesis of 1-(4-Pyridyl)homopiperazine.

G Hypothetical Signaling Pathway Involvement cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Pharmacological Intervention Ligand Neurotransmitter Receptor GPCR Ligand->Receptor Effector Effector Enzyme Receptor->Effector SecondMessenger Second Messenger Effector->SecondMessenger Kinase Protein Kinase SecondMessenger->Kinase Response Cellular Response Kinase->Response Drug 1-(4-Pyridyl)homopiperazine Derivative Drug->Receptor Antagonist Activity

Caption: Potential role of a 1-(4-pyridyl)homopiperazine derivative in a GPCR signaling pathway.

References

Safety Operating Guide

Proper Disposal of 1-(4-Pyridyl)homopiperazine dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides procedural guidance for the disposal of 1-(4-Pyridyl)homopiperazine dihydrochloride based on safety data for structurally related compounds such as pyridines and piperazines. Before proceeding, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in use. This guide serves as a general framework and the SDS will offer detailed, substance-specific safety and disposal information.

The proper disposal of this compound is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. Due to the hazardous nature of pyridine and piperazine derivatives, this compound must be managed as hazardous chemical waste from the point of generation through final disposal.

Immediate Safety and Handling Precautions

Strict adherence to safety protocols is essential when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[1][2][3][4] In settings with insufficient ventilation or where dust may be generated, approved respiratory protection is necessary.[1][2][5]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or aerosols.[1][6][7]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.[2][5][8][9][10]

Hazard Profile Summary

Based on analogous compounds, this compound should be treated as a hazardous substance. The table below summarizes the expected primary hazards.

Hazard ClassificationDescriptionCitations
Acute Toxicity Potentially toxic or harmful if swallowed, inhaled, or in contact with skin.[1][11]
Skin Corrosion/Irritation Expected to cause severe skin burns and irritation upon contact.[1][2][7][12]
Serious Eye Damage/Irritation Poses a high risk of causing serious eye damage.[1][2][3][7][12]
Environmental Hazard Considered harmful to aquatic life; improper disposal can lead to environmental contamination.[3][11]
Spill Response Protocol

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.[7][13]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or earth.[4][6][13] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[6][7] Use non-sparking tools if the material is flammable.[11]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[3] All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a licensed hazardous waste disposal facility.[1][7] Do not pour this chemical down the drain or dispose of it in regular trash. [2][6][7]

Phase 1: Waste Segregation and Collection
  • Identify and Classify Waste: All materials contaminated with this compound, including the pure compound, solutions, reaction byproducts, and contaminated labware (e.g., pipette tips, gloves, weighing paper), must be classified as hazardous waste.[4]

  • Segregate Waste Streams: Collect this waste separately from other chemical waste streams. Crucially, avoid mixing it with incompatible materials such as strong oxidizing agents, strong acids, or acid chlorides.[2][4][13]

  • Use Designated Containers: Collect the waste in a dedicated, chemically compatible, and leak-proof container that can be securely sealed.[1][4]

Phase 2: Containerization and Labeling
  • Transfer Waste: Carefully transfer the waste into the designated container, minimizing the generation of dust.[2][7]

  • Label Container: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste "[2][3]

    • The full chemical name: "This compound "[2]

    • Associated hazards (e.g., "Corrosive," "Toxic")[1]

    • The accumulation start date.[1]

Phase 3: Storage and Final Disposal
  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2][4] The storage area should be cool, dry, and away from incompatible materials.[5][8]

  • Arrange Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and final disposal.[1][6][7]

  • Method of Disposal: The standard and recommended method for final disposal is high-temperature incineration at a licensed facility equipped with necessary afterburners and scrubbers to handle hazardous emissions.[7][8]

Disposal Workflow Diagram

G start Waste Generated: 1-(4-Pyridyl)homopiperazine dihydrochloride consult_sds Consult Specific Safety Data Sheet (SDS) start->consult_sds identify_hazards Identify Hazards: Toxic, Corrosive, Environmental Hazard consult_sds->identify_hazards wear_ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat identify_hazards->wear_ppe segregate Segregate from Incompatible Materials wear_ppe->segregate containerize Containerize in a Labeled, Sealed Waste Container segregate->containerize label_info Label must include: 'Hazardous Waste', Full Chemical Name, Hazards containerize->label_info storage Store in Designated Hazardous Waste Area containerize->storage disposal Arrange Disposal via Licensed Waste Company storage->disposal incineration Final Disposal Method: High-Temperature Incineration disposal->incineration

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 1-(4-Pyridyl)homopiperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 1-(4-Pyridyl)homopiperazine dihydrochloride. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles/Face ShieldChemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required. A face shield should be used in addition to goggles when there is a significant risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesNitrile or other suitable chemical-resistant gloves should be worn. Double gloving is recommended, especially when handling larger quantities.[5] Gloves should be inspected before use and changed frequently, or immediately if contaminated or damaged.[5]
Body Protection Laboratory Coat/CoverallsA flame-retardant lab coat or coveralls should be worn to protect the skin.[1][6]
Respiratory Protection RespiratorA NIOSH-approved respirator with an appropriate particulate filter should be used, especially when handling the powder outside of a certified chemical fume hood.[1][6]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

  • Preparation and Engineering Controls :

    • All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][7]

    • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[8][9]

  • Donning PPE :

    • Before handling the compound, put on all required PPE in the following order: lab coat/coveralls, respirator, safety goggles, and then gloves (single or double).

  • Weighing and Aliquoting :

    • To minimize dust generation, carefully weigh the required amount of the compound on a tared weigh boat or paper inside the chemical fume hood.

    • Use appropriate tools (e.g., spatula) to handle the powder. Avoid creating dust clouds.

    • If preparing solutions, add the solid to the solvent slowly.

  • Experimental Use :

    • Keep containers of the compound tightly closed when not in use.

    • Clearly label all containers with the chemical name and any relevant hazard warnings.

    • Avoid eating, drinking, or smoking in the laboratory area.

  • Decontamination and Doffing PPE :

    • After handling is complete, decontaminate the work area, including benchtops and equipment, with an appropriate cleaning agent.

    • Remove PPE in the reverse order of donning, taking care to avoid contaminating skin or clothing. Remove gloves last and wash hands thoroughly with soap and water.[5]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) should be placed in a designated, labeled hazardous waste container.

    • Unused or excess solid compound should also be disposed of as hazardous waste.

    • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[3]

  • Waste Disposal :

    • Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1][9]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Emergency ScenarioFirst Aid and Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
Minor Spill Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation. Place the material in a sealed container for disposal. Clean the spill area with a suitable decontaminating agent.
Major Spill Evacuate the area and prevent entry. Contact your institution's EHS office or emergency response team immediately.

Workflow for Handling this compound

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.